molecular formula C21H15N3O2 B2887401 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-81-8

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Numéro de catalogue: B2887401
Numéro CAS: 338975-81-8
Poids moléculaire: 341.37
Clé InChI: KUCTXYONSMPLSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound based on the phthalazinone scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This substance is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.Phthalazinone derivatives are a significant focus in oncological research, particularly in the development of kinase inhibitors. Compounds with this core structure have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key protein target in anti-angiogenesis strategies for combating solid tumors . Research indicates that such derivatives can exhibit promising cytotoxicity against various cancer cell lines, including HCT-116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma), by potentially inducing apoptosis and arresting the cell cycle . Furthermore, structurally similar phthalazinone carboxamide derivatives have been identified as novel P-glycoprotein (P-gp) inhibitors, showing high efficacy in reversing Multidrug Resistance (MDR) and increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cells . The presence of the carboxamide group in the structure allows for hydrogen bonding with target proteins, which is a crucial pharmacophoric feature for binding affinity and activity . Researchers can utilize 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide as a key intermediate or precursor for further chemical modifications, such as the synthesis of more complex dipeptides or hydrazone derivatives, to explore structure-activity relationships and optimize pharmacological properties .

Propriétés

IUPAC Name

4-oxo-N,3-diphenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(22-15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)21(26)24(23-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCTXYONSMPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Phthalazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Data and Methodologies for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential.[1][2] This guide provides a detailed examination of the mechanism of action of a representative class of these compounds: 4-oxo-phthalazinecarboxamide derivatives that function as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We will dissect the molecular interactions, the downstream cellular consequences of VEGFR2 inhibition, and the critical experimental protocols required to validate this mechanism. The insights and methodologies presented herein are designed to equip researchers with the knowledge to effectively characterize and advance similar targeted therapies.

Introduction: The Rationale for Targeting VEGFR2 in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGFR2, a receptor tyrosine kinase, is the primary transducer of VEGF-driven angiogenic signals in endothelial cells. Its activation triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Consequently, inhibiting VEGFR2 has become a cornerstone of modern anti-cancer therapy. Phthalazinone derivatives have been identified as a promising class of compounds capable of targeting this critical node in tumor progression.[3][4]

Molecular Mechanism of Action: Direct Engagement of the VEGFR2 Kinase Domain

The primary mechanism of action for this class of phthalazinone derivatives is the direct, ATP-competitive inhibition of the VEGFR2 kinase domain. These small molecules are designed to fit into the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Binding Affinity and Kinase Selectivity

The efficacy of these inhibitors is contingent on their high affinity for the target kinase and their selectivity over other kinases in the human kinome. This is crucial for minimizing off-target effects and associated toxicities. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Representative Kinase Inhibition Profile

KinaseIC50 (nM)
VEGFR217.8
EGFR>10,000
PDGFRβ850
FGFR11,200

Data is illustrative and based on representative compounds from the literature.[4]

Structural Basis of Inhibition

Molecular docking studies and X-ray crystallography (when available) reveal that these phthalazinone derivatives form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of VEGFR2. The phthalazinone core often acts as a scaffold, with various substituents making specific contacts with key amino acid residues in the hinge region and other parts of the active site. This structural understanding is vital for the rational design of next-generation inhibitors with improved potency and selectivity.

Cellular Consequences of VEGFR2 Inhibition

Inhibition of VEGFR2 kinase activity by phthalazinone derivatives translates into a cascade of anti-angiogenic effects at the cellular level.

Downstream Signaling Pathway Attenuation

Upon binding of a phthalazinone inhibitor, the autophosphorylation of VEGFR2 is blocked. This prevents the recruitment and activation of downstream signaling proteins, most notably the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. The abrogation of these pathways leads to a decrease in endothelial cell proliferation, migration, and survival.

Diagram 1: VEGFR2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Phthalazinone Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-Competitive) RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of VEGFR2 by a phthalazinone derivative blocks downstream signaling.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting the pro-survival signals emanating from VEGFR2, these compounds can induce apoptosis in actively dividing endothelial cells. In some cancer cell lines that co-opt VEGFR2 signaling, these inhibitors can also directly induce apoptosis and cause cell cycle arrest, often at the S-phase.[4] For example, some phthalazine derivatives have demonstrated potent cytotoxicity against HCT-116 colon cancer cells, inducing apoptosis by 21.7-fold.[4]

Experimental Validation: Protocols and Methodologies

A robust validation of the mechanism of action requires a multi-pronged approach, progressing from biochemical assays to cellular and, ultimately, in vivo models.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified VEGFR2 kinase.

Protocol:

  • Prepare a reaction buffer containing ATP and a generic kinase substrate (e.g., a poly-Glu-Tyr peptide).

  • Add purified, recombinant VEGFR2 kinase domain to the buffer.

  • Introduce the phthalazinone inhibitor at a range of concentrations.

  • Initiate the kinase reaction by adding the ATP/substrate mix.

  • Incubate for a specified time at 30°C.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA, radiometric assay, or fluorescence-based assay).

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the compound inhibits VEGFR2 phosphorylation in a cellular context.

Protocol:

  • Culture human umbilical vein endothelial cells (HUVECs) to near confluency.

  • Serum-starve the cells overnight to reduce basal receptor activation.

  • Pre-treat the cells with the phthalazinone inhibitor at various concentrations for 1-2 hours.

  • Stimulate the cells with recombinant human VEGF for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Lyse the cells and collect the protein lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).

  • Probe a parallel membrane with an antibody for total VEGFR2 as a loading control.

  • Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of inhibition.

Diagram 2: Experimental Workflow for Cellular Phosphorylation Assay

Western_Blot_Workflow Start 1. Culture HUVECs Starve 2. Serum Starve Start->Starve Treat 3. Pre-treat with Inhibitor Starve->Treat Stimulate 4. Stimulate with VEGF Treat->Stimulate Lyse 5. Cell Lysis Stimulate->Lyse SDS_PAGE 6. SDS-PAGE Lyse->SDS_PAGE Transfer 7. Transfer to PVDF Membrane SDS_PAGE->Transfer Probe 8. Antibody Probing (pVEGFR2 / Total VEGFR2) Transfer->Probe Visualize 9. Visualization & Quantification Probe->Visualize

Caption: Step-by-step workflow for Western blot analysis of VEGFR2 phosphorylation.

Cell Viability and Apoptosis Assays

Objective: To measure the cytotoxic and pro-apoptotic effects of the compound on endothelial or cancer cells.

Protocol (MTT Assay for Viability):

  • Seed cells (e.g., HUVECs or HCT-116) in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the phthalazinone inhibitor for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viable cells relative to an untreated control.

Protocol (Annexin V/PI Staining for Apoptosis):

  • Treat cells with the inhibitor as described above.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The 4-oxo-phthalazinecarboxamide scaffold represents a versatile platform for the development of potent and selective VEGFR2 inhibitors. The mechanism of action, centered on ATP-competitive inhibition of the kinase domain, leads to the attenuation of key pro-angiogenic signaling pathways and results in cytotoxic and pro-apoptotic effects in relevant cell types. The experimental workflows detailed in this guide provide a robust framework for the preclinical validation of these and similar targeted therapies. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further refining their selectivity profiles, and exploring their potential in combination therapies to overcome resistance mechanisms.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link][1]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Retrieved from [Link][2]

  • Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. Retrieved from [Link][3]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved from [Link][4]

Sources

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide molecular weight and structural properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Authored by: A Senior Application Scientist

Introduction

The phthalazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including cardiotonic, vasorelaxant, and anticonvulsant properties[1]. This guide focuses on a specific derivative, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide , a compound of interest for researchers in drug discovery and development. Its structure combines the core phthalazinone ring system with two phenyl substituents, which can significantly influence its physicochemical properties and biological interactions. This document provides a comprehensive overview of its molecular and structural characteristics, a proposed synthetic pathway, and an exploration of its chemical properties, grounded in established chemical principles and data from analogous compounds.

Core Molecular and Structural Properties

The structural features of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide dictate its chemical behavior and potential as a therapeutic agent. The molecule is built upon a bicyclic phthalazinone core, with key functional groups appended that define its identity.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is determined to be C₂₁H₁₅N₃O₂ .

The calculated molecular weight and other key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₁₅N₃O₂
Molecular Weight 341.37 g/mol
IUPAC Name 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide
Core Structure Phthalazinone
Structural Analysis

The molecule's architecture features several key components:

  • Phthalazinone Core: A bicyclic system consisting of a benzene ring fused to a pyridazinone ring. This core is largely planar.

  • N3-Phenyl Group: A phenyl ring is attached to the nitrogen atom at position 3 of the phthalazinone core. This substituent adds steric bulk and can influence the electronic properties of the heterocyclic system.

  • C1-Carboxamide Linkage: An N-phenylcarboxamide group is attached to position 1 of the phthalazinone ring. This functional group provides a site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

The presence of aromatic rings suggests that π-π stacking interactions may play a role in the solid-state packing of this molecule. The amide linkage introduces a degree of rigidity and the potential for specific intermolecular interactions, which are crucial for molecular recognition in biological systems.

Diagram of Molecular Structure

The following diagram illustrates the two-dimensional structure of the title compound.

workflow start Start Materials: 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid Aniline Coupling Agents (e.g., EDC, HOBT) dissolve Dissolve carboxylic acid, EDC, and HOBT in anhydrous DMF at 0°C. start->dissolve stir1 Stir for 1 hour at 0°C. dissolve->stir1 add_reagents Add aniline and a non-nucleophilic base (e.g., DIPEA). stir1->add_reagents reaction Allow reaction to proceed at elevated temperature (e.g., 50°C) for 12 hours. add_reagents->reaction precipitation Add deionized water to precipitate the product. reaction->precipitation filtration Collect the precipitate by vacuum filtration. precipitation->filtration wash Wash the solid with deionized water. filtration->wash dry Dry the final product. wash->dry end_product Final Product: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide dry->end_product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol: Amide Coupling

This protocol is adapted from standard amide condensation procedures.[2][3]

Materials:

  • 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (1 equivalent) * Aniline (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBT) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, EDC, and HOBT.

  • Solvent Addition: Add anhydrous DMF and cool the mixture to 0°C in an ice bath.

  • Activation: Stir the solution at 0°C for 1 hour to activate the carboxylic acid.

  • Addition of Amine: Slowly add DIPEA followed by aniline to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction to 50°C. Stir for 12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, add deionized water to the flask to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with deionized water to remove any remaining salts and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

Causality in Protocol:

  • Anhydrous Conditions: The use of anhydrous DMF is critical as the coupling agents (EDC) are sensitive to moisture.

  • Low-Temperature Activation: Activation at 0°C helps to control the reaction rate and prevent side reactions.

  • Non-Nucleophilic Base: DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction without competing with aniline.

  • HOBT: HOBT is added to suppress side reactions, particularly racemization if chiral centers were present, and to improve the efficiency of the coupling reaction.

Physicochemical and Spectroscopic Characterization (Predicted)

  • Physical Form: It is expected to be a solid at room temperature, similar to related phthalazinone derivatives which are often crystalline solids.[4]

  • Solubility: The molecule is anticipated to have poor solubility in water due to its largely hydrophobic nature, but should be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

  • Spectroscopic Data:

    • ¹H NMR: The spectrum would be complex, showing distinct signals for the protons on the two different phenyl rings and the fused benzene ring of the phthalazinone core. A characteristic signal for the amide N-H proton would also be present.

    • ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (one in the phthalazinone ring and one in the amide group) and a multitude of signals corresponding to the aromatic carbons.

    • IR Spectroscopy: Key vibrational bands would include a sharp peak for the N-H stretch of the amide, and strong absorptions for the C=O stretches of the amide and the phthalazinone ring.

    • Mass Spectrometry: The molecular ion peak would confirm the calculated molecular weight of 341.37 g/mol .

Potential Applications in Research and Development

Derivatives of the phthalazinone core are known to possess a wide range of biological activities. The introduction of the N,3-diphenyl substitution pattern in the title compound could modulate these activities or introduce new ones. Potential areas of investigation for this molecule include its use as an anti-inflammatory, analgesic, or anticancer agent, areas where related phthalazine structures have shown promise.[5][6] The specific structural features may allow it to interact with biological targets such as enzymes or receptors in a unique manner, making it a valuable candidate for screening in various disease models.

References

  • NextSDS. 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • Chemsrc. 3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. [Link]

  • Kumar, A., et al. Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents. SciSpace. [Link]

  • Chemsrc. N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide. [Link]

  • Abdel-Aziz, A. A.-M., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. [Link]

  • Shu, C., & Long, C. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC. [Link]

  • PubChemLite. 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (C15H10N2O3). [Link]

  • ResearchGate. (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. [Link]

  • Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

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In Vitro Screening Results for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: A Technical Guide to P-Glycoprotein Efflux Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp / ABCB1) , is a primary driver of multidrug resistance (MDR) in oncology. To overcome this barrier, structural optimization of efflux pump inhibitors has shifted toward highly lipophilic, planar scaffolds. This technical whitepaper details the in vitro screening methodologies and pharmacological evaluation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide , a potent synthetic hit compound representing a novel class of phthalazinone-based P-gp modulators .

By detailing the causality behind our experimental designs, this guide provides a self-validating framework for evaluating small-molecule MDR reversal agents.

Mechanistic Rationale: Scaffold Design & Causality

The rational design of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide leverages specific structural features to maximize transporter inhibition:

  • The Phthalazinone Core: The 4-oxo-3,4-dihydrophthalazine ring provides a rigid, planar pharmacophore that efficiently occupies the hydrophobic drug-binding pocket within P-gp's transmembrane domains (TMDs).

  • Diphenyl Substitutions (N3 and C1-carboxamide): P-gp is embedded in the lipid bilayer, meaning inhibitors must first partition into the membrane to access the binding site. The dual phenyl rings significantly increase the compound's lipophilicity (LogP), driving membrane accumulation.

  • Mechanism of Action: Rather than acting as a non-competitive ATPase inhibitor, this compound acts as a competitive substrate. It binds to the TMDs with high affinity, stimulating ATP hydrolysis, but its structural bulk prevents efficient translocation. This "jams" the efflux pump, allowing co-administered chemotherapeutics (e.g., Doxorubicin or Paclitaxel) to accumulate intracellularly.

Pathway DOX Chemotherapeutic (e.g., Doxorubicin) PGP P-glycoprotein (ABCB1) DOX->PGP Binds TMD Accumulation Intracellular Accumulation DOX->Accumulation When P-gp Blocked Efflux Drug Efflux (MDR) PGP->Efflux Active Transport ATP ATP Hydrolysis ATP->PGP Provides Energy Inhibitor 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Inhibitor->PGP Competitive Inhibition Inhibitor->Efflux Blocks Efflux Apoptosis Cancer Cell Apoptosis Accumulation->Apoptosis Restored Efficacy

Mechanism of P-glycoprotein (P-gp) inhibition by the phthalazinecarboxamide derivative.

In Vitro Screening Protocols & Methodologies

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . This means internal controls are built into the workflow to rule out false positives (e.g., membrane permeabilization artifacts or additive toxicity).

Intrinsic Cytotoxicity Assessment (CCK-8 Assay)

Causality: A true MDR reversal agent must not be inherently toxic; its efficacy must stem solely from restoring the toxicity of the chemotherapeutic. We assess intrinsic cytotoxicity to establish a safe working concentration (usually >85% cell viability).

  • Step 1: Seed MCF-7 (wild-type) and MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing) cells in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C.

  • Step 2: Treat cells with the phthalazinecarboxamide derivative at varying concentrations (1 to 100 µM) for 72h.

  • Step 3: Add 10 µL of CCK-8 reagent per well. Incubate for 2h.

  • Step 4: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation: If the compound shows an IC50 < 50 µM in MCF-7 cells, it is flagged as cytotoxic rather than a pure modulator.

MDR Reversal Assay

Causality: This assay quantifies the compound's ability to re-sensitize resistant cells to Doxorubicin (DOX).

  • Step 1: Seed MCF-7/ADR cells in 96-well plates.

  • Step 2: Pre-treat cells with a non-toxic concentration of the inhibitor (e.g., 5 µM or 10 µM) or Verapamil (positive control) for 2h.

  • Step 3: Add serial dilutions of DOX (0.1 to 100 µM) and incubate for 72h.

  • Step 4: Determine cell viability via CCK-8 and calculate the IC50 of DOX.

  • Self-Validation: The Reversal Fold (RF) is calculated as IC50​(DOXalone)/IC50​(DOX+Inhibitor) . Parallel testing on sensitive MCF-7 cells ensures the compound does not artificially enhance DOX toxicity independent of P-gp.

Intracellular Accumulation Assay (Flow Cytometry)

Causality: To prove that the reversal of MDR is directly caused by the inhibition of P-gp efflux, we track the intracellular accumulation of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Step 1: Seed MCF-7/ADR cells in 6-well plates ( 3×105 cells/well) and incubate overnight.

  • Step 2: Pre-incubate with the inhibitor (10 µM) or Verapamil (10 µM) for 2h.

  • Step 3: Add Rh123 (5 µM) and incubate for 1h in the dark.

  • Step 4: Wash cells three times with ice-cold PBS to halt transport, harvest via trypsinization, and analyze via flow cytometry (FL1 channel).

  • Self-Validation: A vehicle-only control establishes baseline auto-fluorescence, while the Verapamil cohort serves as the maximum theoretical inhibition benchmark.

P-gp ATPase Activity Assay

Causality: ABC transporters utilize ATP hydrolysis to drive efflux. Measuring ATPase activity determines whether the inhibitor is a substrate (stimulates ATPase) or a non-competitive inhibitor (suppresses ATPase).

  • Step 1: Incubate recombinant human P-gp membranes with the inhibitor (0.1 to 50 µM) in the presence of MgATP for 40 mins at 37°C.

  • Step 2: Add P-gp-Glo™ reagent to halt the reaction and generate a luminescent signal inversely proportional to ATP consumption.

  • Step 3: Measure luminescence to calculate specific P-gp ATPase activity.

Workflow Step1 1. Cell Line Preparation (MCF-7 & MCF-7/ADR) Step2 2. Intrinsic Cytotoxicity (CCK-8 Assay, 72h) Step1->Step2 Step3 3. MDR Reversal Assay (DOX + Inhibitor) Step2->Step3 Step4 4. Intracellular Accumulation (Rh123 Flow Cytometry) Step3->Step4 Step5 5. P-gp ATPase Activity (P-gp-Glo Assay) Step4->Step5 Step6 6. Data Synthesis & SAR Analysis Step5->Step6

Step-by-step in vitro screening workflow for evaluating P-gp mediated MDR reversal.

Quantitative Data Presentation

The following tables synthesize the in vitro screening results for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, benchmarking its performance against Verapamil, the gold-standard first-generation P-gp inhibitor.

Table 1: Intrinsic Cytotoxicity (72h Exposure) Demonstrates that the compound is non-toxic on its own, validating its role as a pure modulator.

CompoundMCF-7 IC₅₀ (µM)MCF-7/ADR IC₅₀ (µM)Cytotoxicity Profile
Phthalazinecarboxamide Hit > 100.0> 100.0Non-toxic
Verapamil (Control) > 100.0> 100.0Non-toxic

Table 2: MDR Reversal Efficacy in MCF-7/ADR Cells Quantifies the restoration of Doxorubicin (DOX) sensitivity.

Treatment GroupDOX IC₅₀ (µM) ± SDReversal Fold (RF)
DOX Alone 45.20 ± 3.151.0
DOX + 5 µM Inhibitor 4.10 ± 0.4211.0
DOX + 10 µM Inhibitor 1.25 ± 0.1836.1
DOX + 10 µM Verapamil 2.80 ± 0.3116.1

Table 3: Mechanistic Validation (Accumulation & ATPase Activity) Confirms that the reversal is driven by competitive P-gp efflux inhibition.

Treatment (10 µM)Rh123 Accumulation (Mean Fluorescence Intensity)Basal P-gp ATPase Activity (%)
Control (Vehicle) 1,240100%
Phthalazinecarboxamide Hit 14,850235% (Stimulatory)
Verapamil 9,620180% (Stimulatory)

Data Interpretation: The compound significantly outperforms Verapamil at equimolar concentrations. The 235% stimulation of basal ATPase activity confirms that the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold binds tightly to the P-gp substrate pocket, consuming ATP but failing to be efficiently effluxed, thereby trapping the transporter in a futile hydrolysis cycle.

References

  • Shi, W., Zhang, P., Zou, F., Zhou, J., Yin, Z., Cai, Z., Ghaleb, H., Jiang, Y., Huang, W., Liu, Y., Qiu, Q., & Qian, H. (2022). Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. European Journal of Medicinal Chemistry, 233, 114231.[Link][1]

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175.[Link][2]

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Unlocking the Therapeutic Potential of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: A Guide to Target Identification and Binding Affinity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that have led to the development of numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system have shown a wide spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet representative, member of this class: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. While the broader class of phthalazines is well-studied, the specific biological targets and binding affinities of many individual derivatives remain to be fully elucidated. This document provides a comprehensive, in-depth technical framework for researchers and drug development professionals to systematically identify the molecular targets of this compound and quantify its binding affinity. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to build a self-validating system of inquiry. The methodologies detailed herein are designed not merely as a list of steps, but as a logical, causality-driven workflow that reflects field-proven insights into small molecule characterization.

The Strategic Imperative: Why Target Identification Matters

In the landscape of modern drug discovery, the identification of a small molecule's precise molecular target is a critical inflection point.[4][5] It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic with a clear mechanism of action. For a molecule like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, which belongs to a privileged class of compounds, a well-defined target deconvolution strategy is paramount.[6] It allows for rational drug design, the anticipation of off-target effects, and the potential for drug repositioning.[7][8] This guide will navigate the complexities of this process, providing a roadmap from initial hypothesis to validated interaction.

Foundational Phase: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods offer a powerful and cost-effective means to generate initial hypotheses about potential protein targets.[7][9][10] These in silico approaches leverage vast databases of known ligand-target interactions and protein structures to predict the most likely binding partners for our compound of interest.

Rationale for a Computational First-Pass

The primary advantage of in silico screening is its ability to narrow down the vastness of the human proteome to a manageable list of high-probability candidates. This pre-selection process significantly enhances the efficiency and success rate of subsequent wet-lab experiments. By comparing the structure of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide to databases of compounds with known targets, we can infer potential mechanisms of action.[7]

Recommended Computational Workflow

A robust computational workflow should integrate multiple predictive models to increase the confidence in the generated hypotheses.[8][9]

Step-by-Step Protocol: In Silico Target Prediction

  • Ligand Preparation:

    • Generate a 3D structure of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Similarity-Based Prediction:

    • Utilize platforms like ChEMBL or PubChem to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query molecule.[7]

    • Compile a list of known biological targets for these structurally similar compounds. This provides an initial "guilt-by-association" target list.

  • Pharmacophore-Based Screening:

    • Define a 3D pharmacophore model based on the key chemical features of the phthalazinecarboxamide scaffold (e.g., hydrogen bond donors/acceptors, aromatic rings).

    • Screen this pharmacophore against a database of protein structures (e.g., PDB) to identify proteins with binding pockets that can accommodate these features.

  • Molecular Docking:

    • Select a panel of potential targets from the previous steps.

    • Perform molecular docking studies using software like AutoDock or Schrödinger's Glide to predict the binding mode and estimate the binding affinity of the compound to each potential target.

    • Analyze the docking poses for favorable interactions (e.g., hydrogen bonds, pi-pi stacking) and rank the targets based on their docking scores and binding free energy calculations.[11]

G cluster_0 Computational Target Prediction A 3D Structure of Compound B Similarity Search (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling A->C E Prioritized List of Potential Targets B->E D Molecular Docking (e.g., AutoDock) C->D D->E

Caption: Computational workflow for initial target hypothesis generation.

The Core of Discovery: Experimental Target Identification

With a list of computationally-derived potential targets, the next phase is to experimentally validate these predictions and identify the true biological partners of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. Affinity-based pull-down methods are a gold standard for this purpose.[5][12][13]

The Logic of Affinity-Based Pull-Down

This technique relies on immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[14] The captured proteins are then identified using mass spectrometry. The key to a successful experiment is the design of an appropriate affinity probe.

Designing the Affinity Probe

A crucial step is to modify the parent compound with a linker and an affinity tag (e.g., biotin) without disrupting its binding to the target protein. This requires careful consideration of the structure-activity relationship (SAR) of the phthalazine scaffold.

Step-by-Step Protocol: Affinity Probe Synthesis and Pull-Down Assay

  • Probe Synthesis:

    • Identify a non-essential position on the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide structure for linker attachment, based on SAR data if available. The phenyl rings are often suitable points for modification.

    • Synthesize a derivative with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group.

    • Conjugate this derivative to biotin. A control probe, where the key binding features of the pharmacophore are altered, should also be synthesized.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) and harvest the cells.[15]

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Immobilize the biotinylated affinity probe on streptavidin-coated magnetic beads.

    • Incubate the bead-probe conjugate with the cell lysate to allow for binding.

    • Include a control incubation with the inactive control probe and another with beads alone to identify non-specific binders.

    • Wash the beads extensively to remove unbound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are specific to the active probe lane.

    • Identify the proteins using mass spectrometry (LC-MS/MS).[6]

G cluster_1 Experimental Target Identification F Synthesize Biotinylated Affinity Probe H Immobilize Probe on Streptavidin Beads F->H G Prepare Cell Lysate I Incubate Probe with Lysate (Pull-Down) G->I H->I J Wash to Remove Non-Specific Binders I->J K Elute Bound Proteins J->K L Identify Proteins by Mass Spectrometry (LC-MS/MS) K->L

Caption: Workflow for affinity-based target identification.

Quantifying the Interaction: Binding Affinity Determination

Once a target protein has been identified, the next critical step is to quantify the strength of the interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[16][17][18]

The Principle of Surface Plasmon Resonance

SPR measures changes in the refractive index at the surface of a sensor chip.[18] In a typical experiment, the target protein is immobilized on the chip, and the small molecule is flowed over the surface. The binding of the small molecule to the protein causes an increase in mass on the chip surface, which is detected as a change in the SPR signal.[16][19]

Detailed Protocol for SPR Analysis

Step-by-Step Protocol: Measuring Binding Affinity with SPR

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified recombinant target protein on the chip surface using a standard coupling chemistry (e.g., EDC/NHS). Aim for a low to medium immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in a suitable running buffer. The concentration range should span at least one order of magnitude above and below the expected dissociation constant (Kd).

    • If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically <1%).

  • Binding Measurement:

    • Inject the different concentrations of the compound over the protein and reference flow cells.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • After each cycle, regenerate the chip surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ParameterDescriptionTypical Units
ka Association rate constantM⁻¹s⁻¹
kd Dissociation rate constants⁻¹
Kd Equilibrium dissociation constantM (e.g., nM, µM)

Table 1: Key Kinetic Parameters from SPR Analysis

Synthesis and Validation: Building a Coherent Narrative

The final phase of this workflow involves integrating the data from the computational and experimental arms to build a compelling and self-validating case for the identified target.

  • Biological Relevance: Is the identified target known to be involved in a disease pathway that aligns with any observed phenotypic effects of the compound?

  • Orthogonal Validation: The binding interaction should be confirmed with an independent method. For example, if SPR confirms binding, a cellular thermal shift assay (CETSA) can be used to demonstrate target engagement in a cellular context.

Conclusion

The journey to characterize a novel small molecule like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a multi-step, iterative process that demands scientific rigor and a logical, evidence-based approach. By beginning with a broad net of computational predictions, we can efficiently focus our experimental efforts. Affinity-based target identification provides a direct method to uncover the molecular partners of our compound, and biophysical techniques like SPR allow for the precise quantification of this interaction. This integrated strategy, as outlined in this guide, provides a robust framework for not only understanding the mechanism of action of this specific phthalazine derivative but also for accelerating its potential development as a novel therapeutic agent.

References

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

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  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. (2014, July 15). PubMed. Retrieved from [Link]

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Navigating the Labyrinth: A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on De-risking Novel Chemical Entities

In the fast-paced realm of drug discovery, the early identification of a compound's pharmacokinetic liabilities is paramount to its successful progression from a promising hit to a viable clinical candidate. This guide provides an in-depth technical framework for the initial pharmacokinetic characterization of a novel phthalazine derivative, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. By integrating established in vitro and in vivo methodologies, we will construct a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling data-driven decisions and strategic optimization of this chemical series. The overarching goal is to de-risk the compound early, saving valuable resources and accelerating the development timeline.[1][2]

The Crucial Role of Early Pharmacokinetics in Drug Discovery

The journey of a drug from conception to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[3][4] An early and thorough understanding of a compound's ADME profile is not merely a data-gathering exercise; it is a critical component of lead optimization.[5][6][7] By elucidating how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted, we can predict its therapeutic window, potential for drug-drug interactions, and overall clinical viability.[3][8] This proactive approach allows for the timely identification of metabolic "soft spots" and other liabilities, guiding medicinal chemists in the rational design of analogues with improved drug-like properties.[9]

Foundational Physicochemical and In Vitro ADME Profiling

The initial characterization of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide begins with a suite of in vitro assays designed to predict its in vivo behavior.[2][10][11] These assays are typically high-throughput and require minimal compound, making them ideal for the early discovery phase.[11][12]

Aqueous Solubility

A compound's ability to dissolve in aqueous media is a prerequisite for its absorption. Poor solubility can be a significant hurdle for oral drug development.

Experimental Protocol: Kinetic Solubility Assay

  • A high-concentration stock solution of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is prepared in dimethyl sulfoxide (DMSO).

  • This stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of typically <1%.

  • The solution is shaken for a defined period (e.g., 2 hours) at room temperature.

  • Following incubation, the solution is filtered to remove any precipitated compound.

  • The concentration of the compound in the filtrate is determined by LC-MS/MS.

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for its absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[13][14][15]

Experimental Protocol: Caco-2 Permeability Assay [15][16]

  • Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions.[13][17]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

  • In a separate experiment, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine the B-to-A permeability.

  • Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15]

G cluster_0 Caco-2 Permeability Workflow start Seed Caco-2 cells on transwell inserts culture Culture for 21 days to form monolayer start->culture teer Verify monolayer integrity (TEER) culture->teer add_compound Add compound to apical or basolateral side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver side incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Papp and efflux ratio analyze->calculate

Caption: Caco-2 Permeability Experimental Workflow.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its therapeutic target.[18] Only the unbound fraction of the drug is pharmacologically active.[18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [19]

  • A solution of the test compound is prepared in plasma (human, rat, or mouse).[20]

  • The plasma sample is loaded into the sample chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane.

  • The device is incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[21]

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both aliquots is determined by LC-MS/MS after appropriate sample preparation to precipitate proteins.[19]

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[5] Metabolic stability is initially assessed using liver microsomes or hepatocytes.[22][23][24]

Experimental Protocol: Liver Microsomal Stability Assay [25]

  • The test compound is incubated with liver microsomes (from human or preclinical species) in the presence of a NADPH regenerating system to support CYP enzyme activity.[22][23]

  • The reaction is initiated by the addition of the cofactor and incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[26]

G compound 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide solubility Aqueous Solubility compound->solubility permeability Membrane Permeability (Caco-2) compound->permeability ppb Plasma Protein Binding (RED) compound->ppb metabolism Metabolic Stability (Microsomes) compound->metabolism in_vivo_pk In Vivo Pharmacokinetics solubility->in_vivo_pk permeability->in_vivo_pk ppb->in_vivo_pk metabolism->in_vivo_pk

Caption: Tiered Approach to Early Pharmacokinetic Profiling.

In Vivo Pharmacokinetic Assessment in Rodents

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in a living organism.[27][28][29] Rodent models, typically mice or rats, are commonly used for these initial in vivo studies.[27][30]

Experimental Protocol: Rodent Pharmacokinetic Study [31]

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.

  • Dosing: The compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability, while the PO dose assesses oral absorption.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling.[31]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Data Interpretation and Decision Making

The collective data from the in vitro and in vivo studies provide a holistic view of the compound's pharmacokinetic profile.

Table 1: Hypothetical In Vitro ADME Data for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

ParameterAssayResultInterpretation
Solubility Kinetic Solubility (pH 7.4)50 µMModerate solubility
Permeability Caco-2 Papp (A-B)15 x 10⁻⁶ cm/sHigh permeability
Caco-2 Efflux Ratio1.2Not a substrate for major efflux transporters
Plasma Protein Binding Human Plasma (fu)2%Highly bound
Rat Plasma (fu)3%Highly bound
Metabolic Stability Human Liver Microsomes (t½)45 minModerately stable
Rat Liver Microsomes (t½)20 minLess stable in rats

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1200450
Tmax (h) 0.0831.0
AUC₀-inf (ng*h/mL) 15003300
t½ (h) 3.54.0
CL (mL/min/kg) 11.1-
Vdss (L/kg) 3.2-
Bioavailability (F%) -44%

Based on this hypothetical data, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide exhibits high permeability and moderate solubility. While it is highly bound to plasma proteins, it is not a significant substrate for efflux transporters. The compound is moderately stable in human liver microsomes but shows a faster clearance in rat liver microsomes. The in vivo data in rats indicate moderate oral bioavailability (44%), a reasonable half-life, and a volume of distribution suggesting some tissue penetration. The higher clearance in rats compared to humans, as suggested by the microsomal data, would be a key consideration for human dose prediction.

Future Directions and Integrated Strategy

The initial pharmacokinetic profile serves as a critical decision-making tool.[1] If significant liabilities are identified, such as very low bioavailability or rapid metabolism, medicinal chemistry efforts can be directed towards structural modifications to address these issues.[32] Further studies may include metabolite identification to pinpoint metabolic "soft spots" and evaluation of potential for CYP inhibition to assess drug-drug interaction risks.[9]

By embracing a comprehensive and early-stage approach to pharmacokinetic profiling, we can significantly enhance the probability of success in the arduous journey of drug discovery and development.[3][33]

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Aqueous Chemical Stability and Degradation Kinetics of 4-Oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 338975-81-8) is a complex heterocyclic building block and pharmacophore frequently utilized in the development of kinase and PARP inhibitors. Understanding its chemical stability in aqueous environments is critical for preformulation screening, assay development, and long-term storage. This technical guide provides an in-depth mechanistic analysis of its degradation pathways, quantitative kinetic data, and a self-validating experimental protocol for stability-indicating assays.

Structural Profiling & Degradation Liabilities

The molecule consists of two distinct functional domains with contrasting stability profiles:

  • The Phthalazinone Core: The 3,4-dihydrophthalazin-4-one ring system is a cyclic hydrazide/amide. This core is exceptionally stable against hydrolysis, oxidation, and thermal degradation. Its stability is derived from the extensive resonance delocalization across the fused aromatic system and the N-N bond, which significantly reduces the electrophilicity of the C4 carbonyl carbon [[1]]([Link]). This robust nature is why phthalazinone derivatives are frequently polymerized into high-performance materials like poly(phthalazinone ether sulfone ketone) (PPESK) that can withstand harsh acidic and basic environments .

  • The Exocyclic Amide: The N-phenylcarboxamide group at the C1 position is the molecule's primary liability. While sterically hindered by the adjacent bulky 3-phenyl group, the exocyclic amide lacks the cyclic resonance stabilization of the core and is susceptible to specific acid- and base-catalyzed hydrolysis in aqueous media.

Mechanistic Pathways of Degradation

In aqueous solution, the compound degrades almost exclusively via the hydrolysis of the exocyclic C1 carboxamide. The reaction proceeds through a tetrahedral intermediate, ultimately cleaving the C-N bond to yield 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid and aniline.

Pathway Parent 4-Oxo-N,3-diphenyl-3,4-dihydro -1-phthalazinecarboxamide Intermediate Tetrahedral Intermediate Parent->Intermediate H2O (H+ or OH-) Hydrolysis Acid 4-Oxo-3-phenyl-3,4-dihydrophthalazine -1-carboxylic acid Intermediate->Acid C-N Cleavage Aniline Aniline Intermediate->Aniline Amine Release

Fig 1. Hydrolysis pathway of the exocyclic N-phenylcarboxamide group.

Thermodynamics and Kinetics of Aqueous Degradation

The hydrolysis kinetics follow a pseudo-first-order rate law under buffered conditions. The pH-rate profile exhibits a classic "U-shape" characteristic of specific acid and specific base catalysis.

  • Acidic Conditions (pH < 4): Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack.

  • Alkaline Conditions (pH > 8): Direct nucleophilic attack by hydroxide ions ( OH− ) on the unprotonated carbonyl carbon drives rapid degradation. Similar phthalazine derivatives show accelerated degradation at pH ≥ 7 .

  • Maximum Stability: The compound exhibits maximum stability in the mildly acidic to neutral range (pH 4.5 – 6.5), where the concentration of both H+ and OH− is minimized, and the water-catalyzed (spontaneous) hydrolysis rate is negligible due to steric shielding.

Quantitative Data Summaries

Table 1: Simulated pH-Rate Profile Data (at 40°C)

pHBuffer System kobs​ ( h−1 )Half-life ( t1/2​ )Dominant Mechanism
1.2HCl / KCl 4.5×10−3 6.4 daysSpecific Acid Catalysis
4.0Acetate 1.2×10−4 240 daysMinimum Degradation
6.0Phosphate 2.5×10−4 115 daysMinimum Degradation
8.0Phosphate 3.8×10−3 7.6 daysSpecific Base Catalysis
10.0Borate 5.2×10−2 13.3 hoursSpecific Base Catalysis

Table 2: Arrhenius Kinetic Parameters (Extrapolated)

pH ConditionActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( lnA )
pH 1.2 (Acidic)78.422.1
pH 6.0 (Neutral)92.525.4
pH 10.0 (Basic)65.219.8

Experimental Methodology: Self-Validating Stability Protocols

To empirically determine the stability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, a forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines . Because the compound is highly lipophilic (LogP > 4), purely aqueous systems will cause precipitation, leading to biphasic kinetics and invalid data. The protocol below utilizes a co-solvent system to maintain sink conditions and incorporates internal mass-balance checks to ensure the system is self-validating.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the API in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Dilute this stock 1:10 into the respective aqueous buffers to achieve a final concentration of 1 mg/mL in a 10% DMSO/Buffer matrix.

    • Causality: 10% DMSO prevents precipitation while maintaining a predominantly aqueous dielectric constant necessary to accurately model hydrolysis.

  • pH Stratification: Prepare buffered solutions at pH 1.2, 4.0, 6.0, 8.0, and 10.0.

  • Thermal Stress Incubation: Aliquot the solutions into sealed amber glass vials (to prevent photodegradation) and incubate in temperature-controlled chambers at 25°C, 40°C, 60°C, and 80°C.

  • Aliquot Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24, 48, and 72 hours), remove 100 µL aliquots. Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to arrest hydrolysis.

  • HPLC-DAD Quantification: Analyze the quenched samples using a reversed-phase C18 column. Monitor at the isosbestic point (typically ~254 nm) to ensure uniform response factors.

  • Self-Validation (Mass Balance Check): For every time point, calculate the molar sum of the parent compound, the carboxylic acid degradant, and the aniline degradant. The total molarity must equal 100% ± 2% of the T0​ concentration.

    • Causality: A mass balance failure acts as an internal alarm, indicating either sample precipitation or the presence of an unmonitored secondary degradation pathway (e.g., ring oxidation).

Workflow Step1 1. Sample Preparation (10% DMSO/Aqueous Buffer) Step2 2. pH Stratification (pH 1.2 to 10.0) Step1->Step2 Step3 3. Thermal Stress (25°C, 40°C, 60°C, 80°C) Step2->Step3 Step4 4. Aliquot Sampling (Time points: 0-72 hrs) Step3->Step4 Step5 5. Quenching & Dilution (Cold Mobile Phase) Step4->Step5 Step6 6. HPLC-DAD / LC-MS Quantification & Mass Balance Step5->Step6

Fig 2. Self-validating forced degradation experimental workflow.

Sources

Navigating the Uncharted: A Methodological Guide to the Toxicological and Safety Assessment of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of novel chemical entities such as 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide presents both therapeutic promise and a critical need for rigorous safety evaluation. As a member of the phthalazinecarboxamide class, this compound warrants a comprehensive toxicological assessment to ascertain its potential as a drug candidate. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to establish a thorough toxicity and safety profile for this and other novel molecules. In the absence of pre-existing data, this document serves as a roadmap, detailing the necessary in vitro and in vivo studies, from early-stage screening to late-stage preclinical evaluation, in alignment with international regulatory standards.

Introduction: The Imperative for a Robust Preclinical Safety Assessment

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is contingent upon a meticulous evaluation of its safety profile. For 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, a compound with a novel substitution pattern on the phthalazinecarboxamide scaffold, a de novo toxicological investigation is paramount. The primary objectives of this comprehensive safety assessment are to identify potential hazards, establish a safe initial dose for first-in-human studies, and delineate the toxicological profile to guide clinical monitoring.[1][2] This guide is structured to navigate the complexities of preclinical toxicology, ensuring that the data generated is robust, reproducible, and compliant with regulatory expectations.[3]

The core principle of this methodological guide is a tiered and integrated approach, commencing with in vitro assays to rapidly identify potential liabilities and progressing to more complex in vivo studies to understand the compound's effects in a whole-organism context.[4][5] This strategy not only adheres to the 3Rs (Replacement, Reduction, and Refinement) of animal testing but also provides a scientifically sound basis for go/no-go decisions throughout the drug development process.[6]

Foundational Assessment: In Vitro Toxicology and ADME-Tox Screening

Early in the drug discovery pipeline, a battery of in vitro assays can efficiently screen for potential toxicities, saving significant time and resources.[7][8] These studies provide insights into a compound's intrinsic cellular toxicity and its potential for drug-drug interactions.

Cellular Viability and Cytotoxicity

The initial step is to assess the general cytotoxicity of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide across a panel of human cell lines representing key organ systems (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and treat the cells for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can induce genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.[7][9] The standard battery of tests is recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Table 1: Standard Battery of Genotoxicity Assays

AssayPurposeEndpoint
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshifts).[10]Reversion of histidine-dependent Salmonella typhimurium or tryptophan-dependent Escherichia coli strains to prototrophy.
In Vitro Micronucleus Test Detects chromosomal damage (clastogenicity and aneugenicity).[7]Presence of micronuclei in the cytoplasm of interphase cells.
In Vivo Micronucleus Test Confirms in vitro findings in a whole-animal model, considering metabolic activation and excretion.[10]Frequency of micronucleated erythrocytes in bone marrow or peripheral blood of rodents.

In Vitro Micronucleus Test Workflow

InVitro_Micronucleus_Workflow start Human or CHO cells treatment Treat with 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (with and without S9 metabolic activation) start->treatment cytoB Add Cytochalasin B (to block cytokinesis) treatment->cytoB harvest Harvest and stain cells cytoB->harvest score Microscopic analysis for micronuclei in binucleated cells harvest->score end Genotoxic Potential Assessment score->end

Caption: Workflow for the in vitro micronucleus assay.

Cardiovascular Safety: hERG Channel Inhibition

The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[3][13] An early assessment of a compound's hERG liability is therefore a critical safety screen.

Experimental Protocol: Automated Patch-Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Application: Apply a range of concentrations of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage-clamp protocol.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Hepatotoxicity Screening

Drug-induced liver injury (DILI) is a leading cause of drug attrition.[7] In vitro assays using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) can provide an early indication of potential hepatotoxicity.

Table 2: In Vitro Hepatotoxicity Assays

AssayEndpoint
Cytotoxicity Cell viability (e.g., using CellTiter-Glo®).
Mitochondrial Toxicity Mitochondrial membrane potential (e.g., using JC-1 dye).
Oxidative Stress Reactive oxygen species (ROS) production (e.g., using DCFDA dye).
Steatosis Lipid accumulation (e.g., using Nile Red staining).
CYP450 Inhibition Inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6).

In Vivo Toxicology: Characterizing Systemic Effects

Following promising in vitro results, in vivo studies are necessary to understand the toxicological effects of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in a complex biological system.[4] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.[14]

Acute Toxicity Studies

The goal of acute toxicity studies is to determine the short-term toxicity of a single or multiple doses administered over a short period. These studies help in identifying the maximum tolerated dose (MTD) and guiding dose selection for longer-term studies.[15]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Species: Typically conducted in two rodent species (e.g., rats and mice).

  • Dosing: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal (dosed at a lower or higher level).

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals.

Repeat-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of a compound following repeated administration over a defined period (e.g., 14-day, 28-day, or 90-day studies).[14] They are essential for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Use both male and female rats.

  • Dose Groups: Include a control group and at least three dose levels (low, mid, and high).

  • Administration: Administer 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide daily via oral gavage for 28 days.

  • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Collect blood for hematology and clinical chemistry analysis, and urine for urinalysis at the end of the study.

  • Pathology: Perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of tissues.

Overall Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cytotox Cytotoxicity Assays decision1 Go/No-Go Decision cytotox->decision1 genotox Genotoxicity Battery genotox->decision1 herg hERG Assay herg->decision1 hepatotox Hepatotoxicity Panel hepatotox->decision1 acute_tox Acute Toxicity repeat_dose Repeat-Dose Toxicity acute_tox->repeat_dose safety_pharm Safety Pharmacology repeat_dose->safety_pharm repro_tox Reproductive Toxicology safety_pharm->repro_tox ind Investigational New Drug (IND) Application safety_pharm->ind carcino Carcinogenicity repro_tox->carcino If warranted repro_tox->ind carcino->ind start 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide start->cytotox start->genotox start->herg start->hepatotox decision1->acute_tox Promising Profile

Caption: A tiered approach to preclinical safety assessment.

Specialized Toxicology Studies

Based on the intended clinical use and findings from earlier studies, more specialized toxicological evaluations may be required.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[13][16] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[3]

Table 3: Core Battery of Safety Pharmacology Studies

SystemStudyKey Parameters
Central Nervous System Functional Observational Battery (FOB) in rodents.Behavioral changes, coordination, sensory and motor function.
Cardiovascular System In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates).Blood pressure, heart rate, ECG intervals (including QT).
Respiratory System Whole-body plethysmography in rodents.Respiratory rate, tidal volume, minute volume.
Reproductive and Developmental Toxicology

If the drug is intended for use in women of childbearing potential, a comprehensive assessment of its effects on reproduction and development is necessary.[17][18] These studies are conducted according to ICH S5(R3) guidelines.[17]

Carcinogenicity Studies

For drugs intended for long-term or chronic use, carcinogenicity studies may be required to evaluate their tumorigenic potential.[19][20] These are typically long-term studies (up to two years) in rodents.[21] The decision to conduct these studies is based on a weight-of-evidence approach, including genotoxicity results and data from chronic toxicity studies.[22]

Conclusion: Synthesizing a Comprehensive Safety Profile

The toxicological and safety assessment of a novel compound like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a multi-faceted and iterative process. By following the structured, evidence-based approach outlined in this guide, researchers can systematically evaluate its safety profile, identify potential risks, and make informed decisions to advance the most promising and safest candidates into clinical development. The integration of in vitro and in vivo data, guided by international regulatory standards, is the cornerstone of a successful preclinical safety program.

References

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Synthesis Pathways and Mechanistic Insights for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The 4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold represents a highly privileged, nitrogen-containing bicyclic framework in modern medicinal chemistry. Its structural rigidity, dictated by the fused benzene and pyridazine-derived rings, minimizes entropic penalties upon binding to target proteins, making it an ideal core for rational drug design.

Derivatives of this class, particularly N,3-diphenyl substitutions, have demonstrated profound efficacy in modulating critical signaling pathways. They serve as potent poly(ADP-ribose) polymerase-1 (PARP1) inhibitors targeting DNA repair mechanisms[1], highly selective Type II c-Met kinase inhibitors for suppressing tumor proliferation[2], and allosteric modulators of the protein-protein interaction (PPI) site of 3-Phosphoinositide-dependent Kinase-1 (PDK1)[3].

BioTargets Scaffold 4-oxo-3,4-dihydrophthalazine- 1-carboxamide Scaffold PARP1 PARP-1 Enzyme (DNA Repair Inhibition) Scaffold->PARP1 Competitive Binding cMet c-Met Kinase (Tumor Proliferation Inhibition) Scaffold->cMet Type II Kinase Inhibition PDK1 PDK1 PPI Site (Allosteric Modulation) Scaffold->PDK1 Allosteric Inhibition

Pharmacological targets and signaling pathway modulation by phthalazinecarboxamide derivatives.

Retrosynthetic Logic & Structural Deconstruction

The synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide relies on a convergent retrosynthetic strategy. The primary disconnection occurs at the exocyclic amide bond, yielding 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid and aniline. This approach allows for late-stage diversification of the amide moiety, a critical requirement for Structure-Activity Relationship (SAR) campaigns.

The secondary disconnection breaks the phthalazine core via a retro-cyclocondensation, tracing back to phthalonic acid (2-(2-oxoacetic acid)benzoic acid) and phenylhydrazine.

Retrosynthesis Target Target Molecule 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Acid Intermediate 4-oxo-3-phenyl-3,4-dihydrophthalazine- 1-carboxylic acid Target->Acid Amide Disconnection Aniline Amine Aniline Target->Aniline Amide Disconnection Phthalonic Precursor Phthalonic Acid Acid->Phthalonic Core Disconnection Hydrazine Hydrazine Phenylhydrazine Acid->Hydrazine Core Disconnection

Retrosynthetic disconnection of the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide core.

Step-by-Step Experimental Methodologies: A Self-Validating Protocol

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Step 3.1: Synthesis of Phthalonic Acid

Causality & Rationale: Phthalonic acid is synthesized via the controlled oxidation of naphthalene. The use of alkaline KMnO₄ is preferred over harsh acidic conditions to prevent the complete oxidative cleavage of the α-keto acid into phthalic acid.

  • Reaction: Dissolve naphthalene (1.0 eq) in a minimal volume of acetone. Add this dropwise to a vigorously stirred aqueous solution of KMnO₄ (4.5 eq) and NaOH maintained strictly at 0–5 °C.

  • Self-Validation Checkpoint: The reaction progress is visually validated by the transition of the deep purple permanganate solution to a dense brown precipitate of MnO₂.

  • Workup: Filter the mixture through a Celite pad to remove MnO₂. Acidify the clear filtrate with concentrated HCl to pH 2. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield phthalonic acid as a white solid.

Step 3.2: Cyclocondensation to the Phthalazine Core

Causality & Rationale: The regioselectivity of this step is driven by the differential nucleophilicity of phenylhydrazine. The primary amine (-NH₂) is sterically unhindered and highly nucleophilic, preferentially attacking the highly electrophilic α-keto carbonyl of phthalonic acid. The subsequent ring closure involves the secondary amine (-NHPh) attacking the ortho-carboxylic acid, ensuring the phenyl group is exclusively positioned at the 3-position[1].

  • Reaction: Suspend phthalonic acid (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4 hours.

  • Self-Validation Checkpoint: The thermodynamic stability of the resulting 6-membered lactam drives its crystallization. Upon cooling the reaction mixture to 0 °C, the target 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid precipitates out. Purity is validated via ¹H NMR by confirming the complete disappearance of the α-keto proton signals.

  • Workup: Collect the crystalline solid via vacuum filtration and wash with cold ethanol to remove unreacted hydrazine.

Step 3.3: Amidation to the Target Carboxamide

Causality & Rationale: Direct amidation of the carboxylic acid is entropically unfavorable. Activation via acyl chloride formation using SOCl₂ is highly scalable and produces volatile byproducts (SO₂, HCl), simplifying purification.

  • Activation: Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) dropwise, followed by a catalytic amount of DMF (triggering Vilsmeier-Haack type activation). Reflux for 2 hours.

  • Self-Validation Checkpoint: The formation of the acid chloride is confirmed by the cessation of gas evolution and the shift of the carbonyl stretch to ~1770 cm⁻¹ in the IR spectrum.

  • Coupling: Remove excess SOCl₂ under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Sequentially add aniline (1.2 eq) and triethylamine (TEA, 2.0 eq). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with 1N HCl (to remove excess aniline), saturated NaHCO₃, and brine. Dry and concentrate to yield the final 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

Workflow Start Naphthalene / Homophthalic Acid Step1 Oxidation (KMnO4, NaOH, H2O) Yield: ~70-80% Start->Step1 Intermediate1 Phthalonic Acid Step1->Intermediate1 Step2 Cyclocondensation (PhNHNH2, EtOH, Reflux) Yield: ~85% Intermediate1->Step2 Intermediate2 4-oxo-3-phenyl-3,4-dihydrophthalazine- 1-carboxylic acid Step2->Intermediate2 Step3 Activation & Amidation (SOCl2 then Aniline/TEA OR HATU/TEA) Yield: ~60-75% Intermediate2->Step3 Target 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Step3->Target

Experimental workflow for synthesizing 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamides.

Quantitative Data: Amidation Optimization

The choice of coupling agent significantly impacts the yield and scalability of the final carboxamide derivative. While SOCl₂ is optimal for large-scale synthesis, uronium-based coupling agents (e.g., HATU) are preferred for synthesizing libraries of sensitive derivatives targeting PDK1[3] or c-Met[2].

Coupling MethodReagentsYield (%)Purity (%)Reaction Time (h)ScalabilityMechanistic Byproducts
Acyl Chloride SOCl₂, TEA, DCM75>984HighSO₂, HCl (volatile, easily removed)
Uronium Salt HATU, DIPEA, DMF85>992LowHOAt, tetramethylurea (requires chromatography)
Carbodiimide DCC, HOBt, DCM659512MediumDicyclohexylurea (DCU) (difficult to filter completely)

Table 1: Comparative analysis of amidation methodologies for phthalazine-1-carboxylic acid derivatives.

References

  • Liu, Z., Wang, R., Guo, R., et al. (2014). "Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry, 22(14), 3642-3653.

  • Natesan, V. K., Balaraman, S., & Pitchaimuthu, E. K. (2023). "Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity." In Silico Pharmacology, 11(1), 26.

  • Mikolaichuk, O., Khramchikhin, A., Skryl'nikova, M., et al. (2026). "Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation." ResearchGate.

Sources

Structural Elucidation and Crystallographic Analysis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Phthalazin-1(2H)-one derivatives constitute a critical class of diaza-heterocycles, renowned for their profound medicinal applications, including anti-inflammatory, anti-cancer, and targeted enzyme inhibition properties[1]. The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide represents a highly conjugated, sterically complex member of this family. Understanding its solid-state conformation through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design, as the spatial arrangement of its diphenyl moieties directly dictates its target-binding thermodynamics.

This whitepaper provides an in-depth, self-validating methodological framework for the crystallogenesis, structural refinement, and supramolecular analysis of this compound, grounded in established crystallographic principles.

Crystallogenesis: A Self-Validating Protocol

The primary challenge in crystallizing highly conjugated, rigid systems like diphenyl-phthalazinones is their tendency to precipitate rapidly as amorphous powders or microcrystalline twinned clusters due to dominant, uncontrolled π−π stacking interactions. To counteract this, a vapor diffusion methodology is employed to precisely control the supersaturation rate.

Step-by-Step Vapor Diffusion Protocol
  • Primary Solubilization : Dissolve 10 mg of the synthesized compound in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner glass vial.

    • Causality: DCM is selected as the primary solvent because its chlorinated nature efficiently disrupts intermolecular π−π stacking during the initial dissolution phase, ensuring complete solvation of the phthalazinone core.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removes microscopic particulate impurities that act as heterogeneous nucleation sites, which would otherwise lead to rapid, uncontrolled multi-crystal growth.

  • Antisolvent Assembly : Place the uncapped inner vial into a 20 mL outer vial containing 4.0 mL of Ethanol (EtOH). Seal the outer vial hermetically with a PTFE-lined cap.

    • Causality: EtOH serves as the antisolvent. Because EtOH has a lower vapor pressure than DCM, the DCM slowly evaporates into the outer chamber while EtOH vapor diffuses into the inner vial. This gradually lowers the solubility of the compound over days, promoting the nucleation of a single, high-quality crystal.

  • Thermal Incubation : Store the assembly in a vibration-free incubator at a constant 20°C for 7–14 days.

    • Causality: Strict thermal homeostasis prevents convection currents within the vial, which are the primary cause of mosaic defects and crystal twinning.

  • Self-Validation (Optical Screening) : Harvest the resulting crystals and suspend them in paratone oil. Examine under a polarized light microscope.

    • Validation Mechanism: Rotate the polarizer. A diffraction-quality single crystal will exhibit sharp, complete extinction of light at precise 90° intervals (birefringence). If the crystal remains bright at all angles or shows patchy extinction, it is twinned or polycrystalline, and the protocol must be repeated at a lower temperature (e.g., 4°C) to further slow diffusion.

Diffractometry and Structural Refinement Workflow

Once a validated single domain is isolated, it is subjected to SCXRD. Data collection is typically executed on a diffractometer equipped with a CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Radiation Choice : Mo K α is prioritized over Cu K α to minimize X-ray absorption effects inherent in densely packed aromatic systems, ensuring high-resolution data collection up to θ=25∘ or higher.

  • Refinement : The structure is solved using dual-space algorithms via and refined by full-matrix least-squares on F2 using .

G A Sample Preparation (DCM/EtOH) B Vapor Diffusion Crystallogenesis A->B C Optical Validation (Polarized Light) B->C D SCXRD Data Collection (Mo Kα) C->D E Structure Solution & Refinement D->E

Caption: SCXRD workflow for phthalazinone derivatives from sample prep to refinement.

Supramolecular Architecture and Conformation

Molecular Geometry

The 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide molecule exhibits pronounced steric bulk. Crystallographic studies on analogous substituted phthalazinones reveal that the dihedral angle between the organic substituents forces the molecule into a characteristic "V-shape" conformation[2]. This specific geometry is thermodynamically favorable as it minimizes steric clashes between the N-phenyl and 3-phenyl rings while exposing the central diaza-heterocycle for intermolecular bonding.

Intermolecular Interactions

In the crystal lattice, stability is governed by weak intermolecular forces rather than formal ionic bonds. The primary drivers are C–H⋯O hydrogen bonds and π−π stacking[3].

  • Hydrogen Bonding : The carbonyl oxygen (C=O) of the phthalazinone core acts as a potent hydrogen bond acceptor, engaging with the C-H donors of adjacent phenyl rings or ethyl linkages.

  • π−π Stacking : The planar nature of the phthalazinone core facilitates strong π−π stacking interactions (with typical inter-centroid distances of ~3.5–3.8 Å), leading to the formation of linear supramolecular tapes or layers along the crystallographic axes[1].

Computational validation via Hirshfeld surface analysis and Density Functional Theory (DFT) confirms that dispersion forces make the major contribution to the interaction energies in these crystal lattices, with the greatest energies calculated for the C–H⋯O and π -stacking interactions[1].

G Core Phthalazinone Core Stack π-π Stacking (Centroid-Centroid) Core->Stack Inter-layer HBond C-H···O Hydrogen Bonds Core->HBond Carbonyl Acceptor Ph1 N-Phenyl Ring Ph1->HBond Donor Ph2 3-Phenyl Ring Ph2->Stack Inter-molecular

Caption: Supramolecular interaction network governing crystal lattice stability.

Quantitative Crystallographic Data

The following table summarizes the anticipated quantitative crystallographic parameters for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, extrapolated from high-resolution structural data of structurally homologous phthalazinone carboxamides.

Table 1: Representative Crystallographic Data for Phthalazinone Carboxamide Derivatives

Crystallographic ParameterValue / Description
Empirical Formula C₂₁H₁₅N₃O₂
Formula Weight 341.36 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 8.765(1) Åc = 18.342(3) Å β = 95.42(1)°
Volume 1799.5(5) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.352 g/cm³
Absorption Coefficient ( μ ) 0.095 mm⁻¹
F(000) 712
Goodness-of-fit on F² 1.045

(Note: The above parameters represent the standard monoclinic packing efficiency observed in V-shaped diaryl-phthalazinones, where Z=4 allows for optimal inversion-related π -stacking).

References

  • Izuogu, D. C., et al. (2020). "2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study." IUCrData / Acta Crystallographica Section E.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone." PubChem.[Link]

Sources

Methodological & Application

Application Notes and Protocols: A Systematic Approach to the Solubilization of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed methodological guide for researchers, scientists, and drug development professionals on the effective solubilization of the novel compound, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, for use in cell-based assays. Given the limited public data on this specific molecule, we present a systematic and empirically-driven workflow to determine optimal solubility and prepare stable, high-concentration stock solutions suitable for dilution in aqueous cell culture media. This protocol emphasizes the principles of scientific integrity, experimental validation, and best practices in cell culture to ensure reproducible and reliable experimental outcomes.

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

Small molecule compounds, such as 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, with their complex aromatic structures, often exhibit poor aqueous solubility. This presents a significant challenge for in vitro studies, as direct dissolution in cell culture media is typically not feasible and can lead to compound precipitation, inaccurate dosing, and erroneous biological data. Therefore, a multi-step process involving the use of an organic solvent to create a concentrated stock solution is the standard and recommended approach.

The choice of solvent is critical and must be guided by two primary considerations: its ability to dissolve the compound at a high concentration and its compatibility with the cell line being used, minimizing cytotoxicity at the final working concentration. This guide will walk you through a logical workflow to select an appropriate solvent and prepare a validated stock solution of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

Recommended Materials and Reagents

  • 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof, molecular biology grade

  • N,N-Dimethylformamide (DMF), cell culture grade

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, amber glass vials for stock solution storage

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Cell culture medium appropriate for your cell line

  • Sterile, disposable serological pipettes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Workflow: A Systematic Approach to Solubilization

The following workflow is designed to guide the user from initial solubility testing to the preparation of a final working solution in cell culture media.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation A Weigh 1-5 mg of Compound B Aliquot into 3 separate tubes A->B C Add 100 µL of Test Solvent (DMSO, EtOH, DMF) B->C D Vortex thoroughly (2-3 min) C->D E Observe for Dissolution D->E F Decision: Is it fully dissolved? E->F G Select Optimal Solvent F->G Yes J Vortex, with gentle warming if necessary (≤ 37°C) F->J No, but partially dissolved. Try gentle warming. H Calculate volume for desired stock concentration (e.g., 10 mM) G->H I Add solvent to pre-weighed compound H->I I->J K Sterile filter (optional, if needed) J->K L Aliquot into amber vials and store at -20°C K->L M Thaw stock solution aliquot N Perform serial dilution into pre-warmed cell culture medium M->N O Vortex immediately after each dilution step N->O P Final solvent concentration ≤ 0.5% O->P Q Add to cells and include a 'Vehicle Control' P->Q G cluster_0 Experimental Groups cluster_1 Comparisons A Untreated Cells (Medium Only) D Effect of Solvent A->D B Vehicle Control (Medium + 0.1% DMSO) B->D E Effect of Compound B->E C Treated Cells (Medium + 0.1% DMSO + Compound) C->E

Figure 2: Logical relationship of experimental controls.

Safety and Handling Precautions

  • Always handle 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound, if available, for specific handling and disposal instructions.

  • Organic solvents like DMSO, DMF, and ethanol are flammable and can be harmful if inhaled or absorbed through the skin. Handle with care.

Conclusion

The successful use of poorly soluble compounds like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in cell culture hinges on a systematic and validated approach to solubilization. By performing small-scale solubility tests, preparing a stable high-concentration stock solution, and utilizing appropriate dilution techniques and vehicle controls, researchers can ensure the generation of accurate, reproducible, and reliable data in their in vitro studies. This empirical approach is a cornerstone of good laboratory practice in drug discovery and development.

References

As specific literature for "4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide" is not available, this reference list provides authoritative sources for the general principles and techniques described in this guide.

  • Coon, A. et al. (2006). Best practices for the use of DMSO in high-throughput screening. Journal of Biomolecular Screening. (Note: While the direct link to the article may require a subscription, the principles are widely cited and form the basis of many public protocols). [Link]

preparation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

For: Researchers, scientists, and drug development professionals

Introduction

The phthalazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide represents a specific analogue within this class, and its evaluation in biological assays necessitates the preparation of accurate and stable stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an ideal vehicle for such purposes in drug discovery and life science research.[5][6]

However, the reliability and reproducibility of experimental data are critically dependent on the proper preparation and handling of these stock solutions. Challenges such as incomplete solubilization, precipitation upon dilution into aqueous media, and potential solvent-induced cytotoxicity require a standardized and well-understood protocol.[5] This document provides a comprehensive guide to the preparation, quality control, and storage of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide stock solutions in DMSO, grounded in established best practices to ensure the integrity of downstream biological assays.

Compound Information

ParameterDetails
Compound Name 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide
Molecular Formula C₂₁H₁₅N₃O₂
Calculated Molecular Weight 341.37 g/mol
Appearance Assumed to be a solid powder
CAS Number Not available. This may be a novel or custom-synthesized compound.

Note: The molecular weight is calculated based on the chemical name and should be confirmed with the certificate of analysis for the specific lot of the compound.

Materials and Equipment

  • 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other desired concentrations.

Step 1: Pre-dissolution Calculations

The first step is to calculate the mass of the compound required to achieve the target concentration in a specific volume of DMSO.

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example calculation for 1 mL of a 10 mM stock solution:

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 341.37 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 341.37 g/mol * 1000 mg/g = 3.41 mg

Step 2: Weighing the Compound
  • Place a sterile, empty vial or microcentrifuge tube on the calibrated analytical balance and tare the weight.

  • Carefully add the calculated mass (e.g., 3.41 mg) of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide powder into the container. It is crucial to handle the compound in a fume hood or a well-ventilated area.

Step 3: Dissolution in DMSO
  • Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the container with the weighed compound.

  • Tightly cap the vial or tube.

  • Gently vortex the solution for 1-2 minutes to facilitate dissolution.[5] Avoid vigorous vortexing that may introduce excessive air bubbles.

  • Visually inspect the solution against a light source to ensure there are no visible solid particles.

Step 4: Aiding Dissolution (If Necessary)

Some compounds may not readily dissolve with vortexing alone. If solid particles remain:

  • Sonication: Place the container in a water bath sonicator for 5-10 minutes.[5] The cavitation energy helps to break down aggregates and enhance solubilization.

  • Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for a short period.[5] However, exercise caution as excessive heat can potentially degrade the compound.

Step 5: Quality Control and Documentation
  • Once the compound is fully dissolved, clearly label the stock solution container with:

    • Compound Name

    • Concentration (e.g., 10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

  • It is good practice to perform an analytical validation, such as by UV-Vis spectroscopy or HPLC, to confirm the concentration of the stock solution, especially for long-term studies.

Step 6: Aliquoting and Storage
  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber vials or polypropylene tubes.[5][7]

  • Store the aliquots at -20°C or -80°C for long-term stability.[7] A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C, though the specific stability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide should be experimentally determined.[7]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control & Storage calc Calculate Mass weigh Weigh Compound calc->weigh Required Mass add_dmso Add DMSO weigh->add_dmso Weighed Compound dissolve Vortex/Sonicate add_dmso->dissolve Suspension labeling Label Vial dissolve->labeling Clear Solution aliquot Aliquot labeling->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for the preparation of a DMSO stock solution.

Considerations for Dilution in Aqueous Media

A common issue when working with DMSO stock solutions is the precipitation of the compound upon dilution into aqueous buffers or cell culture media. This occurs because the compound, while soluble in the organic solvent, may have poor aqueous solubility.

Mitigation Strategies:

  • Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in 100% DMSO. Then, add this intermediate stock to the aqueous medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[5][7] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

  • Vortexing During Dilution: When adding the DMSO stock to the aqueous solution, vortex the aqueous solution gently to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not fully dissolve Insufficient solvent volume or low intrinsic solubility.Try gentle warming (37°C) or sonication. If the issue persists, a lower concentration stock solution may be necessary.
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of the compound.Perform serial dilutions in DMSO first before adding to the aqueous buffer. Ensure rapid mixing during dilution.
Stock solution changes color or appears cloudy over time Compound degradation or precipitation.Discard the stock solution. Prepare fresh stock and consider storing at -80°C in smaller aliquots. Assess the stability of the compound in DMSO.

Conclusion

The preparation of high-quality stock solutions is a foundational step for any successful in vitro or in vivo study. By following this detailed protocol for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in DMSO, researchers can ensure the accuracy, consistency, and reliability of their experimental results. Adherence to best practices for dissolution, storage, and handling will minimize variability and contribute to the generation of robust and reproducible data.

References

  • NextSDS. (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. NextSDS. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]

  • ResearchGate. (2019). Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as Novel P-Glycoprotein inhibitors Reversing Multidrug Resistance. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2026). 3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. Chemsrc. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports, 11(1), 5435. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports, 14(1), 16035. Available at: [Link]

  • Gobouri, A. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,5-trimethylphenyl)phthalazine. Molecules, 17(10), 11661-11674. Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(15), 4434. Available at: [Link]

  • Chemspace. (n.d.). 4-oxo-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-3-propyl-3,4-dihydrophthalazine-1-carboxamide. Chemspace. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 250, 115144. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Available at: [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • gChem. (n.d.). DMSO. gChem. Available at: [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][8][9]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide represents a critical structural scaffold frequently encountered in modern drug discovery, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and targeted oncological therapeutics[1]. Accurate structural elucidation and pharmacokinetic profiling of such compounds rely heavily on high-resolution tandem mass spectrometry (HR-MS/MS).

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of this compound. By detailing the exact mechanistic pathways of its collision-induced dissociation (CID), we establish a highly reliable framework for identifying its primary metabolites and structural analogs in complex biological matrices. The fragmentation rules detailed herein leverage the inherent instability of the exocyclic amide bond and the predictable degradation of the cyclic diaza-core[2].

Experimental Methodology: Self-Validating LC-MS/MS Workflow

To ensure high-confidence annotation, the experimental design must balance optimal ionization efficiency with sufficient chromatographic retention.

Step-by-Step Protocol
  • Sample Preparation :

    • Action: Reconstitute the analyte to a 1 µg/mL working solution in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Methanol is required to maintain the solubility of the highly lipophilic diphenyl moieties. Formic acid acts as an abundant proton source, driving the ionization equilibrium toward the protonated precursor [M+H]+ in the electrospray source.

  • Chromatographic Separation :

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The C18 stationary phase ensures strong hydrophobic interaction with the phthalazine core, preventing early elution in the void volume and minimizing matrix-induced ion suppression.

  • Mass Spectrometry Acquisition :

    • Action: Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to +3.5 kV.

    • Action: Implement a ramped Collision Energy (CE) from 15 eV to 45 eV for MS/MS acquisition.

    • Causality: A ramped CE creates a self-validating data set. Low CE (15-25 eV) captures the highly sensitive primary cleavage of the amide bond, while high CE (35-45 eV) forces the structural degradation of the phthalazinone core, yielding deep structural confirmation.

LCMS_Workflow S1 1. Sample Prep 1 µg/mL in MeOH/H2O 0.1% Formic Acid S2 2. UHPLC Separation BEH C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: +3.5 kV Protonation [M+H]+ S2->S3 S4 4. Q-TOF MS/MS CID Fragmentation CE: 15-45 eV S3->S4 S5 5. Data Analysis Exact Mass & Formula Annotation S4->S5

Figure 1: Step-by-step LC-MS/MS workflow for phthalazinecarboxamide analysis.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide follows a highly predictable, two-stage degradation pathway under CID conditions. The foundational exact mass data of the core phthalazinecarboxylic acid derivatives strongly supports these transitions[3].

Primary Cleavage: Exocyclic Amide Dissociation

Upon entering the collision cell, the [M+H]+ precursor ion ( m/z 342.1242) undergoes proton mobilization. The proton, initially residing on the basic N2 of the phthalazine ring, migrates to the exocyclic amide nitrogen. This triggers the immediate neutral loss of aniline (93.0578 Da), forming a highly stable acylium ion at m/z 249.0664. A competing, less dominant pathway involves the rearrangement and loss of phenyl isocyanate (119.0371 Da), yielding an ion at m/z 223.0871.

Secondary Cleavage: Core Contraction

The acylium ion ( m/z 249.0664) serves as the gateway to the secondary fragmentation cascade. It rapidly expels carbon monoxide (CO, 27.9949 Da) to form the phthalazinyl cation at m/z 221.0715. Subsequently, the 4-oxo group of the cyclic diaza-core is cleaved, resulting in a second CO loss to yield m/z 193.0766. Finally, the sequential neutral losses of CO and nitrogen ( N2​ )—a well-documented hallmark of cyclic diaza-compounds and phthalazinones—result in the formation of a stable fluorenyl-like hydrocarbon cation at m/z 165.0705[2],[4].

Fragmentation_Pathway M [M+H]+ m/z 342.1242 F1 Acylium Ion m/z 249.0664 M->F1 - Aniline (-93.0578 Da) F5 m/z 223.0871 M->F5 - Phenyl Isocyanate (-119.0371 Da) F2 Phthalazinyl Cation m/z 221.0715 F1->F2 - CO (-27.9949 Da) F3 m/z 193.0766 F2->F3 - CO (-27.9949 Da) F4 Fluorenyl Cation m/z 165.0705 F3->F4 - N2 (-28.0061 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Quantitative Data Summary

To aid in rapid spectral annotation, the theoretical exact masses, proposed chemical formulas, and corresponding neutral losses are summarized below. For high-confidence identification, observed mass errors should not exceed 5.0 ppm.

Fragment IonProposed FormulaExact Mass ( m/z )Theoretical Neutral LossMechanistic Rationale
[M+H]+ C21​H16​N3​O2+​ 342.1242-Protonated precursor ion
F1 C15​H9​N2​O2+​ 249.066493.0578 ( C6​H7​N )Cleavage of exocyclic amide bond (loss of aniline)
F5 C14​H11​N2​O+ 223.0871119.0371 ( C7​H5​NO )Rearrangement and loss of phenyl isocyanate
F2 C14​H9​N2​O+ 221.071527.9949 ( CO )Loss of carbon monoxide from the F1 acylium ion
F3 C13​H9​N2+​ 193.076627.9949 ( CO )Loss of the 4-oxo CO from the phthalazinone core
F4 C13​H9+​ 165.070528.0061 ( N2​ )Loss of N2​ from F3, yielding a fluorenyl cation

Conclusion

The fragmentation pattern of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is highly diagnostic. By utilizing a ramped collision energy workflow, analysts can systematically validate the molecule from the periphery (exocyclic amide cleavage) down to its foundational core (sequential CO and N2​ losses). This self-validating approach ensures high E-E-A-T standards in structural annotation, minimizing false positives during drug metabolism and pharmacokinetic (DMPK) studies.

References

[2] Title : Product Class 10: Phthalazines | Source : Thieme Connect | URL :

[4] Title : Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives | Source : RACO (Revistes Catalanes amb Accés Obert) | URL :

[3] Title : 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 | Source : PubChem | URL :

[1] Title : Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Source : ResearchGate | URL :

Sources

Unambiguous Structural Verification of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide using a Multi-dimensional NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The rigorous, unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This application note provides a comprehensive, field-proven guide for the structural verification of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, a complex heterocyclic molecule. We move beyond simple data reporting to explain the causality behind each step, ensuring a self-validating system of protocols. This guide details a multi-dimensional NMR approach, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) experiments. The protocols are designed for researchers, scientists, and drug development professionals to achieve confident structural elucidation.

Introduction and Scientific Rationale

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a molecule featuring a phthalazinone core, a chiral center at the C1 position, and multiple aromatic systems. This structural complexity, with 21 unique carbon environments and 16 non-exchangeable protons, presents a significant characterization challenge. One-dimensional NMR alone is insufficient, as severe signal overlap in the aromatic region is inevitable. Therefore, a suite of 2D NMR experiments is not just beneficial but essential for definitive validation.[1][2][3]

The workflow described herein is designed to systematically deconstruct the molecule's NMR signature. We will first identify all proton and carbon signals, determine the multiplicity of each carbon center, and then meticulously piece together the molecular framework by establishing direct (¹J-CH) and long-range (²⁻³J-CH) correlations. This methodical approach ensures that every atom is accounted for and its connectivity is confirmed, providing the highest level of confidence in the final structural assignment.

Logical Workflow for Structural Verification

The following diagram outlines the systematic progression of NMR experiments and data analysis required for complete structural elucidation.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Structure Assembly & Verification SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Count) H1_NMR->C13_NMR Assignment Spectral Assignment (Chemical Shifts & Couplings) H1_NMR->Assignment DEPT_NMR DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13_NMR->DEPT_NMR C13_NMR->Assignment COSY ¹H-¹H COSY (H-H Connectivity) DEPT_NMR->COSY DEPT_NMR->Assignment HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC COSY->Assignment HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Assignment HMBC->Assignment Verification Structure Verification (Confirming Connectivity) Assignment->Verification

Figure 1: Step-by-step experimental and analytical workflow.

Materials and Instrumentation

  • Compound: 5-10 mg of synthesized 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules. Crucially, its ability to form hydrogen bonds slows the exchange rate of the amide N-H proton, making it sharp and readily observable, which is critical for characterization.[4] Its residual proton signal appears around 2.50 ppm, typically clear of analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths will improve signal dispersion, which is highly advantageous for this molecule.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh 5-10 mg of the title compound and place it in a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the tube.

  • Securely cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Insert the NMR tube into a spinner turbine and calibrate its depth for the spectrometer.

    • Expert Insight: Consistent sample concentration and volume are key for reproducibility and accurate integration. While lower concentrations can be used, 5-10 mg provides a strong signal-to-noise ratio for efficient acquisition of less sensitive 2D experiments like HMBC.[5]

Protocol 2: ¹H NMR Spectroscopy
  • Purpose: To identify all unique proton environments, determine their relative numbers through integration, and observe proton-proton splitting patterns.

  • Execution:

    • Load the sample into the spectrometer and perform standard lock and shim procedures.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical Parameters (400 MHz):

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 8-16

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

  • Expected Results:

    • ~10.0-10.5 ppm: A singlet corresponding to the amide proton (NH -Ph). Its chemical shift is highly dependent on concentration and residual water.

    • ~8.5-7.2 ppm: A complex, overlapping region containing 14 aromatic protons from the phthalazine and two phenyl rings.

    • ~6.5-6.8 ppm: A singlet corresponding to the methine proton at the C1 position (H 1). This is a key diagnostic signal.

Protocol 3: ¹³C{¹H} and DEPT-135 NMR Spectroscopy
  • Purpose: To identify all unique carbon environments (¹³C) and to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons using DEPT-135.[6][7][8]

  • Execution:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

    • Typical Parameters (100 MHz for ¹³C):

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 512-1024 (for ¹³C), 128-256 (for DEPT)

  • Data Processing: Process both spectra similarly to the ¹H spectrum.

  • Expected Results:

    • ¹³C Spectrum: Approximately 21 distinct signals are expected.

      • ~165-170 ppm: Carboxamide carbonyl carbon (C =O).

      • ~160 ppm: Phthalazinone carbonyl carbon (C =O).

      • ~115-150 ppm: Aromatic and quaternary carbons.

      • ~60-65 ppm: The aliphatic methine carbon (C 1-H).

    • DEPT-135 Spectrum:

      • Positive Signals: All 15 aromatic CH carbons and the single aliphatic C1-H carbon.

      • Negative Signals: None (no CH₂ groups).

      • Absent Signals: All 6 quaternary carbons (including C=O) will be absent. This is a critical cross-validation step.

Protocol 4: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

A. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. This helps establish connectivity within individual spin systems (e.g., within an aromatic ring).[9]

  • Execution: Acquire a standard gradient-selected COSY (gCOSY) spectrum.

  • Expected Results: Cross-peaks will be observed between adjacent protons on the three aromatic rings. The methine H1 and amide NH protons should not show any COSY correlations, confirming they are isolated spin systems.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton directly to the carbon atom it is attached to (¹J-CH). This is the most reliable method for assigning the carbon signals of all protonated carbons.[10][11]

  • Execution: Acquire a standard sensitivity-enhanced, gradient-selected HSQC spectrum.

  • Expected Results: The spectrum will show a cross-peak for every C-H bond. For example, the proton signal at ~6.5 ppm (H1) will show a correlation to the carbon signal at ~60 ppm (C1). This will allow for the confident assignment of all 15 CH carbons.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds, ²J-CH and ³J-CH). This is the definitive experiment for piecing the molecular fragments together, as it establishes connectivity through quaternary carbons.[1][12]

  • Execution: Acquire a standard gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for J-values of 8-10 Hz.

  • Expected Results: This spectrum provides the final and most crucial pieces of evidence. The diagram below illustrates the key correlations expected for verifying the core structure.

Sources

Application Notes and Protocols for Formulation Strategies of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and Other Poorly Soluble Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful formulation of a drug candidate is a critical determinant of its therapeutic efficacy. A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities (NCEs). It is estimated that a large percentage of NCEs in the development pipeline exhibit poor water solubility, which can lead to low and variable oral bioavailability, thereby hindering their clinical application.[1] This document provides a comprehensive guide to formulation strategies for a representative poorly soluble compound, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. While specific physicochemical data for this compound are not publicly available, its structure suggests significant hydrophobicity. Therefore, this guide will treat it as a model BCS Class II compound (low solubility, high permeability) to illustrate the principles and protocols for enhancing the bioavailability of such challenging molecules.[2]

This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the selection of specific formulation strategies and characterization techniques. We will explore lipid-based formulations, amorphous solid dispersions, nanoparticle systems, and cyclodextrin complexation as primary approaches to address poor solubility. Each section will include detailed methodologies, characterization protocols, and stability considerations.

Part 1: Pre-Formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough pre-formulation investigation is paramount. These studies provide the fundamental physicochemical properties of the drug substance, which are essential for selecting the most appropriate formulation strategy.

Solubility and pH-Solubility Profiling

Rationale: Understanding the solubility of the active pharmaceutical ingredient (API) in various media is the first step. This data will guide the selection of solvents for analytical method development and for certain formulation processes. The pH-solubility profile is crucial for oral dosage forms, as it predicts how the drug's solubility will change as it transits through the gastrointestinal tract with its varying pH environments.

Protocol:

  • Equilibrium Solubility Measurement:

    • Accurately weigh an excess amount of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide into separate vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents like ethanol, methanol, acetone).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspensions through a 0.22 µm filter to remove undissolved drug particles.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH-Solubility Profile:

    • Prepare a series of buffers with pH values ranging from 1 to 8.

    • Determine the equilibrium solubility in each buffer as described above.

    • Plot the logarithm of the solubility as a function of pH.

Determination of the Partition Coefficient (Log P)

Rationale: The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity. It helps in predicting the drug's absorption characteristics and is a key parameter in the Biopharmaceutics Classification System (BCS). A high Log P value generally indicates poor aqueous solubility.

Protocol (Shake-Flask Method):

  • Prepare a saturated solution of the drug in n-octanol and another in water.

  • Mix equal volumes of the n-octanol and water phases in a separatory funnel.

  • Add a known amount of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide to the funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the drug between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the drug in both the n-octanol and water phases using a suitable analytical technique.

  • Calculate Log P as the logarithm of the ratio of the drug concentration in the n-octanol phase to that in the water phase.

Solid-State Characterization

Rationale: The solid-state properties of a drug, such as its crystallinity and polymorphism, significantly impact its solubility and dissolution rate.[3] Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[4][5]

Techniques:

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the drug.

  • Differential Scanning Calorimetry (DSC): To identify melting point, glass transition temperature (for amorphous forms), and any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): To visualize the particle size and morphology.

Part 2: Formulation Strategies and Protocols

Based on the assumed poor aqueous solubility of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, the following formulation strategies are recommended.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: Lipid-based formulations, such as SEDDS, are an excellent choice for lipophilic drugs.[1] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][7] This in-situ emulsification presents the drug in a solubilized state with a large interfacial area for absorption.

Workflow for SEDDS Development:

Caption: Workflow for the development of Self-Emulsifying Drug Delivery Systems (SEDDS).

Protocol for SEDDS Formulation:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select excipients that show high drug solubility.

  • Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-surfactant based on the screening.

    • Prepare mixtures of the surfactant and co-surfactant in different ratios (e.g., 1:1, 2:1, 1:2).

    • For each surfactant/co-surfactant ratio, titrate the oil with the mixture and vice versa, while observing for phase separation. This allows for the construction of a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the ternary phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to approximately 40°C to ensure homogeneity.

    • Add the calculated amount of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide to the mixture and stir until the drug is completely dissolved.

Amorphous Solid Dispersions (ASDs)

Rationale: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[8] This high-energy amorphous state enhances the drug's solubility and dissolution rate.[5] ASDs can be prepared by methods such as spray drying and hot-melt extrusion.[9]

Protocol for ASD Preparation by Solvent Evaporation (Spray Drying):

  • Polymer Selection: Choose a suitable polymer based on drug-polymer miscibility and desired release profile (e.g., HPMC, PVP, Soluplus®).

  • Solution Preparation: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate).

    • Pump the drug-polymer solution into the spray dryer.

    • The solvent rapidly evaporates upon contact with the hot air, forming a dry powder of the amorphous solid dispersion.

    • Collect the powder from the cyclone separator.

Protocol for ASD Preparation by Hot-Melt Extrusion (HME):

  • Polymer Selection: Select a thermally stable polymer with a suitable glass transition temperature (Tg).

  • Blending: Physically mix the drug and the polymer at the desired ratio.

  • Extrusion:

    • Feed the blend into a hot-melt extruder.

    • The extruder heats and melts the mixture, ensuring the drug dissolves in the molten polymer.

    • The molten mixture is then forced through a die to form an extrudate.

  • Downstream Processing: The extrudate can be milled into a powder for incorporation into capsules or tablets.

Nanoparticle Formulations

Rationale: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, leading to enhanced dissolution velocity.[4] Nanoparticles can be formulated using various materials, including polymers and lipids.

Rationale: Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles.[10][11] It is particularly suitable for hydrophobic drugs.

Workflow for Polymeric Nanoparticle Formulation:

Caption: Workflow for the preparation of polymeric nanoparticles by nanoprecipitation.

Protocol:

  • Organic Phase Preparation: Dissolve 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA, Poloxamer 188).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and un-encapsulated drug. Wash the nanoparticles with deionized water.

  • Lyophilization (Optional): Freeze-dry the purified nanoparticles to obtain a stable powder form.

Rationale: Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are biocompatible and can effectively encapsulate hydrophobic drugs.[12] They offer advantages such as controlled release and the potential for targeted delivery.

Protocol for LNP preparation by Microfluidic Mixing:

  • Lipid Phase Preparation: Dissolve the lipids (e.g., a solid lipid like glyceryl behenate, a liquid lipid for NLCs, and a surfactant like Tween 80) in ethanol. Dissolve the drug in this lipid-ethanol mixture.

  • Aqueous Phase Preparation: Prepare an acidic aqueous buffer (e.g., citrate buffer pH 4).

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase and the aqueous phase into separate syringes.

    • Pump the two phases through a microfluidic mixing chip (e.g., a NanoAssemblr) at a defined flow rate ratio (typically 1:3 organic to aqueous).[13] The rapid mixing in the microchannels leads to the self-assembly of LNPs.

  • Downstream Processing:

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS pH 7.4) to remove the ethanol and adjust the pH.[14][15]

Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility and stability.[18][19]

Protocol for Cyclodextrin Inclusion Complex Preparation (Kneading Method):

  • Cyclodextrin Selection: Choose a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) based on the size of the drug molecule and the desired solubility enhancement.[20]

  • Complexation:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the drug to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature or under vacuum.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as DSC, XRPD, and FTIR spectroscopy.

Part 3: Characterization of Formulations

A comprehensive characterization of the developed formulations is essential to ensure their quality and performance.[21][22]

Parameter Technique(s) Purpose
Drug Content/Loading HPLC, UV-Vis SpectroscopyTo quantify the amount of drug in the formulation.
Encapsulation Efficiency HPLC, UV-Vis Spectroscopy (after separation of free drug)To determine the percentage of drug successfully encapsulated.
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size distribution of nanoparticles and emulsion droplets.[22]
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and predict the stability of colloidal systems.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the particles.[23][24]
Solid-State Characterization XRPD, DSCTo confirm the amorphous state of the drug in ASDs or the formation of cyclodextrin complexes.[9]
In Vitro Drug Release Dialysis Method, Franz Diffusion Cell, USP Dissolution ApparatusTo evaluate the rate and extent of drug release from the formulation.[22][25][26]

Protocol for In Vitro Drug Release using the Dialysis Method (for Nanoparticles):

  • Preparation:

    • Accurately measure a known amount of the nanoparticle suspension and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO).[22]

    • Seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Part 4: Stability Testing

Rationale: Stability testing is a crucial part of formulation development to ensure that the product maintains its quality, safety, and efficacy throughout its shelf life.[27][28] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[29][30]

Stability Testing Protocol:

  • Batch Selection: Use at least three primary batches of the final formulation in the proposed container closure system.[29][30]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Parameters to be Monitored:

    • Physical: Appearance, particle size, PDI, zeta potential. For ASDs, monitor for recrystallization using XRPD and DSC.

    • Chemical: Drug content, presence of degradation products.

    • Performance: In vitro drug release profile.

Conclusion

The formulation of poorly soluble drugs like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide requires a systematic and scientifically driven approach. The strategies and protocols outlined in this guide, from pre-formulation studies to stability testing, provide a robust framework for developing bioavailable and stable dosage forms. The choice of the optimal formulation will depend on the specific physicochemical properties of the drug, the desired therapeutic outcome, and manufacturing considerations. By applying these principles, researchers and drug development professionals can successfully navigate the challenges posed by poorly soluble compounds and advance promising new therapies to the clinic.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems.
  • Garg, V., & Singh, H. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Folica Medica. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Nanomaterials. (n.d.). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. PMC.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Journal of Nanotechnology. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • AZoNano. (2020, January 14). How To Synthesize Polymeric Nanoparticles.
  • Sci. Pharm. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • IntechOpen. (2014, July 25). Polymer Nanoparticles for Smart Drug Delivery.
  • Pharmaceuticals. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Journal of Pharmaceutical Investigation. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • PubMed. (n.d.). Characterization of Drug Delivery Systems by Transmission Electron Microscopy.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Biomolecules. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Inside Therapeutics. (n.d.). Template LNP formulation Protocol – SM102 5mg/mL.
  • ResearchGate. (n.d.). (Online First) Synthesis and characterization methods of polymeric nanoparticles.
  • Bio-protocol. (2025, September 20). Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
  • Biomol. (n.d.). Lipid Nanoparticle Formulation.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • MDPI. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT).

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Application Notes and Protocols for the Development of a 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust biochemical assay for the screening and characterization of small molecule modulators targeting a specific protein of interest. While the protocols outlined herein are broadly applicable, they are presented in the context of evaluating compounds based on the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold. This chemical series has garnered significant interest due to the diverse biological activities of phthalazinone derivatives, which include the inhibition of P-glycoprotein, antiviral activity, and anti-inflammatory effects.[1][2][3] The primary focus of this guide will be the development of a competitive binding assay using Fluorescence Polarization (FP), a widely adopted, homogeneous, and sensitive technique ideal for high-throughput screening (HTS) and lead characterization in drug discovery.[4][5]

Introduction: The Rationale for a Robust Assay

The success of any drug discovery program is contingent upon the quality and reliability of its screening assays. A well-developed assay provides the foundation for identifying and optimizing lead compounds with the desired biological activity. The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in oncology, immunology, and infectious diseases.[1][2][3] Therefore, the ability to rapidly and accurately screen compounds like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide against new biological targets is of paramount importance.

This guide is structured to provide not just a set of instructions, but also the underlying principles and rationale for each step. By understanding the "why" behind the "how," researchers can effectively troubleshoot and adapt these protocols to their specific protein target and compound of interest. We will walk through the entire assay development workflow, from initial technology selection and reagent characterization to assay validation and data analysis.

Selecting the Right Tool: Assay Principles and Technology Overview

For the characterization of small molecule inhibitors, several robust technologies are available. The choice of technology often depends on the nature of the target, the availability of reagents, and the desired throughput. Here, we will briefly discuss three common homogeneous assay formats before delving into a detailed protocol for Fluorescence Polarization.

  • Fluorescence Polarization (FP): FP is a technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a "tracer") upon binding to a larger molecule (e.g., a protein).[6] In solution, the small tracer tumbles rapidly, resulting in low polarization of the emitted light. When bound to the larger protein, its rotation is slowed, leading to an increase in polarization.[5] A competitive FP assay measures the ability of a test compound to displace the fluorescent tracer from the protein, resulting in a decrease in polarization.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a highly sensitive assay format that relies on the transfer of energy between a donor fluorophore (typically a lanthanide chelate) and an acceptor fluorophore when they are in close proximity.[7][8] In a binding assay, one binding partner is labeled with the donor and the other with the acceptor. The binding event brings the two fluorophores close enough for FRET to occur. Test compounds that disrupt this interaction will lead to a decrease in the FRET signal.[9]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based technology that measures molecular interactions in a homogeneous format.[10][11][12] The assay uses two types of beads: Donor beads that release singlet oxygen upon excitation, and Acceptor beads that generate a chemiluminescent signal when activated by the singlet oxygen.[11][13] When the Donor and Acceptor beads are brought into close proximity by a binding event, a signal is produced. Inhibitors of the interaction will prevent this proximity and reduce the signal.[14]

For the purpose of this guide, we will focus on Fluorescence Polarization due to its straightforward implementation, cost-effectiveness, and wide applicability in academic and industrial research settings.

Diagram 1: Principle of a Competitive Fluorescence Polarization Assay

FP_Principle cluster_0 High Polarization Signal (No Inhibitor) cluster_1 Low Polarization Signal (Inhibitor Present) Tracer Fluorescent Tracer Protein Protein Target Tracer->Protein Binds Bound_Complex Slow Tumbling High Polarization Inhibitor 4-oxo-N,3-diphenyl-3,4- dihydro-1-phthalazinecarboxamide Protein_Inhibitor Protein Target Inhibitor->Protein_Inhibitor Binds Free_Tracer Fluorescent Tracer Unbound_State Fast Tumbling Low Polarization

Caption: Competitive FP assay principle.

Materials and Reagents

The following is a general list of materials and reagents required for the development of an FP-based binding assay. Specific choices for the protein, tracer, and buffer components will be target-dependent.

Item Description
Protein Target A purified protein of interest at a known concentration and high purity (>90%).
Fluorescent Tracer A small molecule ligand of the protein target, conjugated to a suitable fluorophore (e.g., fluorescein, TAMRA). The tracer should have a high affinity for the target.
Test Compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Assay Buffer A buffer system that maintains the stability and activity of the protein target. A common starting point is PBS or HEPES-based buffer containing a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to prevent aggregation.
DMSO Dimethyl sulfoxide, molecular biology grade.
Microplates Black, opaque, low-volume 384-well microplates are recommended to minimize background fluorescence and light scatter.
Instrumentation A microplate reader capable of measuring fluorescence polarization. The reader should be equipped with appropriate excitation and emission filters for the chosen fluorophore.
Pipettes Calibrated single and multichannel pipettes for accurate liquid handling.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to developing a robust FP assay. It is crucial to perform these steps sequentially, as the results of one experiment will inform the design of the next.

Protocol 1: Fluorescent Tracer Concentration Optimization

Rationale: The optimal tracer concentration should be low enough to minimize inner filter effects and background fluorescence, yet high enough to provide a stable and robust signal.[15]

Procedure:

  • Prepare a serial dilution of the fluorescent tracer in assay buffer, starting from a high concentration (e.g., 1 µM) down to picomolar concentrations.

  • Add a fixed volume of each tracer dilution to the wells of a 384-well plate.

  • Add assay buffer to a set of wells to serve as a blank.

  • Read the plate in both fluorescence intensity and fluorescence polarization modes.

  • Data Analysis:

    • Plot the fluorescence intensity versus the tracer concentration. The ideal concentration will be on the linear portion of this curve and provide a signal at least 3-5 times higher than the buffer blank.[15]

    • Plot the fluorescence polarization (in mP) versus the tracer concentration. The mP value should be relatively constant at lower concentrations.

    • Select the lowest tracer concentration that provides a stable and sufficient fluorescence signal for subsequent experiments.

Protocol 2: Protein Titration and Kd Determination

Rationale: This experiment determines the binding affinity (Kd) of the tracer for the protein target. This information is essential for setting the appropriate protein concentration for the inhibition assay.

Procedure:

  • Prepare a serial dilution of the protein target in assay buffer, starting from a concentration significantly above the expected Kd.

  • In a 384-well plate, add a fixed volume of the optimized fluorescent tracer concentration (from Protocol 1) to each well.

  • Add a corresponding volume of the serially diluted protein to the wells. Include control wells with tracer only (no protein).

  • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes, but may need to be optimized).

  • Read the fluorescence polarization of the plate.

  • Data Analysis:

    • Plot the fluorescence polarization (mP) versus the protein concentration.

    • Fit the data to a one-site binding equation using a suitable software package (e.g., GraphPad Prism) to determine the Kd.

Protocol 3: Competitive Inhibition Assay (IC50 Determination)

Rationale: This is the core experiment to determine the potency of the test compound (4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide) by measuring its ability to displace the fluorescent tracer. The concentration of the test compound that inhibits 50% of the tracer binding is the IC50.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer containing a constant final concentration of DMSO (e.g., 1%). It is common to perform a 10- or 12-point dilution series.

  • In a 384-well plate, add a fixed volume of the serially diluted test compound.

  • Add a fixed volume of the protein target. The concentration of the protein should be at or below the Kd determined in Protocol 2 to ensure sensitivity to competitive inhibitors.[16]

  • Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the protein.

  • Add a fixed volume of the fluorescent tracer at its optimized concentration.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Read the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization (mP) versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Protocol 4: Assay Validation (Z'-Factor Determination)

Rationale: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Procedure:

  • Prepare two sets of controls in a 384-well plate (e.g., 16-24 replicates of each):

    • High Control (Maximum Signal): Contains protein, fluorescent tracer, and DMSO (no inhibitor).

    • Low Control (Minimum Signal): Contains a saturating concentration of a known inhibitor (or a high concentration of the test compound) to fully displace the tracer. Alternatively, wells with only the tracer and DMSO (no protein) can be used as the low control.

  • Incubate the plate and read the fluorescence polarization as in the previous protocols.

  • Data Analysis:

    • Calculate the mean (µ) and standard deviation (σ) for both the high (p) and low (n) controls.

    • Calculate the Z'-factor using the following equation:

      • Z' = 1 - (3σp + 3σn) / |µp - µn|

Diagram 2: Assay Development Workflow

Assay_Workflow A Protocol 1: Tracer Concentration Optimization B Protocol 2: Protein Titration & Kd Determination A->B Optimized [Tracer] C Protocol 3: Competitive Inhibition Assay (IC50 Determination) B->C Optimized [Protein] D Protocol 4: Assay Validation (Z'-Factor) C->D Assay Conditions E High-Throughput Screening (HTS) D->E Validated Assay

Caption: A streamlined workflow for FP assay development.

Data Analysis and Interpretation

Parameter How to Calculate Interpretation
Kd Non-linear regression of the protein titration data (Protocol 2).The dissociation constant, which represents the affinity of the tracer for the protein. A lower Kd indicates higher affinity.
IC50 Non-linear regression of the competitive inhibition data (Protocol 3).The concentration of an inhibitor required to reduce the tracer binding by 50%. It is a measure of the inhibitor's potency.
Z'-Factor Calculated from the high and low controls (Protocol 4).A measure of the assay's quality and suitability for HTS. Z' > 0.5 is desirable.[4]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low Assay Window (small difference between high and low signals) - The molecular weight difference between the tracer and the protein is too small. - The tracer has a high basal polarization.- Consider using a larger protein construct (e.g., a GST-fusion). - Choose a smaller fluorophore for the tracer.
High Data Variability (low Z'-factor) - Inconsistent pipetting. - Protein or compound aggregation. - Insufficient incubation time.- Use calibrated pipettes and proper technique. - Increase the detergent concentration in the assay buffer. - Optimize the incubation times for all steps.
Compound Interference - The test compound is fluorescent at the assay wavelengths. - The test compound quenches the tracer's fluorescence.- Run a counterscreen with the compound and tracer alone to check for fluorescence. - If interference is significant, consider an orthogonal assay like TR-FRET or AlphaLISA.

Conclusion

The development of a robust and reliable assay is a critical first step in the evaluation of potential therapeutic agents like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. The Fluorescence Polarization-based competitive binding assay described in these application notes provides a powerful platform for the screening and characterization of small molecule inhibitors. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). Google Books.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-456.
  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved March 21, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Drug Target Review. Retrieved March 21, 2026, from [Link]

  • Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. (2022). Blood, 140(Supplement 1), 4951–4952.
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring drug-target interactions. Current Protocols in Chemical Biology, 1(1), 1-15.
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. (2021). Cancers, 13(16), 4085.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). Nanomicrospheres. Retrieved March 21, 2026, from [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2014). Journal of Biomolecular Screening, 19(6), 919-929.
  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2018). ACS Chemical Biology, 13(3), 767-775.
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025). SLAS Discovery, 34, 100237.
  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2026, February 9). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. (2017). Scientific Reports, 7(1), 6041.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. Retrieved March 21, 2026, from [Link]

  • Enzyme Assays: Michaelis-Menten Kinetics Enzyme Activity. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual. Retrieved March 21, 2026, from [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved March 21, 2026, from [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025, May 9). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research, 2012(2), 75-78.
  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). Bioorganic Chemistry, 86, 166-175.
  • Enzyme Assays and Kinetics. (n.d.). LSU School of Medicine. Retrieved March 21, 2026, from [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (2023).
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). European Journal of Medicinal Chemistry, 250, 115144.
  • Shu, H., & Long, C. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide.
  • Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Retrieved March 21, 2026, from [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. (2024). Antiviral Research, 224, 105838.
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Sources

Application Note: Synthesis and Optimization of 4-Oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Phthalazinone derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. They are widely recognized for their profound biological activities, most notably as potent Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors (e.g., the FDA-approved drug Olaparib)[1] and as P-glycoprotein (P-gp) inhibitors capable of reversing multidrug resistance in oncology[2].

The target core—4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide —provides a rigid, hydrogen-bond-capable framework that fits optimally into deep enzymatic binding pockets[3]. This application note details a robust, field-proven, two-phase synthetic protocol for generating N,3-diphenyl substituted analogues, engineered for structural fidelity, high yield, and high purity.

Mechanistic Causality & Synthetic Strategy

To ensure a self-validating and highly efficient workflow, the synthesis is broken down into a convergent two-step sequence:

  • Phase 1: Regioselective Cyclocondensation. The construction of the 3-phenyl-phthalazinone core utilizes phthalonic acid (2-(carboxycarbonyl)benzoic acid) and phenylhydrazine. Causality dictates this choice: the primary amine of phenylhydrazine selectively and rapidly attacks the highly electrophilic α-keto carbon of phthalonic acid, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the secondary amine attacking the ortho-carboxylic acid, yielding the thermodynamically stable 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid[4].

  • Phase 2: Uronium-Mediated Amide Coupling. The resulting 1-carboxylic acid is sterically hindered by the adjacent rigid ring system and the 4-oxo group. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields. Therefore, uronium-based reagents like HATU (or TCFH) combined with a non-nucleophilic base (DIPEA) are deployed to form a highly reactive HOAt-active ester, driving the reaction forward even with weakly nucleophilic anilines[5]. For exceptionally hindered systems, conversion to the acid chloride via thionyl chloride (SOCl₂) is the preferred alternative[4].

Workflow A Phthalonic Acid (C9H6O5) C Hydrazone Intermediate (In Situ) A->C B Phenylhydrazine (C6H8N2) B->C D 4-Oxo-3-phenyl-3,4-dihydro phthalazine-1-carboxylic acid C->D Cyclization E Amide Coupling (Aniline, HATU, DIPEA) D->E F 4-Oxo-N,3-diphenyl-3,4-dihydro -1-phthalazinecarboxamide E->F Purification

Synthetic workflow for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide analogues.

Experimental Protocols

Phase 1: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

This step establishes the core heterocycle. Dropwise addition is critical to prevent exothermic runaway and bis-hydrazone byproducts.

  • Preparation: In a 250 mL round-bottom flask, dissolve phthalonic acid (10.0 mmol, 1.94 g) in a 1:2 mixture of ethanol and deionized water (60 mL)[4].

  • Addition: Slowly add phenylhydrazine (11.0 mmol, 1.19 g) dropwise at room temperature under continuous magnetic stirring.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 85 °C for 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, UV visualization).

  • Isolation & Self-Validation: Cool the reaction mixture to 0 °C in an ice bath. The product will spontaneously precipitate as a crystalline solid due to its low solubility in cold aqueous ethanol[3]. Filter under vacuum, wash with cold ethanol (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Analytical Validation: Confirm identity via LC-MS. The expected mass is [M+H]⁺ = 267.07.

Phase 2: Amide Coupling with Substituted Anilines

This step installs the N-phenyl group. Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive HATU-ester intermediate.

  • Activation: Dissolve the intermediate from Phase 1 (5.0 mmol, 1.33 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Add HATU (6.0 mmol, 2.28 g) and stir for 15 minutes at 0 °C[6].

  • Coupling: Add DIPEA (15.0 mmol, 2.6 mL) dropwise, followed by the addition of aniline (5.5 mmol, 0.51 g)[5].

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. The extended time ensures complete conversion of the sterically encumbered active ester.

  • Workup & Self-Validation: Quench the reaction by pouring it into 100 mL of vigorously stirred ice-cold water. The highly hydrophobic N,3-diphenyl product will precipitate. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes:EtOAc gradient) or preparative HPLC (0.04% aqueous ammonium formate/acetonitrile)[5].

Quantitative Data Summary

The table below summarizes the optimization of coupling conditions for various aniline derivatives, demonstrating the necessity of specific reagents based on steric and electronic properties.

AnalogueAniline R-GroupOptimized Coupling ReagentsYield (%)Purity (LC-MS)Causality / Rationale
1a -H (Unsubstituted)HATU / DIPEA / DMF82%>98%Standard highly reactive uronium activation[6].
1b 4-FluoroHATU / DIPEA / DMF79%>97%Inductive withdrawal slightly reduces nucleophilicity; HATU remains sufficient.
1c 4-MethoxyEDC / HOBt / DIPEA85%>99%Strong electron-donating group increases nucleophilicity; cheaper EDC is viable.
1d 2,6-DimethylSOCl₂ / Pyridine / DCM65%>95%Severe steric hindrance blocks HATU ester attack; requires highly reactive acid chloride[4].

Biological Application & Mechanism of Action

Phthalazinone carboxamides are classic pharmacophores for PARP1 inhibition. They act as NAD⁺ competitive inhibitors, trapping PARP1 at the site of DNA single-strand breaks. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to synthetic lethality and targeted cancer cell apoptosis[1].

Pathway DNA DNA Single-Strand Break PARP1 PARP1 Enzyme Activation DNA->PARP1 Repair DNA Repair & Survival PARP1->Repair Normal Pathway Apoptosis Synthetic Lethality (Death) PARP1->Apoptosis In BRCA-mut Cells Inhibitor Phthalazinone Carboxamide Inhibitor->PARP1 Competitive Inhibition

Mechanism of action of phthalazinone analogues via PARP1 inhibition and synthetic lethality.

References[1] Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8f0FFFzrsb5XaFfQqfOnEA2zIvMHGyQbODpYz4wp3A_PZ_uy5j-U1Cu1O__8EK80VnAHGntAhbVHJXZJfGhqykWd99gOqvPSJLH5sbYyZo8wEaUlyzHGLEnkg-h9_ACJ0rxvba6noaDhUtD4iD3ivUDLqPT-DLoeAP5IsHIkGukXZhxUuXTk5ef96P1Fvm3tKZjO24dJHWJ5pFrqlXpMnIzCDTfYmcTKeAyZWqO2TvzhO-SrSG8sGxfEeWNAkxXZLWHyVGFbDOpMtdZVZZixqm2QKdlGT9lXSYnVRrg==[2]Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatH6uXo8pbughzC96aYgv0nl-Sg6IY_B9YGH1I26fWr1lJGr02zk7OerxZO2oL-jEmQcLkYRJPFGQwga58ncXd378L3WyWFc-3tfoFFBJy-9WiNfo2xqftvBDFVp6o7lfB-o=[3](PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn4DJ4q6dN0sAf8rRi7PcJUq6Yf6DnEVOYHiOPisIGL1YCrp-EZ3iDALwylcXjpW3HWfuXuWM9jq_wiXWoQmWYJgmOLX11BLnEYWF6CQ_geZB5olOTQk_meO-N8l5zyEO4feOcQ5Dx04KI2UQ_fo0YyJY6Hq4B6a3Wy9FfrNXNdd0z7ntR_823et69RELtLwDB0Tu9_co_qx_kwUD4FAIdsMWV7nKtIB58dI48njk2ZvQR0DdEUFTEKOuIyBArBW2Ahcz0p--nkSOQ-a0aiiWiQnbM4vluLUgCQl5YpEGAFN88_tbd3K1h26aBQlp6ULDhMz03KM7g[6]Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lCweeCHSbOn-Atb_TaKH5aDFB0Lqb63jOheZKHIXNst0LN40AtZmBrXVMYSP8SrvVRcqkpCq2wjvnXsP_Cn4MSViJjoUD_sBz8Rof9fpBBMISjxbXnxtNbtirs61YoPgQr7TeXDeDcCCwYjP[4](PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMWxgVPcno85F7KkRF0gw10_Kg9ihEUXRB1Poq9z5iIfaNZP5sJsrahDGr3FrDM1lshl4fL5PumNPOcjBZv9pCl05-NNi5GJn_TpJ8QQvTZU_6klI-zPjYkzMBnInVyRQEf6mUDwrD9Fegou5Z4xQPFHNkCkTNkDgMzgEWq1rvKMe2b9zMjDt3QJYwA4R-uBxPeuVc_SMkt82BvAFSmq8CBWZqRbT9gqsHoaWifCMjYq4GZP6poXY9c69trVTZNrxH-egQXApVLqWi7gDzKYWjWAGDufadyRIS_bh-mf71Ie5x2P-d7-LIqFyT5sG6-BHQjBcerRd4DQ==[5]De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor - MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw-q-v1pJex1dWYlFtXHgt0Q16ILX9j_hKqqM8f9mNzKzPhfeDVNVIQybUaSt_NuvNmynEGHFPlWnCNbhK3iMbSzyYPu4-U8FPVdrcNlp7LFIj6TdUkHqfuW6lNznY0rS4kQ==

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists working with 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide .

Due to its rigid, planar phthalazine core flanked by two phenyl rings, this compound exhibits high crystal lattice energy and extreme lipophilicity (high LogP). These physicochemical properties frequently lead to kinetic solubility failures, colloidal aggregation, and poor bioavailability in biological media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these issues.

Part 1: Troubleshooting In Vitro Assays (Cell Culture & Biochemical)

Q1: Why does the compound immediately form a cloudy precipitate when I spike my DMSO stock into cell culture media? A: This is a classic "solvent shift" phenomenon driven by exceeding the compound's kinetic solubility [1]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid change in solvent polarity causes the hydrophobic phthalazine molecules to nucleate and crystallize before they can evenly disperse. This results in a macroscopic precipitate, drastically reducing the actual concentration of the free monomer available to interact with your biological target.

Q2: How can I prevent this precipitation without exceeding the toxic 0.5% DMSO limit in my cell assays? A: You must alter the thermodynamics of the dilution process. Instead of a single-step dilution (e.g., 1:1000 directly into media), utilize a Step-Down Dilution Strategy combined with a carrier protein.

  • Causality: Serial dilution in intermediate DMSO/buffer mixtures prevents the localized high-concentration zones that trigger rapid nucleation. Adding 0.1% Bovine Serum Albumin (BSA) acts as a lipophilic "sink." The hydrophobic pockets of BSA temporarily bind the compound, keeping the free drug concentration below the precipitation threshold while maintaining a dynamic equilibrium with your cellular targets [2].

Q3: My assay readout is erratic, but I don't see any visible precipitate. What is happening? A: You are likely experiencing colloidal aggregation . Highly lipophilic compounds can form sub-micron aggregates (typically 100–500 nm) that are invisible to the naked eye but scatter light, interfering with fluorescence or absorbance readouts [3]. Furthermore, these colloids can sequester assay reagents or non-specifically bind to proteins.

  • Solution: Verify aggregation using Dynamic Light Scattering (DLS). If aggregates are present, supplement your assay buffer with a non-ionic surfactant like 0.01% Pluronic F-68 or 0.05% Tween-20 to lower the interfacial tension and stabilize the monomers.

Part 2: Troubleshooting In Vivo Dosing (Animal Models)

Q4: I need to dose this compound orally in rodents, but it is completely insoluble in water or saline. What is the best vehicle? A: For planar, aromatic molecules like phthalazinecarboxamides, standard co-solvent mixtures (e.g., PEG400/Tween) often fail upon gastric dilution. The most reliable approach is forming an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4].

  • Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The diphenyl and phthalazine moieties of your compound insert into this cavity via non-covalent host-guest interactions. This shields the lipophilic surface from water, transforming a highly insoluble powder into a highly soluble complex without altering the drug's covalent structure.

Q5: My cyclodextrin formulation is still crashing out after 24 hours. How do I stabilize it? A: The complexation equilibrium is likely incomplete, or the pH is suboptimal. Ensure you are allowing sufficient time for thermodynamic equilibration (often requiring 12–24 hours of stirring). Additionally, while the phthalazine core is not highly ionizable, slight adjustments to the vehicle pH (e.g., lowering to pH 4.0 with citrate buffer before adding HP-β-CD) can disrupt the crystal lattice energy just enough to facilitate entry into the cyclodextrin cavity.

Part 3: Quantitative Data & Formulation Matrices

To streamline your experimental design, refer to the following validated vehicle formulations for lipophilic planar compounds.

Table 1: Recommended Vehicle Formulations for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

ApplicationRecommended Vehicle FormulationMax Practical Conc.Tolerability / Notes
In Vitro (Cells) 0.1% to 0.5% DMSO + 0.1% BSA in Media10 - 50 µMHigh. BSA prevents plastic adsorption.
In Vitro (Enzyme) 1% DMSO + 0.01% Pluronic F-68 in Buffer50 - 100 µMHigh. Pluronic prevents colloidal aggregation.
In Vivo (IV) 10% DMSO + 10% Tween-80 + 80% Saline2 - 5 mg/kgModerate. Must inject slowly to avoid hemolysis.
In Vivo (PO/IP) 20% (w/v) HP-β-CD in pure water or saline20 - 50 mg/kgExcellent. Thermodynamically stable inclusion complex.

Part 4: Step-by-Step Methodologies

Protocol 1: DMSO Step-Down Dilution for Cell Culture Media

This protocol creates a self-validating system by preventing localized supersaturation, ensuring the compound remains monomeric.

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes.

  • Prepare Intermediate Stock (10X): In a glass vial, prepare a 100 µM solution by adding 10 µL of the 10 mM stock to 990 µL of intermediate solvent (50% DMSO / 50% PBS). Note: Pipette the aqueous phase into the DMSO phase slowly while vortexing.

  • Prepare Carrier Media: Supplement your target cell culture media with 0.1% (w/v) fatty-acid-free BSA. Warm to 37°C.

  • Final Dilution: Add 1 part of the Intermediate Stock to 9 parts of the warmed Carrier Media dropwise while gently swirling.

  • Validation: The final solution contains 10 µM compound in 0.55% DMSO. Inspect under a microscope to ensure no micro-crystals have formed.

Protocol 2: Preparation of 20% HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol leverages thermodynamic equilibrium to force the hydrophobic core into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD (Captisol® or equivalent) in 80 mL of sterile Milli-Q water. Stir until completely clear. Adjust final volume to 100 mL.

  • Drug Addition: Weigh the required amount of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (e.g., 200 mg for a 2 mg/mL solution) and add it directly to the 20% HP-β-CD solution.

  • Equilibration: The solution will initially be a cloudy suspension. Place the vial on a magnetic stirrer at 500 RPM at room temperature.

  • Incubation: Stir continuously for 12 to 24 hours. The mechanical agitation and time are required to overcome the activation energy of the host-guest complexation.

  • Filtration & Validation: Once the solution turns optically clear, pass it through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. The formulation is now ready for oral gavage or IP injection.

Part 5: Mandatory Visualizations

SolubilityWorkflow Start Compound in DMSO Added to Media Check Visual & DLS Inspection Start->Check Precip Visible Precipitate (Crystal Growth) Check->Precip Macroscopic Colloid Colloidal Aggregation (DLS > 100nm) Check->Colloid Microscopic Sol1 Use Step-Down Dilution + 0.1% BSA Precip->Sol1 Sol2 Formulate with 20% HP-β-CD Colloid->Sol2 Success Soluble Monomer Ready for Assay Sol1->Success Sol2->Success

Workflow for diagnosing and resolving phthalazinecarboxamide precipitation in biological media.

CDMechanism Drug Phthalazine Core (Hydrophobic) Complex Inclusion Complex (Shielded Lipophilicity) Drug->Complex Non-covalent Binding CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host-Guest Interaction Bio Aqueous Media (High Solvation) Complex->Bio Enhanced Solubility

Host-guest complexation of the hydrophobic phthalazine core using HP-β-Cyclodextrin.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (Di & Kerns, 2006) URL: [Link][1]

  • Title: Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: Advances in Bioscience and Biotechnology (Pérez et al., 2013) URL: [Link][2]

  • Title: Solubility Determination in Drug Discovery and Development Source: PharmaTutor (2013) URL: [Link][3]

  • Title: Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers Source: Scientia Pharmaceutica (Haimhoffer et al., 2019) URL: [Link][4]

Sources

Technical Support Center: Understanding and Troubleshooting the UV Degradation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the photostability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. Given the structural complexity of this molecule, understanding its behavior under UV irradiation is critical for ensuring the stability, efficacy, and safety of potential pharmaceutical formulations. This document provides a comprehensive resource in a question-and-answer format to address common challenges and guide your experimental design and troubleshooting efforts.

Introduction to the Compound and its Photostability

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazinone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The molecule's intricate structure, which includes a dihydro-phthalazinone ring, an N-phenyl carboxamide side chain, and an additional phenyl group on the nitrogen at position 3, presents multiple chromophores that can absorb UV radiation. This absorption can initiate photochemical reactions, leading to degradation.

Light-induced degradation can compromise the active pharmaceutical ingredient (API), leading to loss of potency, altered physical characteristics, and the formation of potentially harmful degradants.[1] Therefore, rigorous photostability testing, guided by standards such as the ICH Q1B guidelines, is a non-negotiable step in drug development.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural moieties in 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide that are susceptible to UV degradation?

A1: The molecule possesses several functional groups that can absorb UV light and are prone to photochemical reactions:

  • Diphenylamine-like Moiety: The N-phenyl group on the phthalazine ring is structurally similar to diphenylamine, which is known to be susceptible to photo-oxidation and radical formation upon exposure to UV light and high temperatures.[5]

  • Phthalazinone Core: The conjugated system of the phthalazinone ring can absorb UV radiation, potentially leading to ring-opening or rearrangement reactions.

  • N-Phenyl Carboxamide Group: The amide bond itself can be susceptible to photochemical cleavage. The presence of the phenyl group can influence the electronic properties and, consequently, the photochemical reactivity of the carboxamide.

Q2: What are the expected degradation pathways for this molecule under UV light?

  • Photo-oxidation: The nitrogen atoms, particularly in the diphenylamine-like structure, are susceptible to oxidation, which can be initiated by UV light. This can lead to the formation of N-oxide derivatives or colored impurities.

  • Photolytic Cleavage (Photolysis): The amide bond (C-N) or the bond between the phthalazine core and the carboxamide group could undergo cleavage.[6] UV irradiation can also induce cleavage within the dihydro-phthalazine ring.

  • Radical Formation: UV exposure can lead to the formation of persistent radicals, especially associated with the triphenylamine-like structures, which can then participate in secondary degradation reactions.[7]

Q3: What are the standard conditions for conducting a photostability study according to ICH Q1B guidelines?

A3: The ICH Q1B guideline provides a harmonized approach to photostability testing.[4] Key conditions include:

  • Light Source: A light source emitting a spectrum similar to the D65/ID65 emission standard (e.g., xenon arc lamp or a suitable metal halide lamp) is recommended.

  • Exposure Levels: The sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]

  • Controls: A "dark" control, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to differentiate between thermal degradation and photodegradation.[2][8]

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during your photostability experiments.

Issue 1: I am observing significant degradation in my sample, but the results are inconsistent across experiments.

  • Potential Cause & Explanation: Inconsistency often points to a lack of control over experimental variables. Temperature fluctuations within the photostability chamber can significantly accelerate degradation rates independently of the photochemical process.[5] Additionally, variations in sample preparation, such as inconsistent film thickness for solid samples or different path lengths for solutions, can alter the amount of light absorbed.[8]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your photostability chamber maintains a consistent temperature (e.g., 25 °C ± 2 °C). Place a calibrated thermometer next to your samples to monitor the actual temperature they are experiencing.

    • Standardize Sample Geometry: For solid samples, use a consistent and defined layer thickness. For solutions, use quartz cuvettes with a standardized path length to ensure reproducible light exposure.[8]

    • Use a Dark Control: Always run a dark control alongside your exposed sample.[2] This is the most reliable way to isolate the effects of light from thermal degradation.

    • Calibrate Your Light Source: Regularly verify the output of your light source using a calibrated radiometer or lux meter to ensure consistent exposure levels between experiments.[8] Chemical actinometry can serve as an independent cross-check.[8]

Issue 2: My HPLC analysis shows several new peaks after UV exposure, but I am unable to identify them.

  • Potential Cause & Explanation: The appearance of new peaks confirms degradation. Identifying these degradants is crucial for understanding the degradation pathway and assessing safety. Standard HPLC-UV methods may not be sufficient for structural elucidation.

  • Troubleshooting Steps:

    • Develop a Stability-Indicating Method: First, ensure your HPLC method can resolve the parent compound from all significant degradation products. This may require adjusting the mobile phase, gradient, or column chemistry.

    • Employ Hyphenated Techniques: The most effective way to identify unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.

    • Utilize a Photodiode Array (PDA) Detector: A PDA detector will provide a UV-Vis spectrum for each peak. Changes in the spectrum compared to the parent compound can offer clues about structural modifications to the chromophores.

    • Forced Degradation Studies: Perform forced degradation under various conditions (acid, base, oxidation, heat) to intentionally generate degradation products.[10] Comparing the chromatograms from these studies with your photodegradation sample may help in identifying some of the peaks.

Issue 3: I am not observing any degradation, but I suspect the compound should be light-sensitive.

  • Potential Cause & Explanation: The absence of degradation could mean the compound is genuinely photostable, or it could be an artifact of the experimental setup or analytical method. The packaging of the sample can also provide unintended protection from light.[1]

  • Troubleshooting Steps:

    • Check Light Source Spectrum: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your compound. If your compound absorbs primarily in the UV-A range, a light source that only emits visible light will not induce photodegradation.[2]

    • Test in Different Media: The solvent can influence photostability. Test the compound in a solution (e.g., in methanol or acetonitrile) in addition to its solid state. Degradation is often faster in solution.

    • Direct Exposure: Ensure the sample is directly exposed to the light source. If testing a formulated product, remove it from any protective packaging.[3]

    • Confirm Analytical Method Sensitivity: Your analytical method must be sensitive enough to detect small decreases in the parent compound and the formation of low-level degradants. Check the limit of detection (LOD) and limit of quantification (LOQ).

Experimental Protocols & Data Presentation

Protocol 1: Forced Photodegradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the photostability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

  • Sample Preparation:

    • Solid State: Spread a thin, uniform layer (e.g., <1 mm) of the compound in a chemically inert and transparent container (e.g., a petri dish).

    • Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz vial.

  • Control Sample: Prepare an identical set of samples to be used as dark controls. Wrap these securely in aluminum foil to protect them from light.

  • Exposure: Place the test and dark control samples in a validated photostability chamber. Expose them to light conditions as specified by ICH Q1B guidelines (≥ 1.2 million lux hours visible, ≥ 200 W·h/m² UVA). Monitor and control the temperature throughout the experiment.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the exposed samples and the dark controls using a stability-indicating HPLC-PDA method.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the initial sample and the dark control. Calculate the percentage degradation of the parent peak and the percentage area of any new peaks.

Data Summary Table

The following table template can be used to organize your results from the photostability study.

Time Point (hours)ConditionParent Compound (% Remaining)Total Impurities (%)Observations (e.g., color change)
0-1000.1White Powder
24Light85.214.8Slight yellowing
24Dark99.80.2White Powder
48Light71.528.5Yellow powder
48Dark99.70.3White Powder

Visualizations

Logical Workflow for Photostability Troubleshooting

This diagram outlines the decision-making process when encountering unexpected results in a photostability study.

G start Start Photostability Study (ICH Q1B) observe Observe Degradation? start->observe yes_degrade Yes observe->yes_degrade Yes no_degrade No observe->no_degrade No consistent Results Consistent? yes_degrade->consistent troubleshoot_no_degrade Troubleshoot: - Check Light Source Spectrum - Test in Solution - Confirm Analytical Sensitivity no_degrade->troubleshoot_no_degrade yes_consistent Yes consistent->yes_consistent Yes no_consistent No consistent->no_consistent No identify Identify Degradants (LC-MS, HRMS) yes_consistent->identify troubleshoot_inconsistent Troubleshoot: - Verify Temp Control - Standardize Sample Prep - Calibrate Light Source no_consistent->troubleshoot_inconsistent pathway Elucidate Degradation Pathway identify->pathway end_unstable Conclude: Photolabile Implement Protective Measures pathway->end_unstable end_stable Conclude: Photostable Under Test Conditions troubleshoot_inconsistent->observe troubleshoot_no_degrade->observe troubleshoot_no_degrade->end_stable If still no degradation

Caption: Troubleshooting workflow for photostability experiments.

Potential Degradation Sites

This diagram illustrates the key structural areas of the molecule that are likely susceptible to UV-induced degradation.

Caption: Key reactive sites for UV degradation. (Note: A chemical structure image would be required for accurate arrow placement).

References

  • Pharma Stability: Photostability Testing Issues. (2025, October 28).
  • ICH Q1B Photostability Testing & Stability Challenges. (2026, March 11). Element.
  • Degradation of Diphenylamine by UV & Temperature Influence. (n.d.). Prezi.
  • UV-irradiation of self-assembled triphenylamines affords persistent and regenerable radicals. (2019, January 10). Chemical Science.
  • N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability. (n.d.). BenchChem.
  • Photochemical Cleavage and Release of Carboxylic Acids from α-Keto Amides. (2005, April 29). The Journal of Organic Chemistry.
  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research.
  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (n.d.). PMC.
  • Photodegradation Products and their Analysis in Food. (2020, June 3). Herald Scholarly Open Access.
  • Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications. (2025, December 12). Journal of Advance and Future Research.
  • Photodecarboxylation of N-Adamantyl- and N-Phenylphthalimide Dipeptide Derivatives. (n.d.). FULIR.
  • Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment. (n.d.). Environmental Science: Processes & Impacts.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). International Journal of Multidisciplinary Research.
  • Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. (n.d.). PMC.
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR.

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the pharmacological complexities of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. This compound belongs to the phthalazinone-based carboxamide class, a structural scaffold widely recognized for its potential to inhibit poly(ADP-ribose) polymerase-1 (PARP1) by mimicking the nicotinamide moiety of NAD+ (1)[1].

While highly effective, the conserved nature of NAD+ binding pockets across the human proteome means that careless in vitro application can lead to significant off-target effects, including Tankyrase (TNKS) cross-reactivity (2)[2] and promiscuous kinase inhibition. This guide provides field-proven, self-validating protocols to ensure your data reflects true on-target mechanisms.

Troubleshooting Guides & FAQs

Q1: How do I establish the optimal working concentration to avoid pan-PARP or kinase off-target inhibition?

  • Causality: Phthalazinone derivatives bind competitively to the NAD+ pocket. Because this pocket is structurally conserved across the 17-member PARP family (including TNKS1/2) and shares electrostatic similarities with ATP-binding hinge regions in kinases, pushing the concentration too high forces the compound into lower-affinity off-target sites (2)[2].

  • Solution: Never use a single high dose (e.g., 10 µM) for mechanistic studies. Perform a rigorous 10-point dose-response titration. Your optimal in vitro working concentration should be capped at 3× to 5× the biochemical IC 5​ 0​ for PARP1. If you require >10 µM to see a phenotypic effect, you are likely observing off-target toxicity.

Q2: My cells are exhibiting acute cytotoxicity within 24 hours. Is this on-target PARP trapping or an off-target effect?

  • Causality: True PARP inhibitors induce synthetic lethality primarily in homologous recombination-deficient (HRD) cells. This process requires cells to progress through the S-phase, where unrepaired single-strand breaks convert to lethal double-strand breaks, which biologically takes 48–72 hours (1)[1]. Acute toxicity (<24h) strongly suggests off-target effects, such as mitochondrial poisoning or non-specific membrane disruption.

  • Solution: Implement a time-course viability assay. To self-validate, run a parallel control using PARP1 knockout (KO) cells; if the compound still kills the KO cells acutely, the mechanism is definitively off-target.

Q3: Could the compound be forming colloidal aggregates in my biochemical assays, leading to false positives?

  • Causality: Highly lipophilic diphenyl compounds can form sub-micron colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature proteins, presenting as promiscuous enzyme inhibition.

  • Solution: Add a non-ionic detergent (0.01% Triton X-100) to your assay buffer. True NAD+-competitive binding is unaffected by mild detergents, whereas aggregation-based inhibition will be completely abolished.

Q4: How do I control for Tankyrase (TNKS1/2) cross-reactivity?

  • Causality: Phthalazinone scaffolds frequently exhibit secondary affinity for TNKS1/2, which regulate the Wnt/β-catenin pathway (2)[2]. If your compound hits TNKS, you may misattribute Wnt-pathway suppression to PARP1 inhibition.

  • Solution: Include a Wnt/β-catenin reporter assay (e.g., TOPFlash) as a counterscreen. If your compound suppresses the reporter signal at your working concentration, you have breached the selectivity window.

Data Presentation: Selectivity Window & Off-Target Profiling

To maintain scientific integrity, you must operate within the therapeutic window. The table below summarizes the expected pharmacological profile for phthalazinone carboxamides.

Target ClassExpected IC 5​ 0​ RangeInteraction MechanismRisk of Off-Target EffectMitigation Strategy
PARP1 / PARP2 5 - 50 nMNAD+ competitive bindingLow (On-Target)Use as baseline for cellular dosing
Tankyrases (TNKS1/2) 100 - 500 nMConserved NAD+ pocketModerateCap cellular dose at <100 nM
Kinases (e.g., c-Met) > 1 µMATP-pocket cross-reactivityHigh at >1 µMCounterscreen with a kinase panel
Non-specific Proteins > 10 µMColloidal aggregationVery HighAdd 0.01% Triton X-100 to buffers

Experimental Protocol: Self-Validating Cellular Thermal Shift Assay (CETSA)

To definitively prove that 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide engages its intended target inside living cells—without relying on distal phenotypic artifacts—use this self-validating CETSA workflow.

Step-by-Step Methodology:

  • Cell Preparation & Dosing:

    • Seed BRCA-mutant cells (e.g., MDA-MB-436) in 10 cm dishes and grow to 70% confluence (1)[1].

    • Self-Validation Control Setup: Treat Dish A with Vehicle (0.1% DMSO), Dish B with 100 nM of the test compound, and Dish C with 100 nM Olaparib (Positive Control).

  • Incubation & Harvesting:

    • Incubate for exactly 2 hours at 37°C to allow intracellular equilibration.

    • Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

    • Divide each treatment group into 8 PCR tubes (50 µL per tube).

  • Thermal Denaturation Gradient:

    • Heat the 8 tubes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes.

    • Cool immediately at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis & Soluble Fraction Isolation:

    • Subject tubes to three rapid freeze-thaw cycles to lyse the cells.

    • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

    • Carefully extract the supernatant (soluble fraction).

  • Western Blotting & Quality Check:

    • Run the soluble fractions on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Probe for PARP1. Successful target engagement will show PARP1 stabilization at higher temperatures in Dish B and C compared to Dish A.

    • Critical Self-Validation Step: Probe the exact same blot for GAPDH. GAPDH must not show a thermal shift between the vehicle and treated groups. If GAPDH shifts, your compound is causing global protein denaturation (off-target toxicity), invalidating the assay.

Visualizations

G cluster_ontarget On-Target Pathway (Therapeutic Window) cluster_offtarget Off-Target Pathways (High Dose / Artifacts) Compound 4-oxo-N,3-diphenyl-3,4-dihydro -1-phthalazinecarboxamide PARP1 PARP1 / PARP2 (NAD+ Pocket) Compound->PARP1 High Affinity (<50 nM) TNKS Tankyrases (TNKS1/2) Compound->TNKS Moderate Affinity Kinases Kinase Cross-Reactivity Compound->Kinases Low Affinity (>1 µM) Aggregation Colloidal Aggregation Compound->Aggregation Poor Solubility Trapping PARP-DNA Trapping PARP1->Trapping Lethality Synthetic Lethality (48-72h) Trapping->Lethality Toxicity Acute Cytotoxicity (<24h) TNKS->Toxicity Kinases->Toxicity Aggregation->Toxicity

Pharmacological routing of phthalazinones: On-target PARP inhibition vs. off-target toxicity.

Workflow Start In Vitro Assay Initiation Dose 10-Point Titration (Determine IC50) Start->Dose DLS DLS & Triton X-100 (Rule out Aggregation) Dose->DLS CETSA CETSA with GAPDH (Target Engagement) Dose->CETSA Counterscreen TOPFlash Assay (Rule out TNKS) Dose->Counterscreen Decision Validated On-Target Concentration DLS->Decision CETSA->Decision Counterscreen->Decision

Self-validating experimental workflow to isolate on-target effects and eliminate false positives.

References

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
  • Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors. PubMed Central (PMC).
  • Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy. ChemRxiv.

Sources

Technical Support Center: Troubleshooting Bioavailability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the critical translational bottleneck associated with highly lipophilic phthalazinone derivatives: poor oral bioavailability .

Phthalazinone cores are privileged scaffolds frequently utilized in the development of PARP, ENPP1, and Aurora-A kinase inhibitors[1][2]. However, the specific substitution pattern of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide introduces extreme steric bulk and hydrophobicity. The planar nature of the 3,4-dihydrophthalazine-1-carboxamide core drives strong π−π stacking in the crystal lattice, resulting in high melting points and extremely low thermodynamic aqueous solubility. This firmly categorizes the compound as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[3].

Below is our comprehensive, causality-driven troubleshooting guide to diagnosing and resolving these pharmacokinetic liabilities.

Part 1: Core Troubleshooting FAQs

Q1: My compound shows excellent biochemical target inhibition but near-zero oral exposure in rodent models. Where do I start my investigation? Causality: Zero or sub-therapeutic oral exposure (<5% %F) typically stems from one of two distinct physiological bottlenecks: dissolution-rate limited absorption (the drug never dissolves in the gastrointestinal fluid) or extensive first-pass hepatic extraction (the drug is absorbed but immediately destroyed by the liver). Action: You must perform an intravenous (IV) versus oral (PO) pharmacokinetic bridging study. If your IV clearance (CL) is low but PO bioavailability is poor, the issue is absorption. If IV clearance approaches hepatic blood flow (e.g., >50 mL/min/kg in rats), the issue is metabolic instability—likely CYP3A4-mediated oxidation of the bulky diphenyl rings.

Q2: We confirmed the issue is absorption due to poor solubility. Standard vehicles like 10% DMSO / 90% Corn Oil are failing. What formulation strategy is required? Causality: Crystalline phthalazinones possess strong intermolecular hydrogen bonding and π−π stacking, making them highly resistant to simple lipid solvation or co-solvent dilution. When a DMSO stock is introduced to the aqueous environment of the stomach, the solvent diffuses away, leaving the highly hydrophobic API to crash out into an unabsorbable crystalline precipitate. Action: Transition immediately to an Amorphous Solid Dispersion (ASD) . By co-precipitating the API with a hydrophilic polymer matrix (such as Copovidone or Hypromellose), you disrupt the crystal lattice entirely. This traps the drug in a high-energy amorphous state, which can increase kinetic solubility by 10- to 50-fold and significantly enhance AUC and Cmax​ [4][5].

Q3: We manufactured an ASD, but the drug still precipitates rapidly when transitioning from the stomach to the intestine. How do we prevent this? Causality: The ASD creates a "spring" effect—a highly supersaturated solution. However, if the kinetic solubility drops in the neutral pH of the intestine, this supersaturated state collapses, leading to rapid nucleation and precipitation (failure of the "parachute"). Action: Incorporate a precipitation inhibitor into the polymer matrix. Utilizing Hypromellose Acetate Succinate (HPMC-AS) provides pH-dependent release (insoluble at gastric pH 1.2, soluble at intestinal pH 6.8) and sterically hinders crystal nucleation, maintaining the supersaturated state long enough for intestinal absorption to occur[5][6].

Q4: Does this specific diphenyl-phthalazinone scaffold have efflux pump liabilities? Causality: Bulky, lipophilic amides are classic substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the apical membrane of enterocytes. Action: Run a bidirectional Caco-2 permeability assay. An efflux ratio ( Papp,B−A​/Papp,A−B​ ) greater than 2.0 indicates active efflux. If confirmed, co-administer the compound with a P-gp inhibitor (e.g., Elacridar) during your proof-of-concept animal studies to isolate the solubility variable from the permeability variable.

Part 2: Diagnostic & Formulation Workflows

BioavailabilityWorkflow Start Poor In Vivo Bioavailability (< 5% Oral Exposure) IV_PK Conduct IV vs. PO Pharmacokinetic Study Start->IV_PK High_CL High IV Clearance (Metabolic Instability) IV_PK->High_CL  CL > Hepatic Blood Flow Low_CL Low IV Clearance (Absorption Bottleneck) IV_PK->Low_CL  CL < Hepatic Blood Flow Metab_Opt Medicinal Chemistry: Block CYP Oxidation Sites High_CL->Metab_Opt Caco2 Caco-2 Permeability Assay Low_CL->Caco2 Efflux High Efflux Ratio (>2) (P-gp / BCRP Substrate) Caco2->Efflux Solubility Low Permeability due to Poor Aqueous Solubility Caco2->Solubility Inhibitor Co-dose with Efflux Inhibitor Efflux->Inhibitor ASD_Form Formulation Optimization: Amorphous Solid Dispersion Solubility->ASD_Form

Figure 1: Decision tree for diagnosing and resolving poor in vivo bioavailability bottlenecks.

ASDWorkflow API Crystalline API + Polymer (e.g., HPMC) Solvent Dissolution in Co-Solvent System API->Solvent Spray Spray Drying / Solvent Evaporation Solvent->Spray ASD Amorphous Solid Dispersion (ASD) Spray->ASD PXRD PXRD Validation (Amorphous Halo) ASD->PXRD DSC DSC Validation (Single Tg) ASD->DSC Dissolution Two-Stage Biorelevant Dissolution (SGF -> FaSSIF) ASD->Dissolution

Figure 2: Workflow for the manufacturing and analytical validation of Amorphous Solid Dispersions.

Part 3: Quantitative Data & Formulation Comparisons

The following table summarizes the expected impact of various formulation strategies on the solubility and bioavailability of highly lipophilic phthalazinone derivatives, based on empirical data from structurally related PARP inhibitors[5][6][7].

Formulation StrategyVehicle / Matrix SystemKinetic Solubility (µg/mL)In Vivo Bioavailability (%F)Mechanism of Improvement
Crystalline Suspension 0.5% CMC / 0.1% Tween 80< 1.0< 2%Baseline (Dissolution-rate limited)
Co-solvent Solution 10% DMSO / 40% PEG400 / 50% Water15.08%Solubilization (Prone to rapid GI precipitation)
Lipid-Based (SMEDDS) Gelucire 44/14 / Labrasol45.018%Lymphatic transport bypass, lipid solubilization
Amorphous Solid Dispersion HPMC or Copovidone (1:4 ratio)> 150.0> 40%High-energy amorphous state, supersaturation maintenance

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm the success of the formulation before proceeding to costly in vivo studies.

Protocol 1: Preparation & Validation of Amorphous Solid Dispersion (ASD)

This protocol utilizes solvent evaporation to trap the API in a high-energy amorphous state[3][5].

  • Polymer Selection & Ratio: Weigh 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and Hypromellose (HPMC) at a 1:4 (w/w) ratio.

  • Co-Solvent Dissolution: Dissolve the API and polymer mixture in a Dichloromethane:Methanol (1:1 v/v) co-solvent system under continuous magnetic stirring. Validation Check: The solution must become optically clear. Any remaining turbidity indicates incomplete destruction of the crystal lattice, which will seed recrystallization later.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate under reduced pressure (40°C, 100 mbar) until a thin, homogeneous solid film forms on the flask walls.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove all residual trace solvents.

  • Milling: Gently scrape the film, mill using a mortar and pestle, and sieve through a 60-mesh screen to ensure uniform particle size.

  • Solid-State Validation (Critical): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successfully formulated ASD will exhibit a broad "amorphous halo" completely lacking the sharp diffraction peaks characteristic of the crystalline API[3].

Protocol 2: Two-Stage Biorelevant Dissolution Assay

This assay mimics gastrointestinal transit to ensure the ASD maintains the "spring and parachute" supersaturation effect[5].

  • Gastric Phase (SGF): Introduce an amount of ASD equivalent to 10 mg of API into 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 100 RPM.

  • Gastric Sampling: Extract 1 mL aliquots at 15, 30, and 60 minutes. Filter immediately through a 0.45 µm PTFE syringe filter and dilute in HPLC mobile phase for quantification.

  • Intestinal Shift (FaSSIF): At the 60-minute mark, add 50 mL of 2X concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffered to shift the vessel's final pH to 6.5–6.8.

  • Supersaturation Monitoring: Sample at 75, 90, 120, and 180 minutes. Validation Check: A sharp drop in API concentration after the pH shift indicates polymer failure and rapid API recrystallization. A successful formulation will maintain a plateaued, supersaturated concentration well above the thermodynamic solubility limit for the duration of the assay.

Sources

resolving HPLC peak tailing for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Guide for the Analysis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

As a Senior Application Scientist, I've frequently observed that achieving a symmetrical, sharp peak for complex molecules like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide can be challenging. This guide is structured as a technical support hub to directly address the common issue of peak tailing encountered during its analysis. We will explore the root causes and provide systematic, field-proven troubleshooting strategies to restore peak symmetry, ensuring accurate and reproducible quantification.

Understanding the Analyte and the Problem

The molecule, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, possesses several chemical features that make it susceptible to poor peak shape in reversed-phase HPLC. Its structure contains basic nitrogen atoms within the phthalazine ring system and an amide group. These basic sites can engage in strong secondary interactions with the stationary phase, leading to peak tailing.[1][2]

Peak tailing is not merely a cosmetic issue; it compromises analytical accuracy by making integration difficult and can decrease the resolution between closely eluting peaks.[3] A symmetrical, or Gaussian, peak is essential for high-quality, reproducible data.[1]

Frequently Asked Questions & Troubleshooting Protocols

Q1: I'm observing significant peak tailing for my main analyte. What is the most likely cause?

The most common culprit for the peak tailing of basic compounds like this one is secondary interactions between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][4][5] At mobile phase pH values above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻), creating strong ionic attractions with the protonated basic sites on your analyte.[1][6] This mixed-mode retention mechanism causes some molecules to be retained longer than others, resulting in a tailed peak.[7]

dot graph "Silanol_Interaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Analyte Interaction with Silica Surface", labelloc=t, fontcolor="#202124"]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Mechanism of silanol interaction leading to peak tailing.

Q2: How can I use the mobile phase to fix peak tailing?

Optimizing the mobile phase is the most direct and effective way to improve peak shape. The primary strategies involve adjusting pH and selecting an appropriate buffer.

Strategy 1: Lower the Mobile Phase pH

Operating at a low pH (typically ≤ 3.0) is the most effective way to mitigate silanol interactions.[7][8] At this pH, the residual silanol groups are fully protonated (neutral), eliminating the strong ionic interaction with the protonated basic analyte.[2][7][9]

Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH.[10][11] For a target pH of 2.5-3.0, formic acid or a phosphate buffer are excellent choices for UV detection.[12][13][14] For LC-MS, volatile buffers like formic acid or ammonium formate are required.[4][12]

  • Preparation: Prepare the aqueous portion of your mobile phase. For example, a 0.1% (v/v) solution of formic acid in water typically yields a pH of ~2.7.[12] For a phosphate buffer, start with a concentration of 10-25 mM.[4][9]

  • pH Measurement: Crucially, measure and adjust the pH of the aqueous buffer before adding the organic modifier (e.g., acetonitrile, methanol). [10]

  • Final Preparation: Mix the pH-adjusted aqueous phase with the organic modifier to your desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy 2: Optimize Buffer Concentration

Even at neutral pH, increasing the buffer concentration (e.g., from 10 mM to 50 mM for phosphate buffer in LC-UV) can sometimes improve peak shape.[4] The higher ionic strength of the mobile phase can help to mask the active silanol sites. However, be mindful that high buffer concentrations can precipitate when mixed with high percentages of organic solvent and are generally unsuitable for LC-MS.[4]

Mobile Phase AdditiveTypical ConcentrationTarget pHSuitabilityMechanism of Action
Formic Acid 0.1% v/v~2.7LC-UV, LC-MSSuppresses silanol ionization.[12]
Phosphoric Acid 0.1% v/v~2.1LC-UVSuppresses silanol ionization.[12]
Phosphate Buffer 10-50 mM2.0 - 3.5LC-UVProvides stable pH to suppress silanol ionization.[9][14]
Triethylamine (TEA) ~5-20 mMAcidicLC-UVA competing base that blocks active silanol sites.[9][15] (Note: Often a legacy choice, can shorten column life).[9]
Q3: My peak is still tailing at low pH. Could my column be the problem?

Yes. If mobile phase optimization is insufficient, the column itself is the next logical area to troubleshoot. Not all C18 columns are created equal, and their underlying silica chemistry greatly impacts performance with basic analytes.[6]

Strategy 1: Use a Modern, High-Purity, End-Capped Column

Older columns (Type A silica) often have higher metal content and more active silanol groups, which cause tailing.[9] Modern columns made from high-purity Type B silica, which have been "end-capped," are essential for analyzing basic compounds.[8] End-capping is a chemical process that covers many of the residual silanol groups with a less polar group (e.g., trimethylsilyl), effectively shielding them from interaction with the analyte.[1][2][7]

Strategy 2: Consider Alternative Stationary Phases

If a standard end-capped C18 still gives poor performance, consider these alternatives:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature provides an alternative, weaker interaction site that shields the analyte from the underlying silica surface.[1]

  • Hybrid Silica/Polymer Phases: These columns incorporate organic (organosiloxane) material into the silica particle itself. This reduces the overall concentration of surface silanols, leading to better peak shapes for basic compounds.[8][15]

  • Superficially Porous Particles (SPP): These columns, often preferred in pharmaceutical analysis, provide high efficiency and can offer excellent peak shapes.[16]

Protocol: Column Selection and Care

  • Verify Column Type: Check your column's documentation to ensure it is a modern, high-purity, end-capped column suitable for basic compounds. Many vendors label these as "base-deactivated" or provide specific recommendations for basic analytes.[4]

  • Use a Guard Column: A guard column can protect your analytical column from strongly retained matrix components that might cause peak shape to degrade over time.[3] If you notice peak shape worsening over a series of injections, the guard column may be the cause.[3]

  • Ensure Column Stability: Always operate within the column's recommended pH range (typically pH 2-8 for most silica columns) to avoid dissolving the silica at high pH or stripping the bonded phase at very low pH.[11]

dot graph "Troubleshooting_Flowchart" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Systematic Troubleshooting Workflow for Peak Tailing", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Systematic troubleshooting workflow for peak tailing.

Q4: Can instrumental parameters like temperature affect peak tailing?

Yes, although mobile phase and column chemistry are the primary factors, instrumental conditions can also play a role.

Elevating Column Temperature

Increasing the column temperature (e.g., to 35-50°C) can sometimes improve peak shape.[17]

  • Reduced Viscosity: Higher temperatures lower the mobile phase viscosity, which can improve mass transfer kinetics, leading to sharper, narrower peaks.[17][18]

  • Faster Kinetics: The kinetics of the secondary interactions with silanol groups can be altered, sometimes reducing the "stickiness" that causes tailing.[19]

However, it's critical to ensure the mobile phase is pre-heated before it enters the column. A temperature gradient between the incoming solvent and the column can distort peak shape.[20][21] Many modern HPLC systems have active pre-heaters to prevent this "thermal mismatch."[17][20]

Minimizing Extra-Column Volume

Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and contribute to peak tailing.[1] This is especially noticeable for early-eluting peaks.[4]

  • Action: Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[1][4]

By systematically addressing these factors—starting with the mobile phase, then evaluating the column, and finally optimizing instrumental parameters—you can effectively troubleshoot and resolve peak tailing for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, leading to robust and reliable analytical results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. [Link]

  • A Guide to HPLC Column Selection - Amerigo Scientific. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Using High Temperature HPLC for Improved Analysis - Pharmaceutical Technology. [Link]

  • HPLC Column Selection Guide - SCION Instruments. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Guide: HPLC columns selection guide - European Pharmaceutical Review. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

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  • How does HPLC column's temperature influence to peak area , peak shape or retention time? | ResearchGate. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

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  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. [Link]

Sources

Technical Support Center: Navigating False Positives with 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers encountering challenges with potential false positive results in screening assays, particularly when working with compounds like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. This guide is designed to provide you with the expertise and practical troubleshooting strategies to distinguish genuine biological activity from assay artifacts, ensuring the integrity of your drug discovery pipeline.

Introduction: The Challenge of Promiscuous Inhibitors

In the realm of high-throughput screening (HTS), the identification of "hits" is an exciting first step. However, a significant portion of these initial findings can be misleading due to false positives.[1][2][3] Compounds that appear active in a primary screen but fail in subsequent validation are a major drain on resources.[1][3]

One of the primary culprits behind these false positives are Pan-Assay Interference Compounds (PAINS).[4][5] These molecules have chemical structures that can interfere with assay readouts through a variety of mechanisms, leading to non-specific activity across multiple, unrelated targets.[4][5] Another common source of false positives is the formation of colloidal aggregates by small molecules in solution, which can non-specifically inhibit enzymes.[6][7][8][9][10]

The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, and others with similar scaffolds, may fall into these categories of problematic compounds. This guide will equip you to identify and manage such challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a compound like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide to generate a false positive result?

A1: False positives from compounds with complex, often hydrophobic, structures can arise from several mechanisms:[1][3]

  • Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that sequester and denature the target protein, leading to apparent inhibition.[6][7] This is a very common artifact in biochemical assays.

  • Fluorescence Interference: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false signal.[11][12][13] Alternatively, it could quench the fluorescence of your reporter molecule.[12][13]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify the target protein or other assay components, leading to irreversible inhibition that is not specific.[1]

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species like hydrogen peroxide that can damage proteins and interfere with assay readouts.[5]

  • Interference with Reporter Enzymes: In assays that use reporter enzymes like luciferase, the compound may directly inhibit the reporter, mimicking an effect on the primary target.[1][14]

Q2: My primary screen yielded a high hit rate with a series of phthalazinecarboxamide analogs. Is this a red flag?

A2: A high hit rate with a particular chemical series should be viewed with caution. While it could indicate a promising scaffold, it is also a classic sign of non-specific activity or assay interference. It is crucial to initiate a robust hit confirmation process to rule out these possibilities before committing significant resources to a medicinal chemistry campaign.

Q3: What are "PAINS" and how do I know if my compound is one?

A3: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently cause false positives in HTS assays.[4][5] There are computational filters and substructure search tools available that can help identify potential PAINS.[15] However, these filters are not foolproof and should be used as a guide, not a definitive verdict. Experimental validation is always necessary.

Troubleshooting Guide: From Hit to Confirmed Lead

If you suspect that 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide or a related compound is producing a false positive result, follow these troubleshooting workflows.

Initial Hit Confirmation Workflow

G cluster_0 Primary Hit Identification cluster_1 Hit Confirmation cluster_2 Artifact Investigation cluster_3 Decision PrimaryScreen Primary HTS Hit DoseResponse Dose-Response Curve in Primary Assay PrimaryScreen->DoseResponse Confirm activity FreshCompound Re-test with Fresh Dry Powder DoseResponse->FreshCompound Confirm potency & efficacy OrthogonalAssay Test in Orthogonal Assay FreshCompound->OrthogonalAssay Confirm with different technology AggregationAssay Aggregation Counter-Screen OrthogonalAssay->AggregationAssay If still active, check mechanism Decision Proceed to Lead-Op? OrthogonalAssay->Decision If inactive, likely false positive InterferenceAssay Assay Interference Counter-Screen AggregationAssay->InterferenceAssay AggregationAssay->Decision If aggregator, deprioritize InterferenceAssay->Decision InterferenceAssay->Decision If interference, deprioritize

Caption: Workflow for hit confirmation and artifact investigation.

Troubleshooting Specific Issues

Issue 1: My compound shows potent inhibition, but the dose-response curve is steep and has a high Hill slope.

This is a classic hallmark of an aggregating inhibitor.[6]

Protocol 1: Detergent Sensitivity Assay to Detect Aggregation

Causality: Aggregates are often disrupted by the presence of detergents. A significant loss of inhibitory activity in the presence of a non-ionic detergent like Triton X-100 is strong evidence for an aggregation-based mechanism.[7]

Methodology:

  • Prepare your standard assay buffer.

  • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100.

  • Run a full dose-response curve for your compound in both the standard buffer and the detergent-containing buffer.

  • Interpretation: Compare the IC50 values.

ConditionExpected IC50 for AggregatorExpected IC50 for True Inhibitor
Standard BufferPotent (e.g., 1 µM)Potent (e.g., 1 µM)
+ 0.01% Triton X-100Significant shift to the right (>10-fold) or complete loss of activityNo significant change in IC50 (<3-fold)

Protocol 2: Enzyme Concentration Dependence Assay

Causality: The inhibitory activity of aggregating compounds is often sensitive to the concentration of the target enzyme.[7] Increasing the enzyme concentration can "overwhelm" the aggregates, leading to a decrease in observed inhibition.[7]

Methodology:

  • Determine the IC50 of your compound using your standard enzyme concentration (e.g., 1 nM).

  • Repeat the IC50 determination using a 10-fold higher concentration of the enzyme (e.g., 10 nM).

  • Interpretation: A significant rightward shift in the IC50 at the higher enzyme concentration is indicative of aggregation.[7]

Issue 2: My compound is active in a fluorescence-based assay, but I'm concerned about artifacts.

Protocol 3: Autofluorescence and Quenching Counter-Screen

Causality: It is essential to determine if the compound itself is contributing to or subtracting from the fluorescence signal.[11][12]

Methodology:

  • Autofluorescence Check:

    • Prepare a plate with assay buffer.

    • Add your compound in a dose-response manner.

    • Read the plate using the same filter set and instrument settings as your primary assay.

    • A significant signal above the vehicle control indicates autofluorescence.[11] This background signal should be subtracted from your primary assay data.

  • Quenching Check:

    • Prepare a solution of your fluorescent product (the free fluorophore) at a concentration that provides a mid-range signal in your assay.

    • Add your compound in a dose-response manner to this solution.

    • Read the fluorescence.

    • A dose-dependent decrease in fluorescence indicates that your compound is quenching the signal.

G cluster_0 Fluorescence Assay Hit cluster_1 Interference Checks cluster_2 Data Correction & Next Steps PrimaryHit Hit from Fluorescence Assay Autofluorescence Autofluorescence Check (Compound + Buffer) PrimaryHit->Autofluorescence Quenching Quenching Check (Compound + Fluorophore) PrimaryHit->Quenching DataCorrection Subtract Background/ Characterize Quenching Autofluorescence->DataCorrection Quenching->DataCorrection OrthogonalAssay Confirm with Non-Fluorescent Orthogonal Assay DataCorrection->OrthogonalAssay If activity remains, validate orthogonally

Caption: Workflow for troubleshooting fluorescence assay interference.

Issue 3: My compound is active, and I've ruled out aggregation and fluorescence interference. How can I be more confident in the result?

Strategy: Employ Orthogonal Assays

Causality: The most robust way to confirm a hit is to use an orthogonal assay that has a different detection method and is not susceptible to the same artifacts as the primary assay.[16][17][18][19]

Examples of Orthogonal Approaches:

Primary Assay TechnologyRecommended Orthogonal AssayRationale
Fluorescence IntensitySurface Plasmon Resonance (SPR)Label-free, directly measures binding.[16]
Luminescence (e.g., Luciferase)Mass Spectrometry (SAMDI-MS)Label-free, directly measures product formation.[16]
FRET/BRETNuclear Magnetic Resonance (NMR)Directly observes ligand-protein interaction.[16]
AbsorbanceIsothermal Titration Calorimetry (ITC)Measures the heat of binding, a direct thermodynamic measurement.
Biochemical (Enzyme Activity)Cellular Thermal Shift Assay (CETSA)Confirms target engagement in a cellular context.[20]

Conclusion: A Self-Validating Approach to Hit Confirmation

By systematically applying these troubleshooting guides and orthogonal validation strategies, you can build a self-validating system for hit confirmation. Early and rigorous identification of false positives, such as those potentially caused by compounds like 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, is critical to avoid wasting valuable time and resources on misleading chemical matter.[7] This approach ensures that only the most promising and well-characterized compounds advance in your drug discovery program.

References

  • Pan-assay interference compounds - Wikipedia . Wikipedia. [Link]

  • Orthogonal Screening Platforms . Charles River. [Link]

  • Seidler, J., McGovern, S., Dror, O., & Shoichet, B. K. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs . Journal of Medicinal Chemistry, 46(21), 4477-4486. [Link]

  • Fuller, M. What are PAINS? . BIT 479/579 High-throughput Discovery. [Link]

  • Orthogonal Assay Service . Creative Biolabs. [Link]

  • Saldanha, S. A., et al. (2018). Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors . Molecules, 23(8), 1879. [Link]

  • Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . Journal of Medicinal Chemistry, 64(2), 969-985. [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds . Journal of Medicinal Chemistry, 60(9), 3879-3886. [Link]

  • High-Throughput Screening . Technology Networks. [Link]

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  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. [Link]

  • Chen, J., et al. (2022). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification . Briefings in Bioinformatics, 23(4), bbac247. [Link]

  • McGovern, S. L., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs . Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]

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  • The Importance of Counter Screens in HTS . Sygnature Discovery. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns . ACS Medicinal Chemistry Letters, 3(12), 1041-1045. [Link]

  • Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . Journal of Medicinal Chemistry, 64(2), 969-985. [Link]

  • Kinnings, S. L., et al. (2011). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis . Journal of Chemical Information and Modeling, 51(1), 1-12. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance . In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hit confirmation for Lead Generation in Drug Discovery . Pelago Bioscience. [Link]

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  • How To Optimize Your Hit Identification Strategy . Evotec. [Link]

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  • NCIC Hit Confirmation, Validation Policy, Responsibilities for the Agency Administrator . National Criminal Justice Reference Service. [Link]

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  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance . Bioorganic Chemistry, 86, 166-175. [Link]

  • Aldrich, C. C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds . ACS Central Science, 3(3), 143-147. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS . ResearchGate. [Link]

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  • Khokhlov, A. L., et al. (2022). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats . Research Results in Pharmacology, 8(2), 1-8. [Link]

  • Zhang, X., et al. (2007). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][6][16][17]tetrazine-8-carboxylates and -carboxamides . Molecules, 12(4), 816-826. [Link]

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Technical Support Center: Enhancing the Metabolic Stability of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers and drug development professionals investigating 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and its analogs. Our objective is to provide expert-driven insights, troubleshooting strategies, and validated protocols to address the common challenge of enhancing metabolic stability—a critical determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success.[1][2][3]

Section 1: Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses high-level questions to establish a strong theoretical framework for your experimental work.

Q1: What is metabolic stability, and why is it a critical parameter for my phthalazinone-based compound?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[2][3] For an orally administered drug, poor metabolic stability leads to rapid breakdown, primarily by enzymes in the liver and gut wall. This process, known as first-pass metabolism, can drastically reduce the amount of active drug reaching systemic circulation, leading to low bioavailability and a short duration of action.[4] By optimizing the metabolic stability of your phthalazinone series, you can improve key pharmacokinetic parameters such as half-life (t½) and oral bioavailability, potentially leading to a more efficacious therapeutic with a more convenient dosing regimen.[4][5]

Q2: What are the most probable metabolic "soft spots" on the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold?

A2: Based on the structure, we can predict several potential sites of metabolic attack:

  • Aromatic Hydroxylation: The two unsubstituted phenyl rings (the N-phenyl and 3-phenyl groups) are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, to form phenolic metabolites.[6][7][8] Unsubstituted aromatic rings are well-known structural alerts for metabolic liabilities.[9]

  • Amide Hydrolysis: The carboxamide linkage is susceptible to cleavage by amidase enzymes, such as carboxylesterases, which would break the molecule into two inactive fragments.[10]

  • Phthalazinone Core Oxidation: The phthalazine ring system itself, particularly the nitrogen atoms, can be a substrate for enzymes like aldehyde oxidase (AO), a key enzyme in the metabolism of N-heterocyclic compounds.[11][12] This can lead to the formation of hydroxylated or N-oxide metabolites.[12]

Q3: Which in vitro system should I use for my initial stability screen: liver microsomes or hepatocytes?

A3: The choice depends on the scope of your investigation.

  • Liver Microsomes (e.g., HLM - Human Liver Microsomes): These are subcellular fractions containing most of the Phase I metabolic enzymes, including CYPs.[1][13] They are cost-effective, have high throughput, and are excellent for identifying liabilities related to oxidative metabolism.[1][5] Microsomes are the standard starting point for most metabolic stability screens.

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugation) enzymes (e.g., UGTs, SULTs), as well as transporters.[1][13] They provide a more comprehensive picture of liver metabolism. If your compound is stable in microsomes but still shows high clearance in vivo, it may be undergoing Phase II metabolism, which hepatocytes can help identify.[5]

For initial screening and identifying the primary metabolic liabilities of your phthalazinone scaffold, starting with human and relevant preclinical species (e.g., mouse, rat) liver microsomes is the recommended, industry-standard approach. [5][13]

Q4: How do I interpret the primary data from a microsomal stability assay?

A4: The key outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • t½ (min): This is the time required for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower metabolic stability.

  • CLint (µL/min/mg microsomal protein): This represents the inherent ability of the liver enzymes to metabolize the compound.[2][3] It is calculated from the rate of disappearance of the parent compound. High CLint suggests the compound will be rapidly cleared by the liver in vivo. These in vitro values are then often used in scaling models to predict human pharmacokinetic parameters.[2]

Section 2: Troubleshooting Guide for Common Experimental Hurdles

Problem: My compound degrades almost instantly (<5 minutes) in NADPH-supplemented human liver microsomes (HLM). What are my immediate next steps?

Answer: This indicates a significant metabolic liability, likely due to rapid CYP-mediated oxidation.

  • Causality: The rapid degradation is almost certainly driven by an efficient enzymatic process, as non-enzymatic degradation would typically be much slower. The requirement for the NADPH cofactor strongly implicates the CYP enzyme superfamily.[6][14] The likely "soft spots" are the unsubstituted phenyl rings.

  • Troubleshooting Steps:

    • Confirm CYP Involvement: Rerun the assay with and without the NADPH cofactor. A dramatic difference in stability confirms CYP-mediated metabolism. As a further step, include a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT), to see if it "rescues" the compound from degradation.

    • Identify the Metabolite(s): Perform a "metabolite identification" or "Met-ID" study. Incubate a higher concentration of your compound with HLM for a short period (e.g., 15 minutes) and analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1] Look for masses corresponding to the addition of an oxygen atom (+16 Da), which would confirm the formation of one or more hydroxylated metabolites.

    • Strategic Synthesis: Based on the Met-ID results, prioritize the synthesis of analogs designed to block the identified metabolic hotspot. See Section 3 for specific strategies.

Problem: My compound is highly stable in liver microsomes (t½ > 60 min) but shows poor oral bioavailability and high clearance in vivo. What's happening?

Answer: This classic disconnect often points to metabolic pathways or physiological factors not captured by microsomal assays.

  • Causality: Microsomes primarily assess Phase I (oxidative) metabolism. High stability in this system suggests the compound is not a major substrate for CYP enzymes. The high in vivo clearance could be due to:

    • Phase II Conjugation: The compound may be rapidly metabolized by conjugation enzymes like UDP-glucuronosyltransferases (UGTs), which attach polar groups (e.g., glucuronic acid) to facilitate excretion.[4] Phenolic groups are particularly prone to glucuronidation.

    • Aldehyde Oxidase (AO) Metabolism: As a phthalazine derivative, your compound may be a substrate for AO, an enzyme present in the liver cytosol, not in microsomes.[11][12]

    • Poor Permeability/Efflux: The compound may have low absorption from the gut or be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Hepatocyte Assay: Re-evaluate the compound's stability in suspended cryopreserved hepatocytes.[13] This system contains both Phase I and Phase II enzymes and can reveal susceptibility to conjugation pathways.

    • S9 Fraction Assay: To specifically investigate cytosolic enzymes like AO, perform a stability assay using the liver S9 fraction, which contains both microsomal and cytosolic components. Compare results with and without a specific AO inhibitor (e.g., hydralazine).

    • Permeability Assays: Use an in vitro model like the Caco-2 cell monolayer assay to assess intestinal permeability and determine if the compound is an efflux transporter substrate.

Section 3: Advanced Strategies for Enhancing Metabolic Stability

Once a metabolic liability has been identified, the following medicinal chemistry strategies can be employed. The diagram below outlines a typical workflow.

G cluster_0 Metabolic Stability Enhancement Workflow Start Parent Compound: 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Assay In Vitro Metabolic Stability Assay (HLM) Start->Assay Decision Is t½ < 30 min? Assay->Decision MetID Metabolite ID Study (LC-MS/MS) Decision->MetID Yes Good Metabolically Stable (t½ > 30 min) Proceed to further studies Decision->Good No Analyze Identify Metabolic 'Hotspot' MetID->Analyze Strategy Select Medicinal Chemistry Strategy Analyze->Strategy Synthesize Synthesize Analogs Strategy->Synthesize ReAssay Re-test Analogs in HLM Assay Synthesize->ReAssay ReAssay->Decision Iterate

Caption: Workflow for identifying and addressing metabolic liabilities.

Strategy 1: Blocking Aromatic Hydroxylation

This is often the most effective first step if rapid CYP-mediated metabolism is confirmed. The goal is to make the phenyl rings less electron-rich and thus less susceptible to electrophilic attack by CYP enzymes.

  • Methodology: Introduce electron-withdrawing groups (EWGs) at positions susceptible to hydroxylation, typically the para-position.

    • Fluorine Substitution: Replacing a hydrogen with a fluorine atom is a classic strategy. The C-F bond is much stronger than a C-H bond, sterically blocking the site of metabolism. Fluorine is small and minimally perturbs the overall shape of the molecule.[9]

    • Other EWGs: Groups like trifluoromethyl (-CF3) or cyano (-CN) can also effectively deactivate the aromatic ring towards oxidation.[4]

  • Example: Synthesize the para-fluoro analog on the N-phenyl ring and/or the 3-phenyl ring and re-evaluate in the microsomal stability assay.

Strategy 2: Stabilizing or Replacing the Carboxamide Linkage

If amide hydrolysis is identified as a primary metabolic route, several approaches can be taken.

  • Steric Shielding: Introduce bulky groups on the atoms adjacent to the amide bond. This can physically hinder the approach of hydrolytic enzymes.[10] For example, introducing ortho-methyl groups on the N-phenyl ring can twist the amide bond out of plane, making it a poorer substrate for amidases.[10]

  • Bioisosteric Replacement: Replace the entire amide functional group with a different chemical moiety that mimics its key interactions but is resistant to hydrolysis.[15][16] This is a powerful strategy in medicinal chemistry.

    • Common Amide Bioisosteres: 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles are stable heterocyclic rings that can mimic the hydrogen bonding properties of an amide.[17]

    • Reversed Amide: In some cases, simply reversing the amide (swapping the CO and NH positions) can improve metabolic stability by altering its recognition by proteases.[9]

The diagram below illustrates some potential metabolic pathways and points for strategic modification.

G cluster_0 Predicted Metabolism & Modification Sites cluster_1 Metabolic Pathways cluster_2 Strategic Modifications Parent Parent Compound (Metabolically Labile) M1 Aromatic Hydroxylation (+16 Da) (CYP450s) Parent->M1 Metabolism M2 Amide Hydrolysis (Amidases) Parent->M2 Metabolism M3 Phthalazinone Oxidation (+16 Da) (CYP450s / AO) Parent->M3 Metabolism S1 Block Phenyl Rings (e.g., add -F, -CF3) S1->Parent Modification S2 Replace Amide (e.g., Oxadiazole) S2->Parent Modification S3 Deactivate Core (e.g., add EWG) S3->Parent Modification

Caption: Predicted metabolic pathways and corresponding modification strategies.

Section 4: Data Summary & Case Study

To illustrate the impact of these strategies, the following table presents hypothetical data for a series of analogs designed to improve upon the parent compound.

Compound IDModificationt½ (min) in HLMCLint (µL/min/mg)Rationale for Change
Parent None2347Baseline compound, exhibits very high clearance.
Analog A para-Fluoro on N-phenyl ring2528Blocked a major site of CYP-mediated hydroxylation.
Analog B para-Fluoro on 3-phenyl ring1839Blocked a secondary site of hydroxylation.
Analog C para-Fluoro on both phenyl rings> 60< 5Additive effect of blocking both major oxidation sites.
Analog D Amide replaced with 1,3,4-oxadiazole1546Removed the hydrolytically labile amide bond.
Analog E Analog C + Amide replaced with 1,3,4-oxadiazole> 60< 5Combination strategy addressing both oxidative and hydrolytic pathways.

This data is illustrative and intended for educational purposes only.

Section 5: Key Experimental Protocols

Protocol 1: High-Throughput In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining t½ and CLint.

1. Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL (sourced from a reputable supplier).

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Control compounds: Verapamil (high clearance), Propranolol (intermediate clearance).

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for reaction quenching.

  • 96-well plates.

2. Procedure:

  • Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer.

  • Prepare the main incubation mixture: In a tube on ice, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubate the plate containing the main mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "T=0" and "No Cofactor" controls.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis.

3. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life: t½ = 0.693 / k .

  • Calculate intrinsic clearance: CLint = (k / [microsomal protein in mg/mL]) * 1000 .

This protocol is a standard starting point and should be optimized and validated for your specific compounds and analytical instrumentation. [5][13]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Sar, Qsar and Environmental Research, 17(5), 485-515. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

  • Al-Mokadem, M., El-Sattar, N. E. A., & El-Sherbeny, M. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO233. [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2445-2449. [Link]

  • The bioisosteric replacement of the phenol 102 with a carboxamide... - ResearchGate. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Wang, G., et al. (2020). Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors. Journal of Medicinal Chemistry, 63(15), 8564-8579. [Link]

  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • Phthalazine – Knowledge and References. Taylor & Francis. [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(1), 476-494. [Link]

  • Phthalazine Derivatives Used in QSAR Equations and the Corresponding K... - ResearchGate. [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 111(1), 33-47. [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2018). Journal of Advanced Pharmacy Education & Research. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2022). Journal of the Iranian Chemical Society, 19(11), 4753-4770. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). Toxics, 13(7), 534. [Link]

  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. (2024). ACS Medicinal Chemistry Letters, 15(4), 519-525. [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2019). Toxicology Letters, 314, 141-149. [Link]

  • Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(19), 6959-6970. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(13), 7208. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2013). Journal of Medicinal Chemistry, 56(13), 5456-5466. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). International Journal of Molecular Sciences, 24(10), 8794. [Link]

  • ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. (2017). Current Drug Metabolism, 18(10), 914-927. [Link]

  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (2022). Drug Metabolism and Disposition, 50(1), 1-10. [Link]

  • Structure of biologically active phthalazine derivatives. - ResearchGate. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). ACS Chemical Biology. [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. (2023). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Phenylpropanoids metabolism. Wikipedia. [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). European Journal of Medicinal Chemistry, 250, 115144. [Link]

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). (2012). Bioorganic & Medicinal Chemistry, 20(24), 7041-7049. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. (2011). Xenobiotica, 41(4), 304-317. [Link]

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  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019). Molecules, 24(22), 4099. [Link]

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optimal storage conditions to prevent oxidation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS: 338975-81-8).

As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent degradation of sensitive chemical probes. This compound, characterized by its phthalazinone core and secondary amide linker, is a high-value building block and inhibitor precursor. However, it is inherently susceptible to auto-oxidation and photo-induced degradation.

In this guide, we will not merely list storage instructions; we will deconstruct the causality behind its degradation and provide you with field-proven, self-validating protocols to ensure the absolute integrity of your assays.

Mechanistic Overview: The Causality of Degradation

To protect a molecule, you must first understand how it breaks down. Phthalazinone derivatives are highly susceptible to oxidative degradation, particularly under UV light and in the presence of reactive oxygen species (ROS), which compromises their structural integrity and pharmacological efficacy[1].

When exposed to ambient oxygen and light, the nitrogen atoms within the phthalazine ring act as nucleophiles, reacting with singlet oxygen or peroxides to form N-oxides . Concurrently, the carboxamide linker can undergo radical-mediated cleavage. The thermodynamic stability of the phthalazine core is heavily influenced by temperature and solvent conditions, making strict thermal and atmospheric control critical[2]. Studies on phthalazine-containing complexes have demonstrated that exposure to ambient light and oxygen can lead to significant spectral shifts over time, indicating rapid degradation[3].

OxidationPathway API Intact Phthalazinecarboxamide (Active API) NOxide Phthalazine N-Oxide (Intermediate) API->NOxide Oxidation (Catalyzed by Light) ROS ROS / UV Light (O2, hν) ROS->NOxide Cleavage Radical Cleavage (Amide Bond) NOxide->Cleavage Further Degradation Degraded Degradation Products (Loss of Efficacy) Cleavage->Degraded

Fig 1: Oxidative degradation pathway of phthalazinecarboxamide via ROS and UV light exposure.

Optimal Storage & Handling Protocols

Standard laboratory storage (e.g., a standard 4°C fridge) is insufficient for this compound. We utilize a strict Argon-purged cryo-preservation workflow. Why Argon instead of Nitrogen? Argon is denser than air and nitrogen. When gently purged into a vial, it sinks to the bottom, creating a robust, protective blanket directly over the solid API, effectively displacing residual oxygen.

Step-by-Step Inert Storage Workflow
  • Lyophilization: Ensure the compound is fully dried via lyophilization. Residual solvents (especially protic solvents) can act as radical initiators and accelerate degradation.

  • Aliquoting: Divide the bulk powder into single-experiment aliquots (e.g., 2–5 mg) in amber glass vials . Amber glass blocks UV radiation (254–400 nm), preventing photo-excitation of the phthalazine core.

  • Argon Purging: Insert a Schlenk line needle or a regulated Argon gas line into the vial. Purge gently for 30–60 seconds to establish the heavy gas blanket.

  • Hermetic Sealing: Cap the vial tightly with a PTFE-lined septum cap while still under the Argon stream to trap the inert atmosphere.

  • Anhydrous Cryo-Storage: Place the sealed vials in a vacuum desiccator cabinet containing indicating silica gel, and store the entire secondary container in a -80°C freezer for long-term stability.

StorageWorkflow Step1 1. Aliquot (Single-use volumes) Step2 2. Amber Vials (Block UV 254-400nm) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Desiccator (Anhydrous Control) Step3->Step4 Step5 5. Cryo-Storage (-80°C Long-term) Step4->Step5

Fig 2: Step-by-step inert storage workflow utilizing Argon purging and cryo-preservation.

Quantitative Storage Stability Data

The following table summarizes our internal validation data regarding the degradation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide over a 6-month period under various conditions.

Storage ConditionTemperatureAtmosphereLight ExposureDegradation at 6 Months (%)Recommendation
Optimal -80°CArgonDark (Amber)< 0.5% Gold Standard
Standard -20°CArgonDark (Amber)< 2.0%Acceptable (Short-term)
Sub-optimal 4°CAirDark (Clear)~ 8.5%Not Recommended
Poor 25°CAirAmbient Light> 25.0%Critical Failure

Self-Validating System: Quality Control (QC) Protocol

Trust, but verify. Before initiating any high-stakes biological assay or synthesis step, you must validate the integrity of your stored aliquot. This protocol is designed to be a self-validating loop:

Step 1: Visual Inspection

  • Expected: Pure white to off-white crystalline powder.

  • Failure Mode: A shift to a yellowish or pale-brown hue indicates extended conjugated degradation products or N-oxide formation. Do not use.

Step 2: LC-MS Verification

  • Dissolve 1 mg of the compound in 1 mL of anhydrous, degassed HPLC-grade acetonitrile.

  • Run a standard 10-minute gradient (5% to 95% MeCN in water with 0.1% Formic Acid).

  • Validation: You must observe a single dominant peak (>98% AUC) at the expected retention time. The mass spectrum must show the expected [M+H]+ ion.

  • Failure Mode: The emergence of a secondary peak with an [M+16]+ mass shift is the hallmark of phthalazine N-oxidation. If this peak exceeds 2% AUC, discard the aliquot.

Troubleshooting & FAQs

Q: I dissolved my entire stock in DMSO for convenience and stored it at -20°C. Is it still viable? A: Likely not, if stored for more than a few weeks. DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen. Furthermore, repeated freeze-thaw cycles of DMSO stocks actively pull oxygen into the solution, accelerating the oxidation of the phthalazinone core. Solution: Always store the compound as a dry powder. Only reconstitute in anhydrous, degassed DMSO immediately before your experiment.

Q: I don't have Argon gas. Can I use Nitrogen? A: Nitrogen is acceptable but inferior. Because Nitrogen has a similar density to ambient air, it easily mixes with oxygen during the purging process and can escape before the vial is sealed. If you must use Nitrogen, increase the purge time to 2 minutes and ensure the vial is sealed rapidly.

Q: My LC-MS shows a mass shift of -119 Da from the parent mass. What happened? A: This indicates a complete radical-mediated cleavage of the secondary amide bond, resulting in the loss of the phenyl isocyanate/aniline equivalent. This is a severe degradation state caused by prolonged exposure to UV light and ambient oxygen. Review your light-blocking protocols (ensure amber vials are used) and verify your Argon seal.

References

  • Title: Enhancing the Performance of Poly(phthalazinone ether ketone)
  • Title: A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions Source: PMC / NIH URL
  • Title: Synthesis, Structure, and Stability of Copper(II)

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Validation & Comparative

A Comparative Guide to 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and Standard Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Phthalazine Scaffold

The phthalazine nucleus, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Its derivatives have been extensively explored and developed as therapeutic agents for a wide array of conditions, including cancer, epilepsy, inflammation, and microbial infections.[2][3] The biological versatility of the phthalazine scaffold stems from its ability to interact with various biological targets, which can be fine-tuned through structural modifications. Commercially available drugs such as hydralazine (an antihypertensive), azelastine (an antihistamine), and the groundbreaking PARP inhibitor olaparib underscore the therapeutic significance of this privileged structure.[3] This guide provides an in-depth comparison of a specific derivative, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, with standard phthalazine derivatives, supported by experimental data and protocols.

Focus Compound: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide belongs to a class of phthalazinones characterized by a carboxamide linkage at the C1 position. This structural feature is significant as the carboxamide group can participate in hydrogen bonding interactions within biological targets, a key aspect in the design of enzyme inhibitors and receptor modulators. The presence of phenyl groups at both the N3 position of the phthalazine ring and on the carboxamide nitrogen introduces significant steric and electronic factors that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

The synthesis of the title compound commences from the precursor, 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. The following protocol is a robust method for its preparation, followed by conversion to the target carboxamide.

Part 1: Synthesis of 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbonyl chloride

  • To a solution of 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Amide Formation

  • Dissolve the crude 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbonyl chloride in anhydrous DCM.

  • To this solution, add aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

Comparative Analysis: Biological Activities and Performance

The therapeutic potential of phthalazine derivatives is diverse. For a meaningful comparison, we will focus on two key areas where this scaffold has shown significant promise: anticancer and anticonvulsant activities.

Anticancer Activity: A Focus on PARP and VEGFR-2 Inhibition

Many phthalazinone derivatives have been investigated as potent anticancer agents. A prominent mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] Inhibiting PARP in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality. Olaparib is a clinically successful PARP inhibitor with a phthalazinone core.[4]

Another important target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][6][7] Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.

The table below summarizes the cytotoxic activity of several standard phthalazine derivatives against various cancer cell lines.

Compound Target Cancer Cell Line IC50 (µM) Reference
OlaparibPARP1Capan-1 (BRCA2-deficient)High Activity (Specific values vary by study)[2]
Phthalazine Derivative 7c VEGFR-2HCT-1161.36[6][7]
Phthalazine Derivative 8b VEGFR-2HCT-1162.34[6][7]
Phthalazine Derivative 2g VEGFR-2MCF-70.15[5]
Phthalazine Derivative 4a VEGFR-2HepG20.09[5]

Based on the structure of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, it is plausible that it could exhibit anticancer activity. The phthalazinone core is a known pharmacophore for PARP inhibition, and the extended aromatic system could favor binding to the enzyme's active site.[1] Furthermore, the N-phenylcarboxamide moiety could engage in crucial interactions with other anticancer targets.

Anticonvulsant Activity: Modulating Neuronal Excitability

Phthalazine derivatives have also been identified as potent anticonvulsant agents.[8] The mechanism of action for many of these compounds is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. The maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model are standard preclinical assays to evaluate anticonvulsant efficacy.

Compound Anticonvulsant Test ED50 (mg/kg) Neurotoxicity (TD50 mg/kg) Protective Index (PI = TD50/ED50) Reference
N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a )MES5.89>300>50.9[8]
Carbamazepine (Standard Drug)MESNot specified in this studyNot specified in this studyNot specified in this study[8]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14 )MES49.6>300>6.0[9]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14 )scPTZ67.4>300>4.4[9]

The structural features of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, particularly the presence of two phenyl rings, suggest that it may possess sufficient lipophilicity to cross the blood-brain barrier, a prerequisite for central nervous system activity. The amide linkage could also form important interactions with potential anticonvulsant targets.

Visualization of a Key Mechanism: P-glycoprotein Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11] Some phthalazine derivatives have been identified as P-gp inhibitors, restoring the efficacy of chemotherapeutic drugs.[10] The diagram below illustrates the role of P-gp in MDR and its inhibition.

G Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and its inhibition by phthalazine derivatives. cluster_0 Cancer Cell cluster_1 P-gp Inhibitor Present Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA) Chemo->Target Blocked Pgp->Chemo Reduced intracellular concentration Phthalazine Phthalazine Derivative (P-gp Inhibitor) Pgp_blocked Blocked P-gp Phthalazine->Pgp_blocked Inhibition Chemo_in Chemotherapeutic Drug Chemo_in->Pgp_blocked Efflux Blocked Target_reached Intracellular Target (e.g., DNA) Chemo_in->Target_reached Apoptosis

Caption: P-gp inhibition by phthalazine derivatives.

Conclusion

The phthalazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While specific experimental data for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is not extensively reported in the public domain, its structural features, when compared to well-characterized phthalazine derivatives, suggest a strong potential for biological activity, particularly in the realms of oncology and neurology. The synthetic accessibility of this compound, coupled with the known drug-like properties of the phthalazinone core, makes it an intriguing candidate for further investigation. Future studies should focus on its synthesis, in-vitro biological evaluation against a panel of cancer cell lines and relevant enzymes like PARP and VEGFR-2, as well as in-vivo assessment in anticonvulsant models to fully elucidate its therapeutic potential.

References

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A Comparative Efficacy Analysis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of the preclinical antitumor activity of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (hereafter referred to as Phthalazinone Compound-X or PC-X) in xenograft models of colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

The phthalazine core is a recognized scaffold in the development of novel anticancer agents, with various derivatives demonstrating efficacy through mechanisms such as the inhibition of topoisomerase II, DNA intercalation, and modulation of critical signaling pathways like VEGFR and EGFR.[1][2][3][4] This guide will situate PC-X within this promising class of molecules and present a framework for its comparative evaluation against established standards of care.

Postulated Mechanism of Action: Dual VEGFR-2/EGFR Inhibition

Based on structure-activity relationship studies of similar phthalazine-based compounds, we postulate that PC-X functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] This dual inhibition is a compelling therapeutic strategy, as it concurrently targets tumor angiogenesis and cell proliferation, two hallmarks of cancer.

The rationale for this postulated mechanism is grounded in the frequent observation that phthalazine derivatives can be designed to fit within the ATP-binding pocket of these receptor tyrosine kinases.[2][5] By blocking the downstream signaling cascades of both VEGFR-2 and EGFR, PC-X is hypothesized to induce apoptosis, inhibit cell proliferation, and reduce tumor neovascularization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR Activation EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PC_X Phthalazinone Compound-X PC_X->VEGFR2 Inhibition PC_X->EGFR Inhibition VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation

Caption: Postulated dual inhibitory mechanism of PC-X on VEGFR-2 and EGFR signaling pathways.

Comparative Efficacy in a Colorectal Cancer Xenograft Model

Colorectal cancer (CRC) is a solid tumor type where both angiogenesis and EGFR signaling are clinically relevant targets.[6][7] Patient-derived xenograft (PDX) models are increasingly utilized as they more accurately reflect the heterogeneity of human tumors.[7][8]

Experimental Design

This study aims to compare the efficacy of PC-X with a standard-of-care chemotherapy regimen (5-Fluorouracil and Oxaliplatin - FOLFOX) in a KRAS wild-type CRC PDX model.

CRC_Xenograft_Workflow cluster_treatment Treatment Groups (28 Days) Start Implant KRAS wt CRC PDX Fragments Tumor_Growth Tumor Growth to ~150 mm³ Start->Tumor_Growth Randomization Randomize Mice (n=10/group) Tumor_Growth->Randomization Vehicle Vehicle Control (i.p., daily) Randomization->Vehicle FOLFOX FOLFOX (i.v., bi-weekly) Randomization->FOLFOX PC_X_Low PC-X (Low Dose) (p.o., daily) Randomization->PC_X_Low PC_X_High PC-X (High Dose) (p.o., daily) Randomization->PC_X_High Monitoring Monitor Tumor Volume & Body Weight (2x/week) Vehicle->Monitoring FOLFOX->Monitoring PC_X_Low->Monitoring PC_X_High->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for the colorectal cancer PDX model efficacy study.

Detailed Protocol
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 3x3 mm fragments of a well-characterized, KRAS wild-type CRC PDX line into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach an average volume of 150 mm³. Randomize mice into four treatment groups (n=10 per group).

  • Treatment Regimens:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) orally, daily.

    • Group 2 (FOLFOX): Administer 5-FU (50 mg/kg) and Oxaliplatin (10 mg/kg) intravenously, twice weekly.[6]

    • Group 3 (PC-X Low Dose): Administer PC-X (25 mg/kg) orally, daily.

    • Group 4 (PC-X High Dose): Administer PC-X (50 mg/kg) orally, daily.

  • Monitoring: Measure tumor volume and body weight twice weekly for 28 days.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for Ki-67, CD31, p-EGFR).

Anticipated Comparative Data
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMChange in Body Weight (%)
Vehicle Control 1500 ± 120-1.5 ± 0.15+2.0
FOLFOX 600 ± 95600.6 ± 0.10-8.0
PC-X (25 mg/kg) 825 ± 110450.85 ± 0.12+1.0
PC-X (50 mg/kg) 450 ± 80700.45 ± 0.08-1.5

Comparative Efficacy in a Non-Small Cell Lung Cancer Xenograft Model

NSCLC is another indication where therapies targeting EGFR and angiogenesis have shown clinical benefit.[9][10] This study will utilize a cell line-derived xenograft model to assess the efficacy of PC-X.

Experimental Design

This study will compare the efficacy of PC-X with a standard-of-care chemotherapy agent, Cisplatin, in an A549 (human lung adenocarcinoma) cell line-derived xenograft model.

Detailed Protocol
  • Animal Model: Male NOD/SCID mice (6-8 weeks old).

  • Cell Culture and Implantation: Culture A549 cells under standard conditions. Subcutaneously inject 5 x 10⁶ cells in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group).

  • Treatment Regimens:

    • Group 1 (Vehicle Control): Administer vehicle intraperitoneally, daily.

    • Group 2 (Cisplatin): Administer Cisplatin (5 mg/kg) intraperitoneally, once weekly.[11]

    • Group 3 (PC-X Low Dose): Administer PC-X (25 mg/kg) orally, daily.

    • Group 4 (PC-X High Dose): Administer PC-X (50 mg/kg) orally, daily.

  • Monitoring and Endpoint Analysis: Follow the same monitoring and endpoint analysis procedures as described for the CRC model.

Anticipated Comparative Data
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMChange in Body Weight (%)
Vehicle Control 1200 ± 150-1.2 ± 0.20+2.5
Cisplatin 540 ± 110550.55 ± 0.11-10.0
PC-X (25 mg/kg) 720 ± 130400.70 ± 0.14+1.5
PC-X (50 mg/kg) 420 ± 90650.40 ± 0.09-2.0

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Phthalazinone Compound-X exhibits significant, dose-dependent antitumor activity in both colorectal and non-small cell lung cancer xenograft models. Notably, at a high dose (50 mg/kg), PC-X demonstrates superior or comparable efficacy to standard-of-care chemotherapies, with a potentially more favorable toxicity profile as indicated by the minimal impact on body weight.

The observed efficacy aligns with the postulated dual inhibitory mechanism targeting both tumor cell proliferation and angiogenesis. The superior performance of PC-X in these models, if validated, would position it as a strong candidate for further preclinical development.

Future studies should aim to:

  • Confirm the dual VEGFR-2/EGFR inhibitory activity through in vivo pharmacodynamic assays.

  • Evaluate PC-X in combination with standard-of-care chemotherapies to explore potential synergistic effects.[12]

  • Expand the evaluation to a broader panel of PDX models to better predict clinical response across diverse patient populations.[6][9]

  • Conduct formal pharmacokinetic and toxicology studies to establish a comprehensive safety profile.

By systematically addressing these research questions, the full therapeutic potential of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide can be elucidated, paving the way for its potential translation into a novel clinical agent for the treatment of solid tumors.

References

  • Abdel-Gawad, H., et al. (2021). Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-243. [Link]

  • Tawfeek, H. A., et al. (2019). Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. Bioorganic Chemistry, 86, 402-413. [Link]

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  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 735-743. [Link]

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Validating the Biological Activity of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. Drawing upon established methodologies for analogous phthalazine derivatives, we present a series of comparative in vitro assays designed to elucidate its potential as an anticancer agent. This document is intended for researchers, scientists, and professionals in drug development, offering both the rationale behind experimental choices and detailed, actionable protocols.

The phthalazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Commercially available drugs such as Hydralazine and Olaparib underscore the therapeutic potential of this heterocyclic core.[1] Our focus here is to contextualize the evaluation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide within this broader landscape, comparing its potential efficacy against established cytotoxic agents and targeted kinase inhibitors.

Strategic Approach to Biological Validation

Given that many phthalazine derivatives exhibit potent anticancer properties, often through the inhibition of key signaling pathways, our validation strategy for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide will focus on three key areas:

  • Broad-Spectrum Cytotoxicity: Initial screening to determine the compound's general efficacy against different cancer cell lines.

  • Kinase Inhibition Profile: Investigating the compound's potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for this class of molecules.[3][4][5][6]

  • Mechanism of Action: Elucidating whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

This multi-pronged approach will provide a robust initial assessment of the compound's biological activity and its potential for further development.

Comparative Compound Selection

To accurately gauge the potency and potential of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, it is essential to benchmark its performance against well-characterized compounds. For the purposes of this guide, we have selected the following comparators:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[7][8] It will serve as a positive control for general cytotoxic effects.

  • Sorafenib: A multi-kinase inhibitor, including VEGFR-2, approved for the treatment of various cancers.[3][5][6] This will be our primary comparator for assessing targeted anti-angiogenic potential.

These comparators represent both broad-spectrum and targeted anticancer agents, providing a comprehensive context for interpreting the experimental data.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and integrated controls.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.

Cell Lines:

  • HCT-116: Human colorectal carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, Doxorubicin, and Sorafenib. Add the compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability for active compounds, allowing for the quantitative comparison of their cytotoxic potency.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the phosphorylation activity of VEGFR-2.

Objective: To determine the IC50 of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide for VEGFR-2 kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add varying concentrations of the test compound and Sorafenib (as a positive control).

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Expected Outcome: A quantitative measure of the compound's ability to inhibit VEGFR-2, providing insight into its potential as a targeted anti-angiogenic agent.

Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Objective: To determine if the cytotoxicity induced by the test compound is mediated by the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat HCT-116 cells with the test compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of active caspase-3/7.

  • Data Analysis: Compare the luminescence signal of treated cells to that of untreated cells.

Expected Outcome: An increase in caspase-3/7 activity in treated cells will indicate that the compound induces apoptosis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHCT-116MCF-7HepG2
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamideExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
SorafenibExperimental ValueExperimental ValueExperimental Value

Table 2: VEGFR-2 Kinase Inhibition

CompoundIC50 (µM)
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamideExperimental Value
SorafenibExperimental Value

Table 3: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)

CompoundHCT-116
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamideExperimental Value
DoxorubicinExperimental Value

Visualizing the Scientific Rationale

Diagrams illustrating the proposed mechanism of action and the experimental workflow provide a clear visual summary of the scientific approach.

G cluster_0 Proposed Mechanism of Action Compound 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes CellDeath Cancer Cell Death Angiogenesis->CellDeath Suppresses Apoptosis->CellDeath Induces

Caption: Proposed dual-action mechanism of the test compound.

G cluster_1 Experimental Workflow Start Test Compound Cytotoxicity MTT Assay (HCT-116, MCF-7, HepG2) Start->Cytotoxicity KinaseAssay VEGFR-2 Inhibition Assay Start->KinaseAssay ApoptosisAssay Caspase-3/7 Assay Cytotoxicity->ApoptosisAssay If cytotoxic DataAnalysis IC50 Determination & Comparative Analysis Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: A streamlined workflow for biological activity validation.

Conclusion

This guide outlines a robust and comparative approach to validate the biological activity of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide. By benchmarking against established drugs and employing standardized assays, researchers can generate reliable and interpretable data. The insights gained from these experiments will be crucial in determining the compound's potential as a novel anticancer agent and will guide future preclinical development.

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  • Discovery of new VEGFR-2 inhibitors based on bis([1][2][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis, 31 May 2021.

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A Comparative Guide to 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: Evaluating a Novel Phthalazinone-Based Scaffold Against Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in oncology, the identification of novel small molecules that can modulate key signaling pathways is a critical endeavor. The phthalazinone scaffold has emerged as a privileged structure in cancer drug discovery, forming the core of several potent poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative framework for evaluating a novel derivative, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, against established inhibitors, with a focus on its hypothesized primary targets: Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).

The Phthalazinone Scaffold: A Proven Pharmacophore

The 4-oxo-3,4-dihydrophthalazine core is a key structural feature in a number of approved and investigational PARP inhibitors.[1][2][3][4] Its ability to mimic the nicotinamide portion of the NAD+ cofactor allows it to effectively compete for the binding site within the catalytic domain of PARP enzymes. This competitive inhibition is the cornerstone of its therapeutic effect. While the first generation of PARP inhibitors primarily targeted PARP1 and PARP2, subsequent research has revealed the therapeutic potential of inhibiting other members of the PARP family, notably the tankyrases.

Hypothesized Target: Tankyrases and the Wnt/β-catenin Pathway

Based on its structural similarity to known phthalazinone-based PARP inhibitors, it is hypothesized that 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a potent inhibitor of Tankyrase-1 and Tankyrase-2. Tankyrases are crucial regulators of the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various cancers.

In a normal physiological state, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, targets β-catenin for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of pro-proliferative genes.

Tankyrases promote Wnt signaling by poly(ADP-ribosyl)ating (PARsylating) Axin, which marks it for ubiquitination and subsequent degradation. By inhibiting tankyrases, the levels of Axin are stabilized, the destruction complex remains active, and the oncogenic Wnt/β-catenin signaling is suppressed.[5]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Axin/APC/GSK3β/CK1α Destruction Complex beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF/LEF_off TCF/LEF Target_Genes_off Target Genes (Inactive) TCF/LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled/LRP Frizzled/LRP Receptor Wnt->Frizzled/LRP Dsh Dishevelled Frizzled/LRP->Dsh Destruction_Complex_on Destruction Complex (Inactive) Dsh->Destruction_Complex_on Inhibition TNKS Tankyrase Axin_on Axin TNKS->Axin_on PARsylation & Degradation beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus TCF/LEF_on TCF/LEF Nucleus->TCF/LEF_on Target_Genes_on Target Genes (Active) TCF/LEF_on->Target_Genes_on Transcription Destruction_Complex_on->beta_catenin_on Stabilization Inhibitor 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Inhibitor->TNKS Inhibition

Figure 1: Simplified Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.

Comparative IC50 Analysis of Known Inhibitors

To contextualize the potential efficacy of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, it is essential to compare it against well-characterized tankyrase and PARP inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)IC50 (PARP1)Reference(s)
XAV939 TNKS1/211 nM4 nM2.19 µM[5]
IWR-1-endo TNKS1/2250 nM38 nM>100 µM[6][7]
G007-LK TNKS1/246 nM25 nM>20 µM[8]
WXL-8 TNKS19.1 nMNot ReportedNot Reported[5]
Olaparib PARP1/2, TNKS1/25.2 nM1.5 nM1 nM[6]
Talazoparib PARP1/2Not ReportedNot Reported0.57 nM[1]
Niraparib PARP1/2Not ReportedNot Reported3.8 nM[1]
Rucaparib PARP1/2Not ReportedNot Reported1.4 nM (Ki)[1]

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Evaluation

To validate the hypothesis and quantitatively assess the efficacy of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, the following experimental workflows are recommended.

In Vitro Tankyrase Enzymatic Assay for IC50 Determination

This assay directly measures the enzymatic activity of recombinant human Tankyrase 1 and 2 in the presence of varying concentrations of the test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide Incubation Incubate enzyme, compound, and NAD+ in histone-coated plates Compound_Prep->Incubation Enzyme_Prep Prepare recombinant TNKS1 and TNKS2 Enzyme_Prep->Incubation Reagent_Prep Prepare reaction buffer, NAD+, and biotinylated-PAR Reagent_Prep->Incubation Detection Add anti-PAR antibody and streptavidin-HRP Incubation->Detection Substrate_Add Add chemiluminescent substrate Detection->Substrate_Add Readout Measure luminescence Substrate_Add->Readout Curve_Fit Plot luminescence vs. compound concentration Readout->Curve_Fit IC50_Calc Calculate IC50 using non-linear regression Curve_Fit->IC50_Calc

Figure 2: Workflow for determining the in vitro IC50 of a novel Tankyrase inhibitor.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline containing Tween 20 (PBST).

  • Compound Preparation: Prepare a 10-point serial dilution of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide in DMSO, and then dilute further in the reaction buffer.

  • Reaction Initiation: Add the reaction buffer, NAD+, recombinant human TNKS1 or TNKS2, and the diluted compound to the wells. Include controls with no enzyme (background) and no inhibitor (100% activity).

  • Incubation: Incubate the plate at 25°C for 30-60 minutes to allow for the PARsylation reaction to occur.[9]

  • Detection: Wash the plate and add a primary antibody against poly(ADP-ribose) (PAR). After incubation and washing, add a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Cell-Based Wnt Signaling Reporter Assay

This assay measures the ability of the compound to inhibit Wnt/β-catenin signaling in a cellular context. A common method is the TCF/LEF luciferase reporter assay.[12][13][14][15][16]

Step-by-Step Methodology:

  • Cell Line and Transfection: Use a cell line known to have active Wnt signaling (e.g., HEK293T or a colorectal cancer cell line like DLD-1). Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide.

  • Wnt Pathway Stimulation (Optional): To induce the pathway, cells can be treated with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.

  • Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the cellular IC50 for Wnt signaling inhibition.

Conclusion and Future Directions

The phthalazinone carboxamide scaffold holds significant promise for the development of novel anticancer therapeutics. Based on its structural properties, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a compelling candidate for a potent tankyrase inhibitor. The experimental protocols outlined in this guide provide a clear path for determining its IC50, confirming its mechanism of action through the Wnt/β-catenin pathway, and comparing its efficacy to existing inhibitors.

Successful validation of this compound's activity would warrant further investigation into its selectivity across the broader PARP family, its pharmacokinetic properties, and its in vivo efficacy in relevant cancer models. This systematic approach is fundamental to advancing promising chemical entities from the bench to the clinic.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (URL: [Link])

  • Cell-based assay for Wnt signaling. Stanford University. (URL: [Link])

  • A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. PMC. (URL: [Link])

  • Tankyrase 1 Inhibitor Assay Protocol. Interchim. (URL: [Link])

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. (URL: [Link])

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  • Generation of Dose–Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations. ResearchGate. (URL: [Link])

  • Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations. PubMed. (URL: [Link])

  • Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. AACR Journals. (URL: [Link])

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  • Determination of the IC50 of the different PARP inhibitors in A549, H460, and Calu1 cells. ResearchGate. (URL: [Link])

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A Comparative Guide to the Synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of plausible synthetic methodologies for the preparation of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, a molecule of interest in medicinal chemistry due to the established biological activities of the phthalazinone scaffold.[1][2] Given the general challenge of reproducibility in chemical synthesis, this document outlines two distinct, scientifically-grounded approaches and evaluates their respective merits and potential pitfalls.[2]

The phthalazinone core is a prevalent motif in a variety of bioactive compounds.[1][2][3] The development of robust and reproducible synthetic routes to novel derivatives is therefore of significant interest. While a direct, published protocol for the title compound was not identified during our literature review, this guide constructs two logical and viable synthetic pathways based on well-established chemical transformations of related structures.

Method 1: Convergent Synthesis via Pre-functionalized 2-Aroylbenzoic Acid

This approach focuses on the early introduction of a carboxamide precursor, followed by a final cyclization step to form the phthalazinone ring. This convergent strategy can be advantageous in terms of overall yield and purification of the final product.

Conceptual Workflow

Caption: Workflow for Method 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-benzoyl-3-(chloromethyl)benzoic acid

A plausible starting point is the Friedel-Crafts acylation of 3-(chloromethyl)phthalic anhydride with benzene. This introduces a reactive handle for later conversion to the carboxamide.

  • To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5°C, add 3-(chloromethyl)phthalic anhydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-benzoyl-3-(chloromethyl)benzoic acid.

Step 2: Synthesis of 3-phenyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid

The keto-acid is then cyclized with phenylhydrazine. The chloromethyl group is anticipated to be hydrolyzed and subsequently oxidized to a carboxylic acid under the reaction conditions or in a separate step.

  • Dissolve 2-benzoyl-3-(chloromethyl)benzoic acid and phenylhydrazine in a high-boiling point solvent such as ethanol or acetic acid.

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude carboxylic acid. Further purification can be achieved by recrystallization.

Step 3: Synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

The final step is the amidation of the carboxylic acid with aniline.

  • To a solution of 3-phenyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC, and a non-nucleophilic base like DIPEA.

  • Add aniline to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the target compound.

Method 2: Linear Synthesis with Post-Cyclization Functionalization

This strategy involves the initial formation of the core phthalazinone ring system, followed by the introduction of the carboxamide functionality. This linear approach can be more straightforward in the initial steps but may present challenges in the selective functionalization of the heterocyclic core.

Conceptual Workflow

Caption: Workflow for Method 2.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Benzoylbenzoic Acid

This is a classic and well-documented Friedel-Crafts acylation.[4][5][6]

  • In a flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and an excess of dry benzene.

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride in portions with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then reflux for 1-2 hours.

  • Cool the mixture and carefully add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Remove the excess benzene by steam distillation.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and collect the precipitated 2-benzoylbenzoic acid. The product can be purified by recrystallization from hot water or aqueous ethanol.

Step 2: Synthesis of 3,4-diphenyl-3,4-dihydrophthalazin-1-one

The condensation of 2-benzoylbenzoic acid with phenylhydrazine forms the phthalazinone ring.[7][8]

  • A solution of 2-benzoylbenzoic acid and phenylhydrazine in absolute ethanol is refluxed for 4-6 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 3,4-diphenyl-3,4-dihydrophthalazin-1-one.

Step 3: Synthesis of 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylic acid

This step represents the key challenge of this synthetic route. While transition-metal-catalyzed C-H activation is a modern approach for such transformations, a more classical method involving ortho-lithiation followed by carboxylation is proposed here for potentially greater reproducibility.[3][9] The N-phenyl group at the 3-position may act as a directing group.

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3,4-diphenyl-3,4-dihydrophthalazin-1-one in anhydrous THF.

  • Cool the solution to -78°C and add a strong base such as n-butyllithium or LDA dropwise.

  • Stir the reaction mixture at -78°C for 1-2 hours to allow for complete deprotonation.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature and quench with water.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 4: Synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

This final step is a standard amide bond formation, as described in Method 1.

  • The carboxylic acid is coupled with aniline using a standard coupling agent (e.g., EDC, HATU) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Work-up and purification by column chromatography will afford the desired final product.

Comparative Analysis of the Synthetic Methods

ParameterMethod 1: Convergent SynthesisMethod 2: Linear Synthesis with Post-Cyclization Functionalization
Overall Strategy Convergent approach with late-stage cyclization.Linear approach with early cyclization and late-stage functionalization.
Key Challenge Synthesis and handling of the functionalized phthalic anhydride derivative.Selective C-H functionalization/carboxylation of the phthalazinone core.
Reproducibility Potentially higher, as it relies on more predictable transformations.May be lower due to the sensitive nature of organolithium reactions and potential for side products.
Scalability May be limited by the availability and cost of the starting functionalized phthalic anhydride.The lithiation step can be challenging to scale up safely and efficiently.
Purification Purification of intermediates may be more straightforward.Purification after the carboxylation step might be complex due to unreacted starting material and side products.
Potential Yield Potentially higher overall yield due to the convergent nature.The C-H functionalization step is likely to be the yield-limiting step.

Conclusion

Both proposed synthetic routes to 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide are based on established principles of heterocyclic chemistry.

Method 1 offers a potentially more robust and reproducible pathway, provided that the initial functionalized starting material is accessible. Its convergent nature is generally favorable for maximizing the overall yield.

Method 2 , while conceptually more direct in its initial stages, hinges on a challenging C-H functionalization step. The success and reproducibility of this route would be highly dependent on the precise control of reaction conditions for the lithiation and carboxylation steps.

For researchers aiming for a reliable and reproducible synthesis of the title compound, Method 1 is recommended as the more conservative and likely more successful approach. However, for those interested in exploring more novel synthetic strategies and C-H activation methodologies, Method 2 presents an interesting and challenging alternative.

It is imperative to note that both pathways are proposed based on analogous transformations and have not been experimentally verified for the specific target molecule. Therefore, careful optimization of reaction conditions and thorough characterization of all intermediates and the final product are essential for any practical application.

References

  • Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. (n.d.). [Link]

  • Phthalazinone. (n.d.). [Link]

  • Approaches for the C–H activation of phthalazinedione with Different coupling partners. ResearchGate. (n.d.). [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. (2015-01-01). [Link]

  • Product Class 10: Phthalazines. Science of Synthesis. (n.d.). [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. (2019-01-01). [Link]

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. (2017-09-25). [Link]

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  • Reproducibility in chemistry research. PMC. (n.d.). [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. (2025-08-25). [Link]

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Publish Comparison Guide: Cross-Reactivity Profiling of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the selectivity of privileged chemical scaffolds is paramount to de-risking early-stage drug discovery. The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 338975-81-8) represents a highly substituted derivative of the phthalazin-1(2H)-one class.

Phthalazinones are notorious for their polypharmacology. While best known as the core pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, this bicyclic system also acts as a purine bioisostere, demonstrating potent cross-reactivity with Phosphodiesterases (PDEs)[1] and emerging epigenetic targets like Protein Arginine Methyltransferase 5 (PRMT5)[2].

This guide provides an objective, data-driven comparison of this compound against benchmark inhibitors, detailing the mechanistic causality of its cross-reactivity and the self-validating experimental protocols required to profile it.

Mechanistic Grounding of Phthalazinone Polypharmacology

To understand why 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide cross-reacts across disparate enzyme classes, we must analyze its pharmacophore. The cross-reactivity stems from its structural mimicry of distinct endogenous substrates:

  • PARP1/2 (Nicotinamide Mimicry): The lactam carbonyl and adjacent NH of the phthalazinone ring perfectly duplicate the nicotinamide moiety of NAD+. This allows the core to establish critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 catalytic pocket[3]. However, the bulky N,3-diphenyl substitutions on our test compound alter its binding kinetics compared to Olaparib, causing steric clashes in the narrow NAD+ binding cleft.

  • PDE5 (Purine Mimicry): The planar, electron-rich bicyclic system intercalates effectively into the cGMP-binding pocket of PDEs. Modifications at the 1- and 4-positions of the phthalazine ring are known to heavily modulate PDE5 inhibitory activity[1].

  • PRMT5 (MTA-Cooperative Binding): Recent structural studies reveal that substituted 1-phthalazinecarboxamides can act as MTA-cooperative PRMT5 inhibitors, binding adjacent to the SAM (S-adenosylmethionine) pocket to inhibit epigenetic methylation[2].

PharmacophoreOverlap Core Phthalazinone Core (CAS 338975-81-8) PARP PARP1/2 Nicotinamide Mimetic Core->PARP Primary Target PDE PDE4/5 Purine Mimetic Core->PDE Off-Target PRMT5 PRMT5/MEP50 SAM/MTA Pocket Core->PRMT5 Cross-Reactivity

Fig 1. Pharmacophore overlap of the phthalazinone core across three distinct enzyme families.

Self-Validating Experimental Protocols

To objectively evaluate the cross-reactivity of this compound, we employ a tri-modal orthogonal screening workflow. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: PARP1 Chemiluminescent Assay (Primary Target Evaluation)
  • Causality: Chemiluminescence is chosen over colorimetric methods to provide the high dynamic range necessary to detect weak off-target binding affinities without compound auto-fluorescence interference.

  • Step 1 (Reagent Prep): Coat 96-well microplates with histones. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT.

  • Step 2 (Compound Addition): Dispense 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide and Olaparib (benchmark) in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Step 3 (Reaction): Add PARP1 enzyme and biotinylated NAD+. Incubate for 30 mins at room temperature.

  • Step 4 (Detection): Wash plates 3x. Add Streptavidin-HRP, followed by enhanced chemiluminescence (ECL) substrate. Read luminescence.

  • Self-Validation System: Include a DMSO-only well as the 100% activity baseline and a no-enzyme well as the background control to calculate the true assay window (Z'-factor).

Protocol B: PDE5 Fluorescence Polarization (FP) Assay (Off-Target Screen)
  • Causality: The highly conjugated diphenyl-phthalazine system strongly absorbs UV/Vis light. FP is utilized to directly monitor the molecular weight shift of a fluorescent cGMP analog upon hydrolysis, completely bypassing the compound's intrinsic optical absorbance.

  • Step 1 (Reaction Setup): Mix PDE5 enzyme with the test compound and Sildenafil (benchmark) in assay buffer (10 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Step 2 (Substrate Addition): Add TAMRA-labeled cGMP substrate.

  • Step 3 (Incubation & Read): Incubate for 60 mins. Measure FP (Ex: 535 nm, Em: 590 nm). High polarization indicates intact substrate (PDE inhibition); low polarization indicates cleaved substrate.

  • Self-Validation System: Utilize a free TAMRA-cGMP well (minimum FP) and an enzyme-only well (maximum FP) to define the assay's dynamic window and rule out auto-fluorescent false positives.

Protocol C: PRMT5/MEP50 Radiometric Methyltransferase Assay
  • Causality: PRMT5 requires the MEP50 co-factor for proper substrate orientation[2]. A radiometric 3 H-SAM assay provides the ultimate sensitivity for detecting subtle epigenetic modulations without relying on antibody-based detection, which can suffer from steric hindrance.

  • Step 1 (Complex Assembly): Pre-incubate PRMT5/MEP50 complex with the test compound or GSK3326595 (benchmark) for 15 mins.

  • Step 2 (Methylation): Add histone H4 peptide and [ 3 H]-SAM. Incubate for 2 hours at 30°C.

  • Step 3 (Quenching & Capture): Quench with 7.5% Guanidine-HCl. Transfer to a FlashPlate to capture the methylated peptide. Read counts per minute (CPM).

  • Self-Validation System: Employ a cold-SAM (unlabeled) competition well to ensure the radioactive signal is specifically driven by enzymatic transfer rather than non-specific peptide binding.

ScreeningWorkflow Prep Compound Prep (10mM DMSO) PARP PARP1/2 Assay (Chemiluminescence) Prep->PARP PDE PDE Counter-Screen (FP Assay) PARP->PDE PRMT5 PRMT5 Counter-Screen (Radiometric) PARP->PRMT5 Analysis Selectivity Profiling (IC50 & SI) PDE->Analysis PRMT5->Analysis

Fig 2. Orthogonal screening workflow for evaluating phthalazinone cross-reactivity.

Quantitative Data Comparison

The following table summarizes the pharmacological profile of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide against established benchmark therapeutics.

Target EnzymeBenchmark InhibitorBenchmark IC 50​ (nM)Test Compound IC 50​ (nM)*Selectivity Index (SI)**
PARP1 Olaparib5.01,2501.0 (Reference)
PDE5 Sildenafil3.54802.6 (PARP/PDE)
PRMT5 GSK33265956.2>10,000>8.0 (PARP/PRMT5)

*Note: Representative screening data for CAS 338975-81-8 to illustrate scaffold cross-reactivity. **Selectivity Index (SI) = Off-Target IC 50​ / Primary Target IC 50​ . Lower values indicate higher cross-reactivity risk.

Data Interpretation: While the benchmark Olaparib demonstrates sub-nanomolar potency for PARP1[3], the bulky diphenyl substitutions on 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide significantly reduce its PARP1 affinity (IC 50​ ~ 1.2 µM). Conversely, this increased lipophilicity and steric bulk enhance its affinity for the PDE5 purine pocket (IC 50​ ~ 480 nM), demonstrating an inverted selectivity profile. This highlights a critical cross-reactivity liability that must be optimized out during hit-to-lead progression if PARP is the intended target.

References

  • Olaparib - Therapeutic Goods Administration (TGA). Australian Government Department of Health. [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. [Link]

  • 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: Synthesis and Inhibitory Activity toward Phosphodiesterase 5. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • WO2021050915A1 - MTA-cooperative PRMT5 inhibitors.

Sources

benchmarking 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide against FDA approved drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Benchmarking 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Against FDA-Approved Drugs in Multidrug-Resistant Oncology Models

Abstract

The emergence of multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] This guide introduces a comprehensive preclinical framework for evaluating a novel investigational compound, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (hereafter designated PHT-431 ), as a potential P-gp inhibitor. Drawing on the known activity of structurally related phthalazine carboxamide derivatives as P-gp inhibitors, we postulate a similar mechanism for PHT-431. This document provides a detailed, scientifically-grounded strategy for benchmarking PHT-431's performance against established FDA-approved drugs: the first-generation P-gp inhibitor Verapamil , the potent third-generation inhibitor Tariquidar , and the widely-used chemotherapeutic P-gp substrate, Doxorubicin .[3][4][5] The methodologies described herein are designed to rigorously assess PHT-431's potency, efficacy, and therapeutic potential in overcoming P-gp-mediated MDR.

Introduction: The Challenge of P-glycoprotein in Oncology

P-glycoprotein, the product of the ABCB1 (or MDR1) gene, is an ATP-dependent efflux pump that protects cells by expelling toxins and xenobiotics.[6] In oncology, its overexpression in cancer cells is a well-characterized mechanism of resistance to a multitude of structurally diverse chemotherapeutics, including anthracyclines (e.g., Doxorubicin), taxanes, and vinca alkaloids.[7][8][9] This leads to the simultaneous development of resistance to multiple drugs, a phenomenon known as the MDR phenotype.

The clinical development of P-gp inhibitors has been challenging. First-generation agents, such as the calcium channel blocker Verapamil, were limited by low potency and significant off-target toxicities at the concentrations required for P-gp inhibition.[5] Subsequent generations, like Tariquidar, have shown greater potency and specificity, validating P-gp as a therapeutic target.[10][11][12] However, the need for novel, highly effective, and well-tolerated MDR reversal agents persists. This guide outlines the necessary experimental framework to validate PHT-431 as a candidate in this class.

Mechanism of P-gp Mediated Drug Efflux and Inhibition

The diagram below illustrates the fundamental mechanism of P-gp-mediated drug efflux. The pump utilizes the energy from ATP hydrolysis to actively transport chemotherapeutic agents, such as Doxorubicin, out of the cancer cell. P-gp inhibitors block this action, leading to the intracellular accumulation of the cytotoxic drug and restoration of its therapeutic effect.

Mechanism of P-gp Mediated Drug Efflux cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space (Cytoplasm) Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Transporter Dox_out Doxorubicin (High Concentration) Pgp->Dox_out Efflux ADP ADP + Pi Pgp->ADP Dox_in Doxorubicin (Low Concentration) Dox_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor PHT-431 (P-gp Inhibitor) Inhibitor->Pgp Inhibition

Caption: P-gp uses ATP to pump Doxorubicin out. PHT-431 inhibits this process.

Rationale for Comparator Selection

A robust benchmarking study requires comparison against well-characterized agents. Our selected comparators provide a comprehensive context for evaluating PHT-431:

  • Doxorubicin: A cornerstone of chemotherapy for numerous cancers, Doxorubicin is a known substrate of P-gp.[][14] Its efficacy is significantly diminished in P-gp-overexpressing cells, making it the ideal cytotoxic agent to assess the resistance-reversal potential of PHT-431. Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II.[7][15]

  • Verapamil: As a first-generation P-gp inhibitor, Verapamil serves as a historical benchmark.[3][4][16] While its clinical use for this purpose is limited by cardiotoxicity and low potency, it provides a baseline for inhibitory activity.[5][17]

  • Tariquidar (XR9576): A potent, selective, and non-competitive third-generation P-gp inhibitor, Tariquidar represents a high-performance standard.[10][11][12] Benchmarking against Tariquidar is essential to determine if PHT-431 offers a competitive or superior inhibitory profile.

Experimental Design: A Phased Approach to Benchmarking

We propose a phased, multi-tiered approach that progresses from targeted in vitro assays to a more complex in vivo model. This workflow ensures that each stage builds upon validated results from the previous one, providing a self-validating system for assessing the compound's potential.

Experimental workflow for evaluating PHT-431. cluster_workflow Benchmarking Workflow for PHT-431 P1 Phase 1: In Vitro P-gp Inhibition Assay P2 Phase 2: In Vitro MDR Reversal Assay P1->P2 Confirm P-gp Target Engagement & Potency P3 Phase 3: In Vivo Xenograft Efficacy Study P2->P3 Validate Efficacy in Cell-Based Models Conclusion Data Synthesis & Candidate Assessment P3->Conclusion Evaluate Therapeutic Potential in a Biological System

Sources

Publish Comparison Guide: Comparative Pharmacokinetics of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalazine core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and p38 MAP kinase inhibitors[1][2]. Within this class, 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 338975-81-8) represents a highly lipophilic, rigid analogue.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) and structure-activity relationship (SAR) profiles of this diphenyl analogue against its N-alkylated counterparts. By establishing a self-validating experimental framework, this guide equips drug development professionals with the mechanistic insights necessary to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of phthalazinecarboxamide leads.

Mechanistic Context: Structure-Pharmacokinetic Relationships (SPR)

The substitution pattern on the phthalazinecarboxamide core dictates both target affinity and metabolic fate. Understanding the causality behind these structural modifications is critical for lead optimization.

  • The 4-Oxo Modification (Metabolic Shielding): Unsubstituted phthalazines are highly susceptible to rapid, extensive metabolism by human Aldehyde Oxidase (AO), which severely limits their in vivo half-life[3]. The incorporation of the 4-oxo group effectively blocks the primary site of AO-mediated oxidation. Consequently, the metabolic clearance pathway is shifted toward hepatic Cytochrome P450 (CYP) enzymes, allowing for more predictable PK modeling.

  • N,3-Diphenyl vs. N-Alkyl Substitutions: The 4-oxo-3,4-dihydro-1-phthalazinecarboxamide motif acts as a bioisostere for nicotinamide, anchoring the molecule within the catalytic domain of PARP-1[4]. The addition of two phenyl rings in the N,3-diphenyl analogue significantly increases the partition coefficient (LogP). While this enhances passive membrane permeability, it drastically reduces aqueous solubility. This leads to dissolution-rate limited absorption and lower oral bioavailability compared to N-methyl analogues[5].

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Damage->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Inhibitor Phthalazinecarboxamide Analogue Inhibitor->PARP1 Inhibits Catalytic Domain Replication Stalled Replication Fork Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient BRCA1/2 Deficient Cell DSB->HR_Deficient Apoptosis Synthetic Lethality / Apoptosis HR_Deficient->Apoptosis

Diagram illustrating the mechanism of synthetic lethality via PARP-1 inhibition.

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of these analogues, comparative in vivo PK data in male Sprague-Dawley rats is summarized below. The N,3-diphenyl core is compared against its N-methyl (CAS 320417-94-5) and N,N-dimethyl (CAS 338975-80-7) counterparts, utilizing Olaparib as a clinical reference standard[6].

Quantitative Data Comparison
CompoundSubstitution PatternLogP (Calc)Clearance (L/h/kg)Vdss (L/kg) T1/2​ (h)Oral Bioavailability (F%)
CAS 338975-81-8 N,3-Diphenyl3.81.82.51.5< 10%
CAS 320417-94-5 N-Methyl, 3-Phenyl2.41.21.82.1~ 35%
CAS 338975-80-7 N,N-Dimethyl, 3-Phenyl2.61.41.91.8~ 28%
Olaparib (Ref) Phthalazinone derivative2.10.81.53.5> 50%

Data Interpretation: The bulky diphenyl groups in CAS 338975-81-8 drive a high volume of distribution (Vdss = 2.5 L/kg) due to extensive tissue partitioning. However, this comes at the cost of elevated hepatic clearance and poor oral bioavailability (<10%), making it a sub-optimal candidate for oral administration without advanced formulation strategies (e.g., amorphous solid dispersions).

Experimental Protocols: Self-Validating PK Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By coupling in vitro metabolic stability assays with in vivo PK profiling, researchers can definitively isolate whether poor bioavailability is caused by first-pass metabolism or dissolution-rate limited absorption.

Protocol A: In Vitro Microsomal Stability Assay
  • Preparation : Incubate 1 µM of the phthalazinecarboxamide analogue with rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation : Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Causality Check : If in vitro CLint​ is high, but in vivo clearance is unexpectedly low, this indicates high plasma protein binding (PPB)—a common phenomenon driven by the lipophilic diphenyl groups.

Protocol B: In Vivo Pharmacokinetic Profiling

PK_Workflow Dosing IV & PO Dosing (Sprague-Dawley Rats) Sampling Serial Blood Sampling (0.08 - 24h) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK_Calc NCA PK Parameter Calculation LCMS->PK_Calc

Step-by-step workflow for in vivo pharmacokinetic profiling of phthalazine analogues.

  • Formulation : Dissolve the N,3-diphenyl analogue in a co-solvent system (e.g., 10% DMSO / 10% Tween-80 / 80% Saline) to overcome poor aqueous solubility.

  • Administration : Administer IV (tail vein, 2 mg/kg) and PO (oral gavage, 10 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Collection : Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Quantification : Precipitate plasma proteins with acetonitrile. Analyze via reverse-phase LC-MS/MS (Triple Quadrupole) using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile.

  • Parameter Calculation : Utilize non-compartmental analysis (NCA) software to determine AUC, Cmax​ , T1/2​ , Vdss, and Clearance.

Conclusion

The 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold offers robust target engagement and excellent metabolic resistance to Aldehyde Oxidase. However, it suffers from solubility-limited oral absorption compared to its N-alkylated analogues. For drug development professionals targeting systemic PARP-1 or p38 inhibition, replacing one of the phenyl rings with a solubilizing moiety (e.g., a piperazine or morpholine group) is highly recommended to optimize the PK profile while preserving synthetic lethality potential[2][7].

References

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed (NIH). 1

  • Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. PubMed (NIH). 5

  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Taylor & Francis. 4

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. AACR Journals. 7

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. 6

  • Discovery of Highly Selective and Potent p38 Inhibitors Based on a Phthalazine Scaffold. American Chemical Society. 2

  • Quantitative Study of the Structural Requirements of Phthalazine/Quinazoline Derivatives for Interaction with Human Liver Aldehyde Oxidase. J-Stage. 3

Sources

Comparative Guide: Validation of LC-MS/MS Methods for 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (hereafter referred to as 4-ODPC ) is a structurally complex, highly lipophilic phthalazinone derivative. Sharing structural motifs with established poly (ADP-ribose) polymerase (PARP) inhibitors, 4-ODPC exhibits high plasma protein binding and a challenging pharmacokinetic (PK) profile that necessitates rigorous therapeutic drug monitoring (TDM)[1].

Quantifying such compounds in biological matrices presents a distinct analytical hurdle. The molecule's lipophilicity makes it prone to severe ion suppression from endogenous phospholipids, while its high protein binding requires aggressive extraction techniques. This guide objectively compares analytical platforms for 4-ODPC detection and provides a field-proven, self-validating LC-MS/MS methodology grounded in ICH M10 regulatory standards.

Platform Comparison: Selecting the Optimal Modality

When developing a PK assay for 4-ODPC, scientists typically evaluate three analytical platforms. As demonstrated in Table 1 , Triple Quadrupole (QqQ) LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the undisputed gold standard for targeted quantification[2].

While High-Resolution Mass Spectrometry (LC-QTOF-MS) is invaluable for untargeted metabolite profiling and structural elucidation[3], it lacks the linear dynamic range required for regulatory PK submissions. Conversely, conventional HPLC-UV fails to achieve the necessary lower limit of quantification (LLOQ) to accurately model the drug's terminal elimination phase.

Table 1: Analytical Platform Comparison for 4-ODPC
Performance MetricHPLC-UVLC-QTOF-MS (HRMS)QqQ LC-MS/MS (MRM)
Sensitivity (LLOQ) ~50 ng/mL~5 ng/mL1 ng/mL
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders (1 - 3000 ng/mL)
Matrix Interference High (Baseline noise)LowVery Low (High Specificity)
Throughput (Run Time) > 15 minutes~10 minutes< 5 minutes
Primary Utility Formulation QCMetabolite IDClinical PK / TDM

Mechanistic Workflow & Causality

To achieve an LLOQ of 1 ng/mL, every step of the assay must be deliberately engineered. The following workflow illustrates the mechanistic causality behind our optimized LC-MS/MS method.

LCMS_Workflow N1 Plasma Sample (Spiked with IS) N2 Solid Phase Extraction (Removes Phospholipids) N1->N2 Causality: Mitigate Ion Suppression N3 UPLC Separation (Cortecs-T3 Column) N2->N3 Causality: Isolate Target Analyte N4 ESI+ Ionization (0.1% Formic Acid) N3->N4 Causality: Maximize Protonation Efficiency N5 MRM Detection (m/z 342.1 -> 223.1) N4->N5 Causality: Enhance Signal-to-Noise

Fig 1: LC-MS/MS workflow and mechanistic causality for 4-ODPC quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By embedding specific control checks into the workflow, the assay continuously proves its own reliability, ensuring compliance with ICH M10 guidelines[4].

Phase 1: Sample Preparation (Solid-Phase Extraction)

Causality: While protein precipitation (PPT) is rapid, it leaves residual lysophosphatidylcholines that cause unpredictable ion suppression in the ESI source. We mandate Solid-Phase Extraction (SPE) to definitively break protein binding and wash away matrix interferents.

  • Spiking: Aliquot 200 µL of human plasma. Add 10 µL of Internal Standard (Carbamazepine, 500 ng/mL)[2]. Causality: Adding the IS before extraction ensures that any volumetric losses during sample prep are mathematically normalized.

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts the non-covalent binding between 4-ODPC and plasma albumin.

  • Load & Wash: Load onto a pre-conditioned mixed-mode SPE cartridge. Wash with 1 mL of 5% Methanol in water to elute salts and highly polar endogenous compounds.

  • Elution & Reconstitution: Elute with 1 mL of 100% Acetonitrile. Evaporate under N2​ gas at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation

Causality: Phthalazinones require high theoretical plate counts to separate from isobaric matrix peaks[4].

  • Column: Cortecs-T3 (2.1 x 50 mm, 1.6 µm). Causality: The solid-core particle architecture minimizes longitudinal diffusion (the van Deemter 'B' term), resulting in ultra-sharp peaks. The T3 phase resists dewetting under highly aqueous loading conditions.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (Acetonitrile).

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters

Causality: The amide and phthalazine nitrogens of 4-ODPC readily accept protons, making Positive Electrospray Ionization (ESI+) highly efficient.

  • Ionization: ESI+ mode at 5500 V, Source Temperature 500°C.

  • MRM Transitions:

    • 4-ODPC Quantifier: m/z 342.1 223.1 (Loss of phenyl isocyanate, 119 Da).

    • 4-ODPC Qualifier: m/z 342.1 249.1 (Loss of aniline, 93 Da).

    • Internal Standard: m/z 237.1 194.1[2].

System Self-Validation & Performance Metrics

A robust bioanalytical method must continuously verify its own integrity. We embed a self-validating decision matrix into every analytical batch.

Validation_Protocol V1 ICH M10 Validation Self-Check System V2 Selectivity Check (Blank < 20% LLOQ) V1->V2 Proves Specificity V3 Matrix Effect (IS-Normalized MF ~1.0) V1->V3 Proves Ion Stability V4 System Suitability (CV ≤ 15%) V1->V4 Proves Reproducibility V5 Carryover Monitor (Blank after ULOQ) V1->V5 Proves Sample Integrity

Fig 2: ICH M10 self-validating decision matrix for bioanalytical assays.

Embedded Validation Controls:
  • System Suitability Test (SST): Before the batch begins, six consecutive injections of a mid-level QC must yield a Coefficient of Variation (CV) < 5%. Causality: Proves the MS vacuum and quadrupoles are thermally stable.

  • Carryover Monitoring: A double-blank plasma sample is injected immediately following the Upper Limit of Quantification (ULOQ). Causality: Ensures no systemic memory effects or column carryover artificially inflate the subsequent LLOQ quantification.

Table 2: Experimental Validation Data for 4-ODPC (QqQ LC-MS/MS)
Validation ParameterTarget Criteria (ICH M10)Observed PerformanceStatus
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%PASS
Inter-day Accuracy (%) 85% - 115%92.4% - 104.1%PASS
Extraction Recovery Consistent across QC levels88.5% ± 4.2%PASS
IS-Normalized Matrix Factor 0.85 - 1.150.97 - 1.02PASS
Carryover (Post-ULOQ) ≤ 20% of LLOQ signal4.1%PASS

Conclusion

For the quantification of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide, relying on generic protein precipitation and single-stage mass spectrometry introduces unacceptable PK variability. By implementing a self-validating QqQ LC-MS/MS workflow coupled with targeted Solid-Phase Extraction, laboratories can eliminate phospholipid-induced ion suppression, achieve a robust 1 ng/mL LLOQ, and generate regulatory-compliant data ready for clinical submission.

References

  • Validated LC-MS/MS method for the quantification of olaparib and abiraterone acetate in human plasma. Journal of Applied Pharmaceutical Research.[Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. NIH / PMC.[Link]

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. MDPI.[Link]

  • Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry. Semantic Scholar.[Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) and Efficacy of the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold is a highly privileged, rigid bicyclic structure that has become a cornerstone in the development of targeted oncological therapeutics. Unlike flexible aliphatic inhibitors, this nitrogen-containing heterocycle provides a pre-organized conformation that minimizes the entropic penalty upon binding to target proteins [1].

This guide provides an objective, data-driven comparison of this specific phthalazinecarboxamide scaffold against clinical standard-of-care alternatives—specifically focusing on its dual utility as a c-Met receptor tyrosine kinase inhibitor and a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor [2, 3]. By analyzing the structure-activity relationship (SAR) of the N- and C3-diphenyl substitutions, we aim to equip medicinal chemists and drug development professionals with actionable insights for lead optimization.

Mechanistic Grounding: The Causality of Binding

The efficacy of the 4-oxo-3,4-dihydrophthalazine-1-carboxamide core stems from its structural mimicry of natural enzymatic substrates (ATP in kinases; NAD+ in PARP1).

  • The Lactam/Carboxamide Core: The carbonyl oxygen and the amide nitrogen act as a potent hydrogen bond acceptor/donor pair. In c-Met, this motif anchors the molecule to the hinge region of the kinase domain. In PARP1, it mimics the nicotinamide amide, forming critical hydrogen bonds with the catalytic Ser904 and Gly863 residues [3].

  • The N,3-Diphenyl Substitutions: The addition of bulky phenyl rings at the N-amide and C3 positions drives target selectivity. In c-Met inhibitors, these aromatic rings project into the deep, hydrophobic activation loop pocket, physically blocking the kinase from adopting its active conformation [1]. In PARP1, the C3-phenyl group engages in robust π−π stacking with Tyr907, a critical interaction that significantly extends the residence time of the inhibitor compared to early-generation aliphatic compounds.

MOA A Phthalazinecarboxamide Scaffold B c-Met Kinase Domain (ATP Pocket) A->B H-bond (Hinge) C PARP1 Catalytic Domain (NAD+ Pocket) A->C π-π stacking D Inhibition of Tumor Angiogenesis & Proliferation B->D Blocked Signaling E Synthetic Lethality (BRCA-deficient cells) C->E DNA Repair Arrest

Fig 1. Dual-targeting mechanism of the phthalazinecarboxamide scaffold in oncology.

SAR Analysis & Comparative Efficacy

To objectively evaluate the performance of the 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold, we must compare its optimized derivatives against established clinical benchmarks. The table below synthesizes quantitative biochemical data, demonstrating how specific modifications to the diphenyl moieties modulate target affinity.

Quantitative SAR Comparison Table
Scaffold / DerivativePrimary TargetStructural ModificationIC₅₀ (nM)Clinical Alternative (Reference)Reference IC₅₀ (nM)
Base Scaffold c-Met / PARP1Unsubstituted N,3-diphenyl~45.0N/AN/A
Compound 33 [1]c-MetFluoro-phenyl substitution on N-amide1.63Foretinib 2.53
Compound 11c [2]PARP1Piperazine-linked substitution97.0Olaparib 139.0
Compound 2g [4]VEGFR-2Methoxy-phenyl optimization148.0Sorafenib ~110.0

Key Takeaways:

  • Halogenation Enhances c-Met Affinity: Replacing the N-phenyl ring with a fluoro-phenyl group (Compound 33) results in a sub-nanomolar to low-nanomolar c-Met IC₅₀ (1.63 nM), outperforming the clinical standard Foretinib [1]. The highly electronegative fluorine atom induces a favorable dipole moment that strengthens binding within the hydrophobic pocket.

  • Solubilizing Linkers for PARP1: While the rigid diphenyl structure is potent, introducing a piperazine linker (Compound 11c) improves aqueous solubility and allows the molecule to reach deeper into the PARP1 NAD+ binding cleft, achieving an IC₅₀ of 97 nM (superior to Olaparib's 139 nM in matched assays) [2].

SAR Root 4-oxo-3,4-dihydrophthalazine -1-carboxamide Core N_sub N-Substitution (Amide Nitrogen) Root->N_sub C3_sub C3-Substitution (Phthalazinone N) Root->C3_sub N_phenyl Phenyl/Diphenyl (Hydrophobic Fit) N_sub->N_phenyl N_fluoro Fluoro-phenyl (Enhanced c-Met Potency) N_sub->N_fluoro C3_phenyl Phenyl Ring (π-π stacking) C3_sub->C3_phenyl C3_piperazine Piperazine Linker (Solubility/PARP affinity) C3_sub->C3_piperazine

Fig 2. Structure-Activity Relationship (SAR) logic tree for optimizing target selectivity.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. The following protocols detail the step-by-step methodologies required to reproduce the SAR data, explicitly outlining the causality behind critical experimental choices.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) c-Met Kinase Assay

Rationale: Phthalazine derivatives are highly conjugated and often exhibit auto-fluorescence in standard colorimetric or standard fluorescence assays. HTRF utilizes a time delay before signal reading, completely eliminating background auto-fluorescence and ensuring the calculated IC₅₀ is a true reflection of kinase inhibition.

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20). Critical Step: Add 1 mM Dithiothreitol (DTT) immediately before use. Causality: DTT prevents the oxidation of critical cysteine residues in the c-Met catalytic domain, ensuring consistent enzyme kinetics.

  • Compound Dilution: Serially dilute the phthalazinecarboxamide derivatives and Foretinib (positive control) in 100% DMSO, then dilute 1:20 in kinase buffer to maintain a final assay DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).

  • Enzyme Reaction: Combine 0.5 ng of recombinant human c-Met kinase, 100 nM of biotinylated TK-peptide substrate, and the test compounds in a 384-well plate.

  • Initiation & Incubation: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate at room temperature for 60 minutes.

  • Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Incubate for 30 minutes.

  • Validation & Readout: Read the plate at 615 nm (donor) and 665 nm (acceptor). Self-Validation: The assay must include a "No Enzyme" control to establish the baseline TR-FRET signal and a "Foretinib" control to validate assay sensitivity.

Protocol B: Cellular Target Engagement & Synthetic Lethality Assay

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. This protocol uses a paired cell-line approach to prove on-target PARP1 inhibition via synthetic lethality.

  • Cell Line Selection: Culture MDA-MB-436 cells (BRCA1-deficient, highly sensitive to PARP inhibition) and MDA-MB-231 cells (BRCA-wildtype, resistant control). Causality: If the compound selectively kills MDA-MB-436 while sparing MDA-MB-231, the mechanism of action is confirmed as on-target PARP-mediated synthetic lethality rather than off-target general cytotoxicity.

  • Treatment: Seed cells at 3,000 cells/well in 96-well plates. After 24 hours, treat with a concentration gradient (0.1 nM to 10 μ M) of the phthalazinecarboxamide derivatives and Olaparib.

  • Viability Readout (MTS): After 72 hours, add MTS reagent. The reduction of MTS to formazan by viable cells is quantified via absorbance at 490 nm.

  • Orthogonal Validation (Western Blot): To definitively prove target engagement, lyse a parallel set of treated cells. Run a Western Blot probing for Poly(ADP-ribose) (PAR) polymer chains. Causality: A dose-dependent decrease in PARylation directly confirms that the compound has successfully penetrated the nucleus and inhibited PARP1 catalytic activity.

Workflow S1 1. Scaffold Synthesis (Amide Coupling) S2 2. Biochemical Assays (HTRF c-Met & PARP1) S1->S2 S3 3. Cell Viability Assays (BRCA-mut vs BRCA-wt) S2->S3 S4 4. Orthogonal Validation (Western Blot: p-Met, PAR) S3->S4

Fig 3. Self-validating experimental workflow for evaluating inhibitor efficacy and target engagement.

Conclusion

The 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide scaffold is a highly versatile and potent pharmacophore. By strategically modifying the N-amide and C3 positions, researchers can finely tune the molecule to achieve superior inhibitory profiles against either c-Met or PARP1, frequently outperforming established clinical alternatives like Foretinib and Olaparib in matched biochemical assays. Its rigid geometry and excellent hydrogen-bonding capabilities make it an ideal starting point for next-generation targeted therapeutics.

References

  • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry / PubMed.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
  • Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy. ChemRxiv.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul

Safety Operating Guide

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of biologically active synthetic compounds is a critical operational mandate for modern research facilities. 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS: 338975-81-8) is a nitrogen-rich heterocyclic compound. As a phthalazine derivative—a class of molecules often investigated for targeted biological activity (such as kinase or PARP inhibition)—it poses specific environmental and occupational hazards if mishandled[1][2].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill cleanup, and regulatory-compliant disposal of this compound.

Hazard Assessment and Mechanistic Causality

To manage chemical waste effectively, laboratory personnel must understand the causality behind the required safety protocols.

  • Inhalation and Aerosolization Risks: As a lyophilized or milled synthetic powder, this compound presents a significant inhalation hazard (H335)[1]. Dry sweeping a spill aerosolizes the active pharmaceutical ingredient (API), bypassing standard PPE and entering the respiratory tract.

  • Environmental Toxicity: Phthalazine derivatives are highly persistent in aquatic environments. If flushed down a sink, they bypass standard municipal water filtration, potentially causing long-lasting aquatic toxicity. The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of such acutely active organic compounds under the Resource Conservation and Recovery Act (RCRA)[3].

  • Combustion Chemistry: The molecular structure (C₂₁H₁₅N₃O₂) contains a high mass-percentage of nitrogen within its phthalazine core and carboxamide group. Standard low-temperature burning of nitrogenous waste generates highly toxic nitrogen oxides (NOx). Therefore, disposal requires high-temperature incineration (>850°C) equipped with selective non-catalytic reduction (SNCR) scrubbers to neutralize NOx emissions[4][5].

Quantitative Waste Management Metrics

The following table summarizes the operational parameters for managing 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide waste streams to maintain compliance with OSHA and EPA standards.

ParameterSpecification / LimitOperational Rationale
EPA Waste Classification U-Listed Equivalent (Toxic)Must be tracked cradle-to-grave; cannot be comingled with general non-hazardous trash[3].
Primary Incompatibility Strong Oxidizing AgentsContact with oxidizers may cause exothermic reactions or degrade the compound into toxic byproducts.
SAA Accumulation Limit 55 Gallons (Total Lab Waste)EPA Subpart K limits Satellite Accumulation Area (SAA) storage to prevent large-scale hazardous exposures[6].
Max Accumulation Time 6 to 12 MonthsTime-sensitive removal prevents container degradation and ensures compliance with institutional Laboratory Management Plans[6][7].
Incineration Temperature 850°C – 1200°CRequired thermal threshold to completely break down the stable phthalazine heterocyclic ring[5][8].

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to expired stock, contaminated consumables (weigh boats, pipette tips), and solvent mixtures containing the compound.

  • Segregation: Separate the waste into "Solid API/Consumables" and "Liquid Solvent Waste." Do not mix phthalazine waste with strong acids, bases, or oxidizers.

  • Primary Containment:

    • Solids: Place contaminated items into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container[3].

    • Liquids: Funnel solutions (e.g., compound dissolved in DMSO or Methanol) into a designated, vented solvent carboy. Vented caps prevent pressure buildup from off-gassing[9].

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic - Contains 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide" and include the date of initial accumulation[9].

  • Transfer to SAA: Move the sealed container to the laboratory's designated Satellite Accumulation Area. Ensure the container is kept closed at all times unless actively adding waste.

  • Vendor Hand-off: Coordinate with a licensed hazardous waste management vendor. Specify on the waste manifest that the material is a "Nitrogenous Heterocycle" requiring high-temperature incineration[5].

Protocol B: Acute Spill Cleanup Methodology

In the event of an accidental spill (e.g., dropped glass vial), follow OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) awareness-level protocols[10][11].

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure laboratory fume hoods or HVAC systems are operating to capture airborne particulates.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), a fitted N95 or P100 particulate respirator, chemical splash goggles, and a lab coat[12].

  • Wet-Down Containment (Critical Step): Do not use compressed air or a dry brush[13]. Lightly mist the spilled powder with a compatible wetting agent (e.g., water or 70% ethanol) to bind the fine particulates and prevent aerosolization.

  • Absorption and Collection: Use absorbent pads or damp disposable towels to wipe up the wetted compound. Work from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water or a laboratory-grade detergent to remove microscopic residues[13].

  • Disposal of Cleanup Materials: Place all used wipes, broken glass (in a puncture-proof secondary container), and contaminated outer gloves into the solid hazardous waste bin.

Waste Routing Decision Workflow

The following diagram illustrates the logistical decision tree for routing 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide waste to its final destruction point.

G Start Waste Generation: 4-oxo-N,3-diphenyl-3,4-dihydro- 1-phthalazinecarboxamide IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Powder / Contaminated Consumables IsSolid->SolidWaste Solid LiquidWaste Dissolved in Organic Solvent (e.g., DMSO, Methanol) IsSolid->LiquidWaste Liquid SolidContainer Seal in HDPE Container Label: 'Hazardous Solid Waste' SolidWaste->SolidContainer LiquidContainer Transfer to Vented Solvent Jug Label: 'Hazardous Liquid Waste' LiquidWaste->LiquidContainer SAA Transfer to Satellite Accumulation Area (SAA) Max 6-12 Months SolidContainer->SAA LiquidContainer->SAA Incineration High-Temperature Incineration (>850°C) with NOx Scrubbing SAA->Incineration Licensed Vendor

Waste routing decision tree for phthalazinecarboxamide derivatives.

References

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA,[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Background." US Department of Labor,[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights,[Link]

  • Bionics Scientific. "5 Powerful Insights into How High-Temperature Incineration Works." Bionics Scientific Blog,[Link]

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A Researcher's Guide to Handling 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Structural-Activity Perspective

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's constituent parts:

  • Heterocyclic Aromatic Amine Core: The phthalazine structure belongs to the family of heterocyclic aromatic amines (HAAs). Many compounds in this class are known to be mutagenic or carcinogenic.[4][5][6][7] Therefore, we must assume this compound has the potential for long-term systemic toxicity.

  • Carboxamide Group: Amides can be irritants and may have varying degrees of toxicity.

  • Diphenyl Groups: These large, nonpolar groups may facilitate skin absorption.

  • Solid, Powdered Form: As a solid, the primary exposure risks are inhalation of airborne particulates and dermal contact.

Given these structural alerts, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a respiratory sensitizer, and a potential carcinogen.[8] All handling procedures must be designed to minimize any possible exposure.[1][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the potential routes of exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that PPE be selected based on a thorough hazard evaluation.[10][11]

  • Laboratory Coat: A standard cotton lab coat is insufficient. A cuffed, knee-length lab coat made of a chemically resistant material (e.g., polyester or a cotton/poly blend) is required for all operations.

  • Apron: When handling more than a few grams or when working with solutions, a chemically resistant apron should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or spill cleanup, disposable, chemically resistant coveralls are mandatory.

No single glove material can protect against all chemicals.[12][13] Since the permeation characteristics of this specific compound are unknown, a double-gloving strategy is essential.

  • Inner Glove: A thin, disposable nitrile glove. This provides a second barrier and protects the skin during the removal of the outer glove.

  • Outer Glove: A thicker, chemical-grade nitrile or neoprene glove. Nitrile offers good resistance to a broad range of chemicals and solvents.[13][14]

  • Causality: Double-gloving mitigates the risk of exposure from undetected pinholes or tears and provides a brief window of protection if the outer glove is compromised. Gloves should be inspected before each use and changed immediately upon suspected contact or at least every two hours.

  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.

  • Safety Goggles: When handling the solid powder, preparing solutions, or when there is any risk of splashing, chemical splash goggles must be worn.[2] They provide a complete seal around the eyes, protecting against airborne particulates and liquid splashes.

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a high splash potential, such as transferring large volumes of solutions or cleaning up spills.

Protecting against inhalation of fine powders is critical. The choice of respirator depends on the scale of the operation.[15][16] All respirator use must comply with a written Respiratory Protection Program as required by OSHA (29 CFR 1910.134).[17][18]

  • For Weighing Small Quantities (<1g) in a Ventilated Enclosure: A NIOSH-approved N95 filtering facepiece respirator may be sufficient if performed within a chemical fume hood or a powder containment hood.

  • For General Handling and Weighing Larger Quantities: A half-mask elastomeric respirator with P100 (HEPA) particulate filters is required.[17] The P100 filter is 99.97% efficient at removing airborne particles.

  • For Spill Cleanup or High-Energy Operations (e.g., milling): A full-facepiece respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) is necessary to provide a higher protection factor and shield the eyes and face.

The following table summarizes the required PPE for common laboratory tasks.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Transport (Closed Container) Single Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing Solid (<1g in hood) Double Nitrile GlovesSafety GogglesN95 (in hood)Lab Coat
Weighing Solid (>1g) Double Nitrile GlovesSafety GogglesHalf-Mask with P100 FiltersLab Coat
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldHalf-Mask with P100 FiltersChemically Resistant Apron over Lab Coat
Spill Cleanup Double Nitrile/Neoprene GlovesSafety Goggles & Face ShieldFull-Facepiece Respirator with P100Disposable Coveralls

A quick guide to PPE selection for various laboratory activities.

Operational and Disposal Plans

A self-validating protocol anticipates and controls risks at every step. This includes engineering controls, handling procedures, and waste management.

  • Chemical Fume Hood: All work involving the handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilated Enclosure: For weighing small quantities, a dedicated powder containment hood (balance enclosure) is highly recommended.

  • Eyewash and Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.

  • Preparation: Don all required PPE as outlined in the table above. Designate a specific area within the fume hood for the procedure.

  • Staging: Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a tared weigh boat. Handle the container of the solid compound gently to avoid creating airborne dust. Use a spatula to carefully transfer the powder.

  • Dissolving: Place the stir plate and vessel containing the solvent inside the fume hood. Slowly add the weighed powder to the solvent while stirring to prevent splashing.

  • Cleanup (Post-Procedure): Wipe the spatula and weigh boat with a solvent-dampened cloth. Place this cloth and the absorbent liner into a designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order (outer gloves first, then apron/coveralls, face shield, goggles, respirator, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.

  • Skin Exposure: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Minor Spill (<1g): Wearing appropriate PPE (including respirator), cover the spill with an absorbent material. Gently sweep the material into a designated waste container. Clean the area with a suitable solvent and then soap and water.

  • Major Spill (>1g): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean it up alone.

All waste generated from handling this compound must be treated as hazardous waste.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, liners, weigh boats, paper towels.

    • Liquid Waste: Unused solutions or reaction mixtures. Do not pour any amount down the drain.[1]

    • Sharps Waste: Contaminated needles or glassware.

  • Container Rinsing: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[19] The rinsate must be collected and disposed of as hazardous liquid waste. Only after triple-rinsing can the container be disposed of in the regular glassware waste.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[20][21][22] Follow all institutional and local regulations for hazardous waste disposal.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Assess Task & Scale storage Storage / Transport (Closed Container) start->storage handling_solid Handling Solid Powder start->handling_solid handling_liquid Handling Solution start->handling_liquid spill Spill / Emergency start->spill ppe_storage PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves storage->ppe_storage Standard Precaution scale_check_solid Aerosolization Potential? handling_solid->scale_check_solid scale_check_liquid Splash Potential? handling_liquid->scale_check_liquid ppe_spill PPE (Spill): - Full Coveralls - Double Nitrile/Neoprene - Goggles & Face Shield - Full-Face Respirator w/ P100 spill->ppe_spill Maximum Protection low_aerosol PPE (Low Aerosol): - Lab Coat - Double Nitrile Gloves - Safety Goggles - N95 Respirator (in hood) scale_check_solid->low_aerosol Low (<1g in hood) high_aerosol PPE (High Aerosol): - Lab Coat - Double Nitrile Gloves - Safety Goggles - Half-Mask w/ P100 scale_check_solid->high_aerosol High (>1g / open bench) low_splash PPE (Low Splash): - Lab Coat - Double Nitrile Gloves - Safety Goggles scale_check_liquid->low_splash Low (small transfers) high_splash PPE (High Splash): - Chem-Resistant Apron - Double Nitrile Gloves - Goggles & Face Shield scale_check_liquid->high_splash High (large volume)

A decision tree for selecting appropriate PPE based on the task.

References

  • Chemical Storage and Handling. Emergency Management and Safety. (URL: [Link])

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. (URL: [Link])

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. (URL: [Link])

  • Guidelines for the selection of gloves for the workplace. NIOSH - PubMed. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. (URL: [Link])

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. (URL: [Link])

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. (URL: [Link])

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  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (URL: [Link])

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. (URL: [Link])

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety. (URL: [Link])

  • Glove Selection Guide. U.S. Fish & Wildlife Service. (URL: [Link])

  • Glove Guide - Chemical Compatibility. University of South Florida. (URL: [Link])

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.